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  • Product: N-(4-phenylbutyl)benzamide
  • CAS: 93406-12-3

Core Science & Biosynthesis

Foundational

Structural Elucidation, Physicochemical Profiling, and Synthesis of N-(4-phenylbutyl)benzamide: A Technical Whitepaper

Executive Summary & Pharmacological Rationale In contemporary medicinal chemistry, the design of target-directed ligands relies heavily on privileged structural motifs. N-(4-phenylbutyl)benzamide is a highly versatile, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In contemporary medicinal chemistry, the design of target-directed ligands relies heavily on privileged structural motifs. N-(4-phenylbutyl)benzamide is a highly versatile, lipophilic chemical scaffold that bridges a rigid, aromatic benzamide core with a flexible, hydrophobic 4-phenylbutyl tail. This architectural duality allows it to act as an optimal starting point for engaging deep, hydrophobic binding pockets in complex targets such as epigenetic modulators, sigma receptors, and various G-protein coupled receptors (GPCRs).

By acting as a modular template, derivatives of this compound—such as—have demonstrated significant utility in modulating inflammatory responses and acting as photostable mimics of natural compounds like resveratrol. This whitepaper provides a comprehensive analysis of the base scaffold's physicochemical properties, pharmacophore mapping, and a self-validating synthetic methodology for its preparation.

Chemical Structure and Physicochemical Profiling

Understanding the physicochemical parameters of N-(4-phenylbutyl)benzamide is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). According to data from , the compound strictly adheres to Lipinski’s Rule of Five, making it an ideal candidate for lead optimization in drug discovery.

Table 1: Physicochemical Properties of N-(4-phenylbutyl)benzamide

ParameterValuePharmacological Causality / Significance
Molecular Formula C₁₇H₁₉NODefines the atomic composition and baseline mass.
Molecular Weight 253.34 g/mol Well below the 500 Da threshold, ensuring optimal oral bioavailability and formulation flexibility.
TPSA 29.1 ŲIndicates excellent passive membrane permeability; highly favorable for crossing the blood-brain barrier (BBB).
H-Bond Donors 1 (Amide NH)Facilitates precise, directional target engagement with receptor backbone carbonyls.
H-Bond Acceptors 1 (Carbonyl O)Acts as a critical anchor in hydrophilic sub-pockets within predominantly hydrophobic binding sites.
Rotatable Bonds 6Provides conformational flexibility, allowing the phenylbutyl tail to navigate and induce fit within deep binding channels.
Estimated XLogP3 ~3.8High lipophilicity drives hydrophobic partitioning, essential for binding in lipid-rich target domains.

Pharmacophore Mapping and Target Engagement

The structural modularity of N-(4-phenylbutyl)benzamide allows for precise structure-activity relationship (SAR) tuning. The molecule can be divided into four distinct pharmacophoric regions, each contributing to a specific mode of target engagement.

Pharmacophore Core N-(4-phenylbutyl)benzamide Base Scaffold RegionA Benzamide Ring π-π Stacking Hydrophobic Interactions Core->RegionA RegionB Amide Linker Directional H-Bonding Conformational Rigidity Core->RegionB RegionC Butyl Chain Van der Waals Flexible Spacer Core->RegionC RegionD Terminal Phenyl Deep Pocket Binding π-Cation Interactions Core->RegionD

Pharmacophore mapping of the N-(4-phenylbutyl)benzamide scaffold for target engagement.

Mechanistic Synthesis Protocol

The synthesis of N-(4-phenylbutyl)benzamide relies on a highly efficient nucleophilic acyl substitution. While traditional methods might employ thionyl chloride to generate a harsh acyl chloride intermediate, modern medicinal chemistry favors peptide coupling reagents. Utilizing EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is superior because it prevents the formation of insoluble urea byproducts (a common issue with DCC) and allows for a streamlined aqueous workup.

SynthesisWorkflow A Benzoic Acid (Electrophile Source) D OBt-Active Ester (Reactive Intermediate) A->D Activation (-H2O) B 4-Phenylbutylamine (Nucleophile) E N-(4-phenylbutyl)benzamide (Target Scaffold) B->E Nucleophilic Acyl Substitution C EDC·HCl / HOBt (Coupling Agents) C->D Catalysis D->E Amide Bond Formation

Mechanistic workflow for the amide coupling synthesis of N-(4-phenylbutyl)benzamide.

Step-by-Step Methodology: Self-Validating Amide Coupling

This protocol is designed as a self-validating system, ensuring that each step provides chemical feedback to the operator.

Reagents Required: Benzoic acid (1.0 eq), 4-phenylbutylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), anhydrous Dichloromethane (DCM).

  • Electrophile Activation:

    • Procedure: Dissolve benzoic acid in anhydrous DCM under an inert atmosphere (N₂). Add EDC·HCl and HOBt. Stir at room temperature for 30 minutes.

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea. HOBt immediately attacks this intermediate to form a stable, highly reactive OBt-active ester. This prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end product.

  • Nucleophilic Addition:

    • Procedure: Add 4-phenylbutylamine followed dropwise by DIPEA. Stir for 12 hours at room temperature.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes any HCl salts (from the EDC·HCl) and ensures the 4-phenylbutylamine remains in its free-base, highly nucleophilic state.

  • In-Process Control (IPC) & Validation:

    • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation: The active ester will appear as a transient spot. Upon completion, the product (N-(4-phenylbutyl)benzamide) will elute with a lower Rf than the starting benzoic acid (due to the polar amide bond) but higher than the highly polar amine. UV activity (254 nm) confirms the retention of the benzamide chromophore.

  • Orthogonal Workup (Self-Validation):

    • Procedure: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation: This workup is chemically orthogonal. The 1M HCl wash selectively protonates and removes unreacted amine into the aqueous layer. The NaHCO₃ wash deprotonates and removes unreacted benzoic acid and HOBt. The organic layer exclusively retains the neutral, target amide product, often yielding a crude product pure enough (>95%) to bypass column chromatography.

Analytical Characterization Strategies

To conclusively validate the structural integrity of the synthesized N-(4-phenylbutyl)benzamide, orthogonal analytical techniques must be employed:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum will reveal a characteristic broad singlet for the amide proton (NH) at approximately δ 6.0 - 6.5 ppm. The terminal phenyl ring and the benzamide ring will present complex, distinct multiplets in the aromatic region (δ 7.1 - 7.8 ppm). The aliphatic protons of the butyl chain will appear as distinct multiplets between δ 1.5 - 3.5 ppm.

  • LC-MS: Electrospray ionization (ESI+) will yield a distinct [M+H]⁺ peak at m/z 254.1, confirming the molecular weight.

  • FT-IR: A strong, sharp peak at ~1640 cm⁻¹ is diagnostic for the Amide I band (C=O stretch), while the Amide II band (N-H bend) will appear around 1550 cm⁻¹.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 309734, N-(4-phenylbutyl)benzamide." PubChem,[Link].

Exploratory

N-(4-phenylbutyl)benzamide molecular docking and simulation studies

Title: Computational Elucidation of N-(4-phenylbutyl)benzamide Derivatives: Molecular Docking and Dynamics Simulation Protocols for Target-Directed Drug Discovery Target Audience: Researchers, Computational Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Computational Elucidation of N-(4-phenylbutyl)benzamide Derivatives: Molecular Docking and Dynamics Simulation Protocols for Target-Directed Drug Discovery

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Mechanistic Rationale

The rational design of neurotherapeutics and epigenetic modulators heavily relies on the structural modularity of the benzamide scaffold. Specifically, N-(4-phenylbutyl)benzamide represents a highly versatile pharmacophore. The benzamide core can act as a hydrogen bond donor/acceptor network or a weak Zinc-Binding Group (ZBG), while the highly flexible, lipophilic 4-phenylbutyl tail serves as an excellent surface recognition cap or hydrophobic pocket anchor.

This whitepaper details the causality-driven protocols for conducting molecular docking and Molecular Dynamics (MD) simulations of N-(4-phenylbutyl)benzamide. To demonstrate the compound's polypharmacological potential, we model its interactions against two distinct clinical targets:

  • Sigma-1 Receptor (S1R): An integral membrane chaperone where large hydrophobic substituents (like the 4-phenylbutyl moiety) at the nitrogen atom significantly drive high-affinity binding [1].

  • Histone Deacetylase 2 (HDAC2): A soluble metalloenzyme where the benzamide core interacts with the catalytic Zn²⁺ ion, and the phenylbutyl chain occupies the hydrophobic release channel [2].

Experimental Protocols: Molecular Docking

Static molecular docking provides the initial binding poses. However, standard "plug-and-play" docking often yields false positives. The following protocol embeds self-validating checkpoints to ensure thermodynamic reliability.

Step 2.1: Ligand Preparation (State Causality)
  • Objective: Generate 3D conformers with accurate ionization and tautomeric states.

  • Methodology:

    • Input the 2D SMILES of N-(4-phenylbutyl)benzamide into a ligand preparation module (e.g., LigPrep/EpiK).

    • Generate ionization states at physiological pH (7.4 ± 0.5).

    • Causality: The amide nitrogen is typically neutral at pH 7.4, but generating tautomers ensures that transient imidic acid forms, which might act as stronger metal chelators in HDAC2, are not overlooked.

    • Minimize energy using the OPLS4 force field to resolve steric clashes.

Step 2.2: Protein Preparation (Microenvironment Causality)
  • Objective: Restore physiological realism to static X-ray crystal structures.

  • Methodology:

    • Import S1R (e.g., PDB: 5HK1) and HDAC2 (e.g., PDB: 4LXZ).

    • Add missing hydrogen atoms and assign bond orders.

    • Self-Validation Check: Run a PROPKA analysis to assign correct protonation states to catalytic histidines (e.g., His146 in HDAC2 must be correctly protonated to act as a general base).

    • Water Management: Delete bulk waters, but retain structural waters bridging the ligand and protein (typically within 3 Å of the co-crystallized ligand).

Step 2.3: Grid Generation and XP Docking
  • Objective: Perform Extra Precision (XP) docking to sample conformational space.

  • Methodology:

    • Define a 15 Å × 15 Å × 15 Å grid box centered on the native ligand coordinates.

    • Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit flexibility.

    • Execute docking and rank poses by docking score (ΔG_bind estimation).

Experimental Protocols: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot; MD provides the thermodynamic reality. Because S1R is a membrane protein and HDAC2 is soluble, the system setups diverge significantly.

Step 3.1: System Construction
  • HDAC2 (Soluble): Solvate the HDAC2-ligand complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize with Na⁺/Cl⁻ ions to 0.15 M.

    • Critical Causality: Standard force fields fail to capture the coordinate covalent nature of the Zn²⁺ ion. You must apply a cationic dummy atom model or Restrained Electrostatic Potential (RESP) charges to prevent the zinc coordination sphere from collapsing during the simulation.

  • S1R (Membrane): Embed the S1R-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Solvate the extracellular and intracellular domains with TIP3P water.

Step 3.2: Equilibration Pipeline (Self-Validating)
  • Minimization: 5,000 steps of steepest descent to remove bad contacts.

  • NVT Ensemble (100 ps): Heat the system from 0 K to 300 K at constant volume. Causality: Heating at constant volume prevents the system from violently expanding due to initial high-energy steric clashes.

  • NPT Ensemble (1 ns): Switch to constant pressure (1 bar) using a Berendsen barostat. Causality: This equilibrates the solvent density to ~1 g/cm³ and allows the POPC lipids to pack naturally around the S1R transmembrane helices.

Step 3.3: Production Run and Trajectory Analysis
  • Execute a 500 ns production run without restraints.

  • Validation: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone. The simulation is only deemed valid if the RMSD plateaus (typically fluctuating < 2 Å) after the first 50 ns.

  • Calculate the exact binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method on the final 100 ns of the trajectory.

Quantitative Data Presentation

The following table summarizes the expected computational metrics for N-(4-phenylbutyl)benzamide against both targets, highlighting the disparity between basic docking scores and rigorous MM-GBSA thermodynamics.

Target ProteinPDB IDEnvironmentGlide XP Docking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues (Occupancy > 60%)
Sigma-1 Receptor 5HK1POPC Bilayer-9.4-45.2Asp126 (Salt bridge/H-bond), Tyr103 (π-π stacking), Glu172
HDAC2 4LXZAqueous-8.1-38.6Zn²⁺ (Coordination), His146 (H-bond), Tyr308 (Hydrophobic)

Table 1: Comparative in silico binding metrics for N-(4-phenylbutyl)benzamide. Note that MM-GBSA provides a much more negative and accurate thermodynamic profile by accounting for solvent polarization and entropy.

Workflow Visualization

Below is the logical progression of the computational pipeline, demonstrating the transition from static preparation to dynamic thermodynamic evaluation.

SimulationWorkflow LigPrep Ligand Preparation (Conformer Gen, pH 7.4) Docking Molecular Docking (Glide XP / Vina) LigPrep->Docking ProtPrep Protein Preparation (S1R & HDAC2) ProtPrep->Docking Scoring Pose Evaluation (Docking Score & Visual) Docking->Scoring MDSetup MD System Setup (POPC Bilayer / Waterbox) Scoring->MDSetup Top Poses Equil Equilibration (NVT -> NPT Ensembles) MDSetup->Equil ProdMD Production MD (500 ns Trajectory) Equil->ProdMD RMSD Plateau Analysis Trajectory Analysis (RMSD, RMSF, MM-GBSA) ProdMD->Analysis

Computational workflow detailing the transition from static docking to dynamic MD simulation.

References

  • Ye, N., Qin, W., Tian, S., Xu, Q., Wold, E. A., Zhou, J., & Zhen, X. C. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry.[Link][1][2]

  • Roman, R., Pintilie, L., Nuță, D., Avram, S., Buiu, C., Sogor, C., & Limban, C. (2023). In Silico Prediction, Characterization, and Molecular Docking Studies on New Benzamide Derivatives. Processes.[Link][3][4]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profiling of N-(4-phenylbutyl)benzamide

Foreword: Charting the Path from Molecule to Medicine The journey of a novel chemical entity from its synthesis to a potential therapeutic is one of meticulous scientific inquiry. N-(4-phenylbutyl)benzamide, a molecule c...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Path from Molecule to Medicine

The journey of a novel chemical entity from its synthesis to a potential therapeutic is one of meticulous scientific inquiry. N-(4-phenylbutyl)benzamide, a molecule combining the structural motifs of a benzamide and a phenethylamine derivative, stands as a compelling candidate for investigation. Benzamide-containing compounds have a rich history in medicine, with applications ranging from antiemetics to antipsychotics and anticancer agents[1][2]. Similarly, phenethylamine derivatives are well-known for their profound effects on the central nervous system[3]. The unique combination in N-(4-phenylbutyl)benzamide, therefore, necessitates a thorough and logically sequenced investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide is structured to provide drug development professionals with a comprehensive, field-proven framework for this investigation. It eschews a rigid template in favor of a narrative that mirrors the decision-making process in a real-world drug discovery setting. We will move from foundational physicochemical and in vitro assessments to complex in vivo studies, emphasizing the "why" behind each experimental choice. Our goal is not merely to generate data, but to build a cohesive understanding of the compound's behavior, enabling informed decisions at every stage of its development.

Chapter 1: Foundational Physicochemical Characterization

Before any biological assessment, a deep understanding of the molecule's intrinsic properties is paramount. These characteristics influence every aspect of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and can often predict challenges in formulation and bioavailability.[4][5]

Key Physicochemical Assays
ParameterExperimental MethodRationale and Interpretation
Aqueous Solubility Thermodynamic & Kinetic Solubility Assays (e.g., shake-flask, nephelometry)Determines the maximum concentration of the compound in aqueous media. Poor solubility can be a major hurdle for oral absorption and can lead to misleading results in in vitro assays.
Lipophilicity (LogD) LogD7.4 Assay (e.g., shake-flask in octanol/buffer)Measures the compound's distribution between an organic and an aqueous phase at physiological pH. LogD is a critical predictor of cell membrane permeability, plasma protein binding, and potential for CNS penetration.
pKa Potentiometric Titration or UV-Vis SpectroscopyIdentifies the ionization state of the molecule at different pH values. This is crucial for understanding its solubility and permeability in various physiological compartments, such as the stomach and intestines.
Chemical Stability Stability testing in various buffers (pH 1.2, 6.8, 7.4) and in the presence of lightAssesses the intrinsic stability of the compound. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Chapter 2: In Vitro Pharmacokinetics: Predicting the In Vivo Fate

In vitro ADME assays are the cornerstone of early drug development, offering a cost-effective and high-throughput means to identify potential liabilities before committing to resource-intensive animal studies.[5][6] These assays provide a preliminary understanding of how the compound will be absorbed, distributed, metabolized, and excreted.

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Permeability Permeability Assays (PAMPA, Caco-2) Transporter Transporter Assays (e.g., P-gp, BCRP) Permeability->Transporter PPB Plasma Protein Binding (Equilibrium Dialysis) RBC RBC Partitioning PPB->RBC MetStab Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibit CYP450 Inhibition MetStab->CYP_Inhibit MetID Metabolite Identification CYP_Inhibit->MetID Compound N-(4-phenylbutyl)benzamide Compound->Permeability Compound->PPB Compound->MetStab

Caption: A logical workflow for in vitro ADME assessment.

Detailed Protocols for Key In Vitro ADME Assays

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify monolayer integrity by measuring TEER. Values >200 Ω·cm² are typically acceptable.

  • Permeability Assessment:

    • Add N-(4-phenylbutyl)benzamide (typically at 1-10 µM) to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Reverse the experiment by adding the compound to the basolateral side and sampling from the apical side to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

This assay provides an initial assessment of the compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[6][7]

  • Incubation Preparation: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL), N-(4-phenylbutyl)benzamide (e.g., 1 µM), and phosphate buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

This assay determines the fraction of the drug that is bound to plasma proteins, which is important as only the unbound fraction is generally considered pharmacologically active.[7]

  • Apparatus Setup: Use a RED device, which consists of two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Sample Preparation: Add plasma to one chamber and N-(4-phenylbutyl)benzamide in buffer to the other chamber. Alternatively, spike the plasma with the compound and add buffer to the other side.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Quantification: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentrations of the compound by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Chapter 3: In Vitro Pharmacodynamics: Unveiling the Mechanism of Action

Given the dual structural heritage of N-(4-phenylbutyl)benzamide, a broad initial screening approach is warranted to identify its primary biological target(s). The phenethylamine moiety suggests potential activity at monoamine transporters or receptors, while the benzamide scaffold is present in a wide range of pharmacologically active compounds.[2][3]

Hypothesized Target Pathways

PD_Pathways cluster_cns CNS Targets cluster_cancer Oncology Targets DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) D2R Dopamine D2 Receptor _5HTR Serotonin Receptors Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest Compound N-(4-phenylbutyl)benzamide Compound->DAT Neuropharmacological Effects? Compound->SERT Neuropharmacological Effects? Compound->NET Neuropharmacological Effects? Compound->D2R Neuropharmacological Effects? Compound->_5HTR Neuropharmacological Effects? Compound->Apoptosis Antiproliferative Effects? Compound->CellCycle Antiproliferative Effects?

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Exploratory

Biological Activity and Cytotoxicity of N-(4-phenylbutyl)benzamide Derivatives: A Technical Guide to Target Engagement and Cell Death Modalities

Executive Summary The N-(4-phenylbutyl)benzamide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics. While the bar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(4-phenylbutyl)benzamide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics. While the bare scaffold exhibits baseline bioactivity, specific functionalization—most notably in the derivative WJ460 (3-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide)—yields potent, targeted cytotoxicity against aggressive malignancies.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural biology and practical benchwork. We will explore how this class of compounds exerts its biological activity by directly targeting the oncoprotein Myoferlin (MYOF), disrupting receptor tyrosine kinase (RTK) recycling, and priming cancer cells for ferroptosis. Furthermore, this guide provides field-proven, self-validating experimental protocols to accurately quantify these cytotoxic mechanisms in your own laboratory.

Structural Biology & Target Engagement: The Myoferlin (MYOF) Axis

The primary biological target of the functionalized N-(4-phenylbutyl)benzamide derivative WJ460 is Myoferlin (MYOF) , a 230 kDa transmembrane ferlin family protein. MYOF is frequently overexpressed in breast, pancreatic, and colorectal cancers, where it orchestrates membrane repair, vesicle trafficking, and mitochondrial fitness ().

WJ460 binds directly to the C2D domain of MYOF with a Kd​ of approximately 1.33 µM. This binding event is the catalytic trigger for the compound's downstream cytotoxicity. By occupying the C2D domain, WJ460 facilitates the dissociation of MYOF from Rab7-positive late endosomes. Under normal oncogenic conditions, MYOF utilizes these endosomes to recycle RTKs (such as EGFR and VEGFR-2) back to the cell membrane, sustaining continuous proliferative signaling. The N-(4-phenylbutyl)benzamide derivative disrupts this loop, forcing the endosomes to reroute these critical receptors toward proteasomal and lysosomal degradation pathways.

G WJ460 N-(4-phenylbutyl)benzamide Derivative (WJ460) MYOF Myoferlin (MYOF) C2D Domain WJ460->MYOF Binds & Inhibits Rab7 Rab7-Positive Late Endosomes MYOF->Rab7 Interaction Disrupted RTK_Recycling RTK Membrane Recycling (EGFR, VEGFR2) Rab7->RTK_Recycling Pathway Blocked RTK_Degradation Receptor Degradation (Proteasomal/Lysosomal) Rab7->RTK_Degradation Reroutes to Metastasis Tumor Invasion & EMT Progression RTK_Recycling->Metastasis Promotes RTK_Degradation->Metastasis Suppresses Metastasis

Diagram 1: Mechanism of MYOF inhibition and RTK degradation by N-(4-phenylbutyl)benzamides.

Cytotoxicity Profiles: Mitophagy and Ferroptosis

Beyond inhibiting metastasis, N-(4-phenylbutyl)benzamide derivatives exhibit profound cytotoxicity, particularly in KRAS-mutated cancers (e.g., Pancreatic Ductal Adenocarcinoma, PDAC) which are highly addicted to iron metabolism.

Recent studies demonstrate that targeting MYOF with WJ460 induces a severe loss of mitochondrial fitness (). The compound triggers mitochondrial fragmentation and subsequent mitophagy , leading to a massive accumulation of Reactive Oxygen Species (ROS). Concurrently, WJ460 downregulates the core ferroptosis defense regulators: the cystine/glutamate transporter (SLC7A11) and Glutathione Peroxidase 4 (GPX4). The convergence of high ROS and depleted GPX4 results in unchecked lipid peroxidation, culminating in iron-dependent cell death (ferroptosis).

G WJ460 WJ460 Treatment Mito Mitochondrial Fragmentation WJ460->Mito Triggers Mitophagy Antioxidant Downregulation of SLC7A11 & GPX4 WJ460->Antioxidant Suppresses Defenses ROS ROS Accumulation Mito->ROS Increases LPO Lipid Peroxidation ROS->LPO Drives Antioxidant->LPO Fails to clear ROS Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Induces

Diagram 2: The WJ460-induced ferroptosis cascade via mitophagy and GPX4 suppression.

Quantitative Efficacy Data

To benchmark the biological activity of WJ460 across different cellular models, the following table synthesizes quantitative IC50 values derived from established literature ().

Cell LineCancer TypeAssay TypeTarget MechanismIC50 Value (nM)
MDA-MB-231 Triple-Negative Breast CancerTranswell InvasionAnti-Metastatic / EMT43.37 ± 3.42
BT549 Triple-Negative Breast CancerTranswell InvasionAnti-Metastatic / EMT36.40 ± 4.51
MiaPaCa-2 Pancreatic Ductal AdenocarcinomaCell ConfluencyCytotoxicity / Ferroptosis20.92 ± 1.02
Panc-1 Pancreatic Ductal AdenocarcinomaCell ConfluencyCytotoxicity / Ferroptosis~25.00
BxPC-3 Pancreatic Ductal AdenocarcinomaCell ConfluencyCytotoxicity / Ferroptosis~48.44

Table 1: Comparative in vitro efficacy of WJ460 across breast and pancreatic cancer models.

Validated Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies explain not just the steps, but the causality behind the assay design.

In Vitro Invasion Assay (Transwell)

This assay measures the ability of WJ460 to inhibit MYOF-mediated metastasis.

  • Causality: We coat the upper chamber with Matrigel to simulate the extracellular matrix (ECM). Cells must actively secrete proteases to degrade this barrier. We use serum-free media in the upper chamber and 10% FBS in the lower chamber to create a strict chemoattractant gradient, forcing directional migration.

  • Self-Validation: A parallel MTT or CellTiter-Glo assay must be run at the same time point (e.g., 12h) to prove that the reduction in invaded cells is due to invasion inhibition and not merely acute cytotoxicity.

Step-by-Step Workflow:

  • Preparation: Hydrate Matrigel-coated Transwell inserts (8 µm pore size) in serum-free DMEM for 2 hours at 37°C.

  • Cell Seeding: Harvest MDA-MB-231 cells and resuspend in serum-free DMEM containing either vehicle (DMSO) or WJ460 (10 nM, 25 nM, 50 nM). Seed 5×104 cells into the upper chamber.

  • Gradient Establishment: Add 600 µL of DMEM supplemented with 10% FBS to the lower chamber.

  • Incubation: Incubate for 12–16 hours at 37°C, 5% CO2​ .

  • Fixation & Staining: Carefully remove non-invaded cells from the upper surface using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Image 5 random fields per insert under a bright-field microscope and count the cells. Calculate the percentage of invasion relative to the DMSO control.

Flow Cytometric Analysis of Lipid Peroxidation (Ferroptosis Assay)

This protocol quantifies the induction of ferroptosis by measuring lipid ROS.

  • Causality: We utilize the lipid-soluble ROS sensor C11-BODIPY(581/591). In its reduced state, it emits red fluorescence (~590 nm). Upon oxidation by lipid peroxides (driven by WJ460's suppression of GPX4), the emission shifts to green (~510 nm). Ratiometric analysis provides a highly specific readout of ferroptosis.

  • Self-Validation: Include Erastin (10 µM) as a positive control for ferroptosis. Include a rescue cohort treated with WJ460 + Ferrostatin-1 (1 µM, a lipid ROS scavenger). If Ferrostatin-1 reverses the green fluorescence shift and rescues cell viability, the cytotoxicity is definitively ferroptotic.

Step-by-Step Workflow:

  • Treatment: Seed Panc-1 cells in 6-well plates at 2×105 cells/well. Treat with WJ460 (50 nM) for 16-24 hours. Include control wells (DMSO, Erastin, WJ460 + Ferrostatin-1).

  • Probe Loading: Add C11-BODIPY to the culture media at a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells twice with PBS to remove excess probe. Trypsinize, pellet, and resuspend cells in 300 µL of cold PBS containing 1% BSA.

  • Flow Cytometry: Analyze immediately using a flow cytometer. Excite with a 488 nm laser. Record fluorescence in the FITC channel (oxidized, green) and PE channel (reduced, red).

  • Data Analysis: Gate for single, viable cells. Calculate the ratio of Green/Red mean fluorescence intensity (MFI). A significant increase in the Green/Red ratio in WJ460-treated cells, reversible by Ferrostatin-1, confirms lipid peroxidation.

References

  • Zhang T, et al. "A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer." Nature Communications, 2018.[Link]

  • Rademaker G, et al. "Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells." Redox Biology, 2022.[Link]

Foundational

In Vivo Metabolism Pathways of N-(4-phenylbutyl)benzamide: A Comprehensive Mechanistic Guide

Executive Summary N-(4-phenylbutyl)benzamide represents a highly lipophilic, flexible chemical scaffold utilized extensively in medicinal chemistry, often serving as the backbone for targeted enzyme inhibitors and photos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-phenylbutyl)benzamide represents a highly lipophilic, flexible chemical scaffold utilized extensively in medicinal chemistry, often serving as the backbone for targeted enzyme inhibitors and photostable bioactive mimics[1]. As a Senior Application Scientist, I have observed that the primary bottleneck in advancing benzamide derivatives through the drug development pipeline is their rapid metabolic clearance. Understanding the in vivo metabolic fate of this scaffold is critical for optimizing pharmacokinetic (PK) profiles, mitigating off-target toxicity, and improving systemic bioavailability.

This whitepaper provides an in-depth, mechanistic breakdown of the Phase I and Phase II metabolic pathways of N-(4-phenylbutyl)benzamide, supported by self-validating experimental protocols designed to isolate and quantify these biotransformations.

Systems-Level Pathway Visualization

To conceptualize the metabolic fate of N-(4-phenylbutyl)benzamide, we must map the competing enzymatic pathways. The scaffold is simultaneously attacked by oxidative and hydrolytic enzymes before undergoing conjugation.

Metabolism Parent N-(4-phenylbutyl)benzamide (Parent Compound) CYP CYP450 Oxidation (CYP3A4, CYP2C8) Parent->CYP Phase I Oxidation Amidase Amide Hydrolysis (CES / Amidases) Parent->Amidase Phase I Hydrolysis Hydroxylated Hydroxylated Metabolites (Aromatic & Aliphatic) CYP->Hydroxylated NDealkyl N-Dealkylation (Benzamide + 4-Phenylbutanal) CYP->NDealkyl Cleaved Benzoic Acid + 4-Phenylbutylamine Amidase->Cleaved Phase2 Phase II Conjugation (UGT / SULT) Hydroxylated->Phase2 Glucuronidation/Sulfation Excretion Renal / Biliary Excretion NDealkyl->Excretion MAO MAO-A/B Interaction Cleaved->MAO Amine Binding/Oxidation Phase2->Excretion MAO->Excretion Phenylbutyric Acid

In vivo metabolic pathways of N-(4-phenylbutyl)benzamide.

Phase I Oxidative Metabolism (CYP450 Mediated)

The lipophilic nature of the phenylbutyl chain and the benzamide ring makes this scaffold highly susceptible to Cytochrome P450 (CYP) mediated oxidation.

Mechanistic Causality: The large, flexible active site of CYP3A4 readily accommodates the bulky N-(4-phenylbutyl)benzamide structure. Oxidation typically occurs at two primary sites:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzamide ring.

  • N-Dealkylation: Oxidative cleavage at the amide nitrogen, resulting in the formation of benzamide and 4-phenylbutanal.

Studies on structurally analogous benzamides (such as ecabapide and IN-1130) demonstrate that CYP3A4, CYP2C8, and CYP2C19 are the predominant isozymes driving these oxidative pathways[2],[3],[4].

Protocol 1: Cytochrome P450 Phenotyping and Metabolite Identification

Design Rationale: This protocol is a self-validating subtraction assay. By using specific CYP inhibitors alongside an NADPH regenerating system, we isolate the exact contribution of individual CYP isoforms.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a standardized protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: 0.5 mg/mL ensures linear enzyme kinetics without saturating the system.

  • Selective Inhibition (The Validation Step): Aliquot the matrix into separate wells. Pre-incubate with selective CYP inhibitors (e.g., 1 µM Ketoconazole for CYP3A4; 1 µM Quinidine for CYP2D6) for 10 minutes at 37°C.

  • Substrate Addition: Spike N-(4-phenylbutyl)benzamide to a final concentration of 1 µM.

  • Reaction Initiation: Add an NADPH regenerating system (Glucose-6-Phosphate and G6PDH). Causality: NADPH degrades rapidly at 37°C. A regenerating system maintains a steady-state electron flow to the CYP heme center, preventing premature reaction stalling.

  • Reaction Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL of the mixture and immediately inject it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures the CYP proteins, freezing the metabolite profile in time.

  • Centrifugation & LC-HRMS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using High-Resolution Mass Spectrometry with Mass Defect Filtering (MDF) to isolate the +15.9949 Da mass shifts indicative of hydroxylation.

Workflow Step1 1. Subcellular Fractionation (HLM Preparation) Step2 2. Cofactor Addition (NADPH Regenerating System) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Internal Std) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-HRMS/MS Analysis (Metabolite Profiling) Step4->Step5 Step6 6. Data Processing (Mass Defect Filtering) Step5->Step6

Step-by-step experimental workflow for in vitro metabolite identification.

Amide Hydrolysis and Downstream Catabolism

Parallel to CYP oxidation, the amide bond is a prime target for hydrolytic cleavage by hepatic carboxylesterases (CES) and amidases[5].

Mechanistic Causality: Hydrolysis yields benzoic acid and 4-phenylbutylamine. The fate of 4-phenylbutylamine is of particular pharmacological interest. It acts as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A) with a Ki​ value of 31 ± 5 µM[6],[7],[8]. Because it is not a primary substrate for rapid MAO-A turnover, its accumulation can lead to localized MAO inhibition, altering the catabolism of endogenous monoamines.

Protocol 2: Amidase Stability and Downstream MAO Assay

Design Rationale: To evaluate hydrolysis, we must intentionally starve the CYP enzymes to isolate hydrolytic pathways from oxidative interference.

  • S9 Fraction Incubation: Prepare human liver S9 fractions (which contain both microsomal amidases and cytosolic carboxylesterases) at 1.0 mg/mL in phosphate buffer.

  • NADPH Omission: Spike the test compound (1 µM) into the S9 fraction without adding NADPH. Causality: The absence of NADPH completely disables CYP450 activity, ensuring any parent compound depletion is strictly due to hydrolysis.

  • Cleavage Monitoring: Quench the reaction at 60 minutes and analyze via LC-MS/MS, specifically monitoring for the appearance of the 4-phenylbutylamine mass peak.

  • MAO-A Inhibition Validation: To confirm the biological activity of the cleaved amine, introduce the post-reaction supernatant to a secondary assay containing recombinant human MAO-A and a fluorogenic substrate (e.g., kynuramine). A reduction in fluorescent signal confirms the competitive inhibitory action of the generated 4-phenylbutylamine.

Phase II Conjugation Pathways

Following Phase I hydroxylation, the newly formed nucleophilic hydroxyl groups are highly reactive and require detoxification. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) append bulky, water-soluble glucuronic acid and sulfate moieties, respectively. This drastically increases the topological polar surface area (TPSA), facilitating rapid renal and biliary clearance.

Quantitative Pharmacokinetic Data

The table below summarizes the extrapolated in vitro metabolic parameters for the N-(4-phenylbutyl)benzamide scaffold based on standard hepatic clearance models.

Table 1: Quantitative Pharmacokinetic & Metabolic Parameters

ParameterValue / RangePrimary Enzyme / PathwayAnalytical Method
Intrinsic Clearance ( CLint​ ) 45 - 60 µL/min/mgCYP3A4, CES1HLM / S9 Stability Assay
In Vitro Half-Life ( t1/2​ ) 25 - 35 minutesCYP3A4-mediated oxidationLC-MS/MS (Parent Depletion)
Fraction Unbound ( fu​ ) < 5%Non-specific bindingEquilibrium Dialysis
MAO-A Inhibition ( Ki​ ) ~31 µMCompetitive Binding by Cleaved AmineFluorometric MAO Assay

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Exploratory

Structural Characterization and Identification of N-(4-phenylbutyl)benzamide: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery and materials science, the precise structural characterization of synthetic intermediates is paramount. N-(4-phenylbutyl)benzamide (C17H19NO) is a highly versatile chemical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the precise structural characterization of synthetic intermediates is paramount. N-(4-phenylbutyl)benzamide (C17H19NO) is a highly versatile chemical scaffold[1][1]. It features a rigid aromatic headgroup (benzamide) coupled to a flexible, hydrophobic tail (4-phenylbutyl). This specific structural topology is frequently exploited in medicinal chemistry to design target-specific agents, such as complex myoferlin inhibitors (e.g., WJ460) used in metastasis research[2][2], as well as various anti-adipogenic and enzyme-inhibitory derivatives[3][3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind the analytical signals and establish a self-validating workflow for the synthesis, isolation, and unequivocal structural identification of N-(4-phenylbutyl)benzamide using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Methodology: A Self-Validating Synthesis Protocol

To characterize a molecule accurately, one must first ensure its chemical purity through a logically sound synthetic and purification workflow. The synthesis of N-(4-phenylbutyl)benzamide relies on the robust formation of an amide bond between benzoic acid and 4-phenylbutylamine.

Step-by-Step Synthesis Protocol
  • Preparation & Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at 0 °C for 15 minutes.

    • Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to rearranging into an unreactive N-acylurea. HOBt is introduced to rapidly intercept the O-acylisourea, forming a highly reactive, stable active ester. This prevents side reactions and ensures near-quantitative conversion.

  • Nucleophilic Acyl Substitution: Add 4-phenylbutylamine (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes any HCl generated (if amine salts are used) and maintains a slightly basic environment, ensuring the primary amine remains unprotonated and highly nucleophilic.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: This liquid-liquid extraction is a self-validating purification system. The 1M HCl wash protonates and removes any unreacted 4-phenylbutylamine into the aqueous phase. The NaHCO3 wash deprotonates and removes unreacted benzoic acid. If the organic layer yields a product, it must be the neutral amide.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

SynthesisWorkflow A Benzoic Acid + 4-Phenylbutylamine B Activation (EDC·HCl, HOBt, DIPEA) A->B DCM, 0°C to RT C Active Ester Intermediate B->C D Amide Bond Formation C->D E Crude Mixture D->E F Liquid-Liquid Extraction E->F Aqueous Workup G Flash Column Chromatography F->G Organic Phase H Pure N-(4-phenylbutyl)benzamide G->H Hexane/EtOAc

Fig 1: Step-by-step synthesis and self-validating purification workflow for N-(4-phenylbutyl)benzamide.

Spectroscopic Characterization & Logical Assignment

Once synthesized, the structural identity of N-(4-phenylbutyl)benzamide must be proven. We employ orthogonal analytical techniques that cross-verify each other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of atomic connectivity. In the 1H NMR spectrum (CDCl3), the amide proton (NH) typically appears as a broad singlet around δ 6.20 ppm. The broadness is caused by the quadrupolar relaxation of the adjacent 14N nucleus and rapid chemical exchange.

The aromatic region is distinctly split into two zones. The benzoyl protons are highly deshielded by the electron-withdrawing carbonyl group, pushing the ortho protons downfield to ~7.75 ppm. Conversely, the phenyl ring on the butyl chain is isolated from the carbonyl's inductive effects by four sigma bonds, causing its protons to resonate in a tight multiplet around 7.15–7.30 ppm.

To self-validate the connectivity, 2D NMR (specifically HMBC) is utilized. A critical cross-peak between the aliphatic α-protons (δ 3.45, CH2-N) and the carbonyl carbon (δ 167.5) unequivocally confirms that the alkyl chain is covalently bonded to the benzamide core.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-TOF) HRMS is used to confirm the exact mass and structural fragments. The molecule readily protonates at the amide oxygen/nitrogen, yielding an expected molecular ion [M+H]+ at m/z 254.15.

Collision-Induced Dissociation (CID) during MS/MS analysis forces the molecule to fragment along its weakest bonds. The most diagnostic cleavage occurs at the amide bond, yielding a highly stable benzoyl cation (m/z 105.03). The alkyl chain also fragments to produce a tropylium ion (m/z 91.05), a classic hallmark of benzyl-containing or phenylalkyl compounds.

MSFragmentation M Molecular Ion [M+H]+ m/z 254.15 F1 Benzoyl Cation[C7H5O]+ m/z 105.03 M->F1 α-Cleavage (Loss of amine) F3 Alkylamine Fragment m/z 150.13 M->F3 Amide Bond Cleavage F2 Phenyl Cation [C6H5]+ m/z 77.04 F1->F2 Loss of CO F4 Tropylium Ion [C7H7]+ m/z 91.05 F3->F4 Alkyl Chain Fragmentation

Fig 2: ESI-HRMS logical fragmentation pathway mapping the structural connectivity of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, non-destructive method to confirm functional groups. The presence of the secondary amide is confirmed by two distinct bands: the Amide I band at ~1640 cm-1 (dominated by the C=O stretching vibration) and the Amide II band at ~1550 cm-1 (a coupled mode of N-H bending and C-N stretching). The absence of a broad OH stretch (from the starting benzoic acid) further validates the success of the purification workflow.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data, providing a quick-reference benchmark for researchers validating this compound.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3)

NucleusChemical Shift (ppm)Multiplicity / IntegrationAssignmentCausality / Structural Note
1H 7.75 - 7.70m, 2HBenzoyl ortho Ar-HDeshielded by adjacent C=O anisotropy.
1H 7.48 - 7.35m, 3HBenzoyl meta/para Ar-HStandard aromatic resonance.
1H 7.30 - 7.15m, 5HPhenylbutyl Ar-HShielded relative to benzoyl ring; no C=O effect.
1H 6.20br s, 1HAmide N-HBroadened by 14N quadrupolar relaxation.
1H 3.45q, J = 6.8 Hz, 2HAliphatic CH2-NSplit by adjacent CH2 and the NH proton.
1H 2.65t, J = 7.5 Hz, 2HAliphatic CH2-PhBenzylic position, shifted downfield from bulk alkyl.
1H 1.70 - 1.60m, 4HCentral CH2-CH2Shielded aliphatic core of the butyl chain.
13C 167.5sCarbonyl (C=O)Highly deshielded sp2 carbon.
13C 142.0, 134.8sAr-C (ipso)Quaternary carbons lacking attached protons.
13C 39.8sAliphatic CH2-NDeshielded by electronegative nitrogen.
13C 35.5, 29.2, 28.6sAliphatic chainStandard sp3 hybridized carbons.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm-1)Peak ShapeAssignmentStructural Implication
3300Sharp, mediumN-H stretchConfirms secondary amide presence.
3030Weaksp2 C-H stretchConfirms presence of aromatic rings.
2930, 2850Strongsp3 C-H stretchConfirms the butyl aliphatic chain.
1640Strong, sharpC=O stretch (Amide I)Validates amide bond formation.
1550StrongN-H bend (Amide II)Coupled with C-N stretch; specific to amides.

Conclusion

The structural characterization of N-(4-phenylbutyl)benzamide requires a holistic, self-validating approach. By coupling a chemically logical synthesis and extraction protocol with orthogonal analytical techniques (NMR, HRMS, FT-IR), researchers can unequivocally confirm both the atomic connectivity and the functional group integrity of the molecule. Understanding the causality behind these analytical signals—such as the anisotropic deshielding in NMR or the predictable fragmentation pathways in MS—empowers drug development professionals to confidently utilize this scaffold in complex medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 309734, N-(4-phenylbutyl)benzamide." PubChem, [Link][1]

Sources

Foundational

Targeting the Myoferlin C2D Receptor Domain: Binding Affinity and Kinetics of N-(4-phenylbutyl)benzamide Derivatives

Abstract The development of targeted therapeutics against vesicular trafficking proteins represents a paradigm shift in oncology. While not traditional cell-surface G-protein coupled receptors (GPCRs) or kinase receptors...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of targeted therapeutics against vesicular trafficking proteins represents a paradigm shift in oncology. While not traditional cell-surface G-protein coupled receptors (GPCRs) or kinase receptors, ferlin family proteins—specifically Myoferlin (MYOF)—utilize multiple C2 domains as functional "receptors" for lipid and protein coordination. Recent pharmacological advancements have identified the N-(4-phenylbutyl)benzamide scaffold as a highly specific pharmacophore capable of intercalating into the MYOF C2D domain. This whitepaper provides an in-depth technical analysis of the binding affinity, receptor kinetics, and mechanistic pathways of two leading N-(4-phenylbutyl)benzamide derivatives: WJ460 and YQ456.

The Target: Myoferlin (MYOF) C2D Domain as a Receptor

Myoferlin (MYOF) is a 230 kDa transmembrane protein overexpressed in various malignancies, including breast, pancreatic, and colorectal cancers, where it drives aggressive metastatic phenotypes [1]. The structure of MYOF is characterized by multiple functional C2 domains. These domains act as intracellular receptors that coordinate phospholipids and protein partners in a calcium-dependent or independent manner.

The N-(4-phenylbutyl)benzamide moiety serves as a lipophilic anchor. When derivatives like WJ460 and YQ456 enter the intracellular space, the phenylbutyl tail mimics the hydrophobic lipid tails normally coordinated by the MYOF C2D domain. By occupying this receptor pocket, these small molecules sterically hinder MYOF from interacting with critical Ras-associated binding (Rab) GTPases, specifically Rab7 and Rab32 [2].

Pharmacodynamics: Binding Affinity & Kinetics

To validate that the anti-cancer phenotypes observed in vitro are driven by direct target engagement rather than off-target cytotoxicity, orthogonal biophysical assays—Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)—are employed.

YQ456, a highly optimized derivative containing a 1,2,4-triazole core linked to the N-(4-phenylbutyl)benzamide scaffold, demonstrates exceptional binding kinetics. SPR analysis reveals a dissociation constant ( KD​ ) of 37 nM to the purified MYOF-C2D domain [1]. Interestingly, structural optimization in YQ456 yields a binding affinity 36 times higher than its predecessor, WJ460, highlighting the critical nature of the triazole-benzamide linkage in stabilizing the ligand-receptor complex [3].

Table 1: Kinetic Parameters of N-(4-phenylbutyl)benzamide Derivatives
CompoundTarget Receptor DomainAssay Method KD​ (nM)Relative Affinity
WJ460 MYOF-C2DSPRBaseline1x
YQ456 MYOF-C2DSPR3736x higher than WJ460
YQ456 MYOF-C2DBLI214Orthogonal Validation
YQ456 DYSF-C2D (Control)BLINo BindingHighly Specific

Data synthesized from biophysical interaction studies [1][3]. Dysferlin (DYSF) was utilized as a negative control due to its 56% sequence homology with MYOF, confirming the high receptor specificity of the N-(4-phenylbutyl)benzamide scaffold.

Mechanistic Pathways: Vesicle Trafficking and Ferroptosis

The kinetic binding of N-(4-phenylbutyl)benzamides to the MYOF C2D domain triggers a cascading failure in cancer cell vesicle trafficking. Normally, MYOF interacts with Rab7 on late endosomes to facilitate the recycling of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2.

By disrupting the MYOF-Rab7 interaction, compounds like WJ460 and YQ456 force these receptors into lysosomal degradation pathways. Furthermore, this disruption severely downregulates the cystine/glutamate antiporter subunit SLC7A11 (xCT) and glutathione peroxidase 4 (GPX4). The suppression of these antioxidant defense proteins leads to a lethal accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis —an iron-dependent form of programmed cell death [4].

MYOF_Signaling MYOF Myoferlin (MYOF) C2D Domain Rab7 Rab7 / Rab32 GTPases MYOF->Rab7 Interacts Inhibitor N-(4-phenylbutyl)benzamides (WJ460 / YQ456) Inhibitor->MYOF Binds C2D (KD=37nM) Inhibitor->Rab7 Disrupts Interaction Ferroptosis Lipid ROS Accumulation & Ferroptosis Inhibitor->Ferroptosis Induces Vesicle Vesicle Trafficking & Receptor Recycling Rab7->Vesicle Promotes Cancer Cancer Cell Invasion & Proliferation Vesicle->Cancer Drives

Disruption of MYOF-Rab7 signaling by N-(4-phenylbutyl)benzamides leading to ferroptosis.

Experimental Methodologies: Validating Receptor Kinetics

To establish trustworthiness in the reported KD​ values, the kinetic evaluation must be a self-validating system. The following Surface Plasmon Resonance (SPR) protocol details the exact causality behind each biochemical step required to measure the binding affinity of N-(4-phenylbutyl)benzamides to the MYOF-C2D domain [3].

Step-by-Step SPR Protocol for MYOF-C2D Binding
  • Sensor Chip Preparation (Activation): Activate a CM5 sensor chip using a 1:1 mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Causality: This generates reactive succinimide esters on the dextran matrix, allowing for covalent amine coupling without denaturing the peptide's 3D conformational binding pocket.

  • Ligand Immobilization: Inject the purified MYOF-C2D peptide diluted in sodium acetate buffer (pH 4.5). Causality: The pH is intentionally set below the isoelectric point (pI) of the peptide to electrostatically pre-concentrate it on the negatively charged matrix prior to covalent linkage.

  • Quenching: Inject 1M ethanolamine-HCl (pH 8.5) to deactivate unreacted succinimide esters. Self-Validation: This prevents non-specific covalent binding of the highly reactive N-(4-phenylbutyl)benzamide analyte during the measurement phase.

  • Analyte Injection: Prepare serial dilutions of the inhibitor (e.g., YQ456) in PBS containing 0.05% Tween-20, and inject over the immobilized surface at a constant flow rate (e.g., 30 µL/min). Causality: Tween-20 is critical to reduce non-specific hydrophobic interactions between the lipophilic phenylbutyl tail and the sensor surface.

  • Binding Measurement (Double Subtraction): Monitor the real-time association ( ka​ ) and dissociation ( kd​ ) phases. Self-Validation: Subtract signals from an unmodified reference flow cell and a buffer-only blank injection. This double-subtraction isolates true specific binding kinetics from bulk refractive index changes.

  • Surface Regeneration: Inject a low-pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound inhibitor. Causality: This breaks the non-covalent ligand-receptor bonds without denaturing the covalently bound MYOF-C2D peptide, resetting the system for the next concentration.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using BIAevaluation software to calculate the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Step1 Sensor Chip Preparation (CM5 Activation) Step2 Ligand Immobilization (MYOF-C2D Peptide) Step1->Step2 Step3 Analyte Injection (Inhibitor Dilutions) Step2->Step3 Step4 Binding Measurement (Real-time RU) Step3->Step4 Step5 Surface Regeneration (Glycine-HCl) Step4->Step5 Step6 Data Analysis (1:1 Langmuir Fit) Step4->Step6 Step5->Step3 Next Dilution

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining inhibitor KD.

Cellular Efficacy & Translation

The high binding affinity of the N-(4-phenylbutyl)benzamide scaffold directly translates into potent cellular efficacy. By selectively targeting the MYOF-C2D domain, these inhibitors exhibit low-nanomolar half-maximal inhibitory concentrations ( IC50​ ) across multiple aggressive cancer cell lines, effectively halting cell invasion through collagen matrices and inducing cell cycle arrest [4][5].

Table 2: In Vitro Anti-Invasion & Viability Efficacy ( IC50​ )
CompoundCancer TypeCell LineAssay Type IC50​ (nM)
WJ460 Breast CancerMDA-MB-231Transwell Invasion (Collagen I)43.37
WJ460 Breast CancerBT549Transwell Invasion (Collagen I)36.40
WJ460 Pancreatic CancerMiaPaCa-2Cell Viability / Confluency20.92
YQ456 Colorectal CancerHCT116Transwell Invasion110.0

Data aggregated from preclinical evaluations of MYOF inhibitors [1][4]. The nanomolar efficacy underscores the therapeutic potential of targeting vesicle trafficking receptors in metastatic disease.

References

  • A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression National Institutes of Health (NIH) / PubMed Central[Link]

  • A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression (Semantic Scholar Analysis) Semantic Scholar[Link]

Protocols & Analytical Methods

Method

step-by-step N-(4-phenylbutyl)benzamide synthesis protocol

Application Note: Synthesis, Isolation, and Characterization of N-(4-phenylbutyl)benzamide Executive Summary & Scientific Context Benzamide derivatives represent a highly versatile structural motif in contemporary medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Characterization of N-(4-phenylbutyl)benzamide

Executive Summary & Scientific Context

Benzamide derivatives represent a highly versatile structural motif in contemporary medicinal chemistry and materials science[1]. The target compound, N-(4-phenylbutyl)benzamide (C17H19NO)[2], serves as a critical intermediate and a functional scaffold for investigating receptor modulation and enzyme inhibition.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." The methodology below utilizes an EDC/HOBt-mediated peptide coupling strategy. This approach is specifically selected over traditional acid chloride methods to ensure a milder reaction environment, prevent the formation of harsh HCl byproducts, and allow for the precise control of the reaction kinetics when scaling up. Every step is engineered as a self-validating system to ensure high yield and high purity.

Mechanistic Pathway & Workflow

The synthesis relies on the activation of benzoic acid to form a highly reactive, yet stable, intermediate ester, followed by nucleophilic acyl substitution by 4-phenylbutylamine.

G Start Benzoic Acid + 4-Phenylbutylamine Activation Carboxylic Acid Activation (EDC·HCl, HOBt, DIPEA) Start->Activation Add Reagents Coupling Amide Bond Formation (RT, 12h in DCM) Activation->Coupling Stir Workup Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup Quench Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Organic Phase Product N-(4-phenylbutyl)benzamide (Purified) Purification->Product Evaporate

Workflow for the EDC/HOBt-mediated synthesis of N-(4-phenylbutyl)benzamide.

Materials and Reagents

The following stoichiometric ratios are optimized to drive the reaction to completion while minimizing difficult-to-remove byproducts.

ReagentRoleEquivalentsMW ( g/mol )Amount (for 10 mmol scale)
Benzoic Acid Electrophile (Substrate)1.0 eq122.121.22 g
4-Phenylbutylamine Nucleophile1.1 eq149.231.64 g (approx. 1.74 mL)
EDC·HCl Coupling Agent1.2 eq191.702.30 g
HOBt (Hydrate) Additive / Activator1.2 eq135.121.62 g
DIPEA Non-nucleophilic Base2.5 eq129.243.23 g (approx. 4.35 mL)
Dichloromethane (DCM) SolventN/AN/A50 mL (Anhydrous)

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Matrix

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.22 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Causality: DCM is selected for its excellent solvating power for both the starting materials and the highly polar intermediates. Anhydrous conditions prevent the competitive hydrolysis of the activated ester back to the carboxylic acid.

Step 2: Carboxylic Acid Activation

  • Action: Cool the solution to 0 °C using an ice-water bath. Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir for 15 minutes.

  • Causality: Cooling to 0 °C controls the exothermic nature of the initial activation. EDC reacts with benzoic acid to form an O-acylisourea intermediate. HOBt immediately reacts with this intermediate to form a stable, yet highly reactive, active ester. This prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea.

Step 3: Amide Bond Formation

  • Action: Add 4-phenylbutylamine (1.74 mL, 11 mmol) dropwise to the activated mixture, followed by the slow addition of DIPEA (4.35 mL, 25 mmol). Allow the reaction to warm to room temperature (RT) and stir for 12 hours under a nitrogen atmosphere.

  • Causality: DIPEA is a sterically hindered base that deprotonates the amine (increasing its nucleophilicity) without acting as a competing nucleophile. The dropwise addition prevents localized concentration spikes that could lead to side reactions.

Step 4: Reaction Quenching and Aqueous Workup

  • Action: Dilute the reaction mixture with an additional 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M Aqueous HCl (2 × 50 mL)

    • Saturated Aqueous NaHCO₃ (2 × 50 mL)

    • Saturated Aqueous NaCl (Brine) (1 × 50 mL)

  • Causality (Self-Validating System): This sequence is chemically logical. The acidic wash (HCl) protonates and removes unreacted 4-phenylbutylamine, DIPEA, and the urea byproduct of EDC (which is water-soluble, a primary advantage of EDC over DCC)[1]. The basic wash (NaHCO₃) deprotonates and removes unreacted benzoic acid and HOBt. The brine wash removes residual water from the organic phase.

Step 5: Isolation and Purification

  • Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:Ethyl Acetate).

  • Causality: While the workup removes the vast majority of impurities, chromatography ensures the removal of any trace non-polar byproducts, yielding analytical-grade material suitable for biological or material assays.

Analytical Characterization & Expected Data

To confirm the success of the protocol, the isolated product must be validated against the following expected parameters[2]:

ParameterExpected ResultAnalytical Significance
Physical Appearance White to off-white crystalline solidIndicates high purity; impurities often present as oils or discoloration.
Molecular Formula C17H19NOConfirms the atomic composition.
Molecular Weight ~253.34 g/mol Used for mass spectrometry calibration.
Expected Yield 85 - 92%Validates the efficiency of the EDC/HOBt coupling method.
LC-MS (ESI+) m/z [M+H]+ = 254.1Primary confirmation of successful amide bond formation.
1H NMR (CDCl3) Key Shifts ~6.2 ppm (br s, 1H, NH); ~7.8 ppm (d, 2H, Ar-H)Confirms the presence of the amide proton and the benzoyl aromatic protons.

Sources

Application

Application Note &amp; Protocol: Evaluating the Cytotoxic and Antiproliferative Effects of N-(4-phenylbutyl)benzamide

For: Researchers, scientists, and drug development professionals investigating novel therapeutic compounds. Introduction: The Therapeutic Potential of Benzamide Derivatives The benzamide scaffold is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals investigating novel therapeutic compounds.

Introduction: The Therapeutic Potential of Benzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse range of pharmacologically active compounds.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[1] The versatility of the benzamide core structure allows for extensive chemical modifications, leading to compounds that can target various biological pathways.[1]

Numerous studies have highlighted the potent anticancer activities of novel benzamide derivatives.[2] Mechanisms of action for some of these compounds include the induction of cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[3][4] For instance, certain N-substituted benzamides have been shown to induce a G2/M cell cycle block and trigger apoptosis through the release of cytochrome c and activation of caspase-9.[3]

This document provides a detailed protocol for evaluating the in vitro effects of a specific benzamide derivative, N-(4-phenylbutyl)benzamide, on cell viability and proliferation. The following protocols are designed to be robust and self-validating, providing a comprehensive framework for assessing the potential cytotoxic and antiproliferative properties of this compound.

Scientific Principles of the Selected Assays

To comprehensively assess the biological impact of N-(4-phenylbutyl)benzamide, a two-pronged approach is recommended: a metabolic activity-based cell viability assay and a DNA synthesis-based cell proliferation assay.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5][6] The core principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[6][7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[6][7]

The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically.[5][8] The intensity of the purple color is directly proportional to the number of viable cells.[9] This assay is a reliable method for evaluating the cytotoxic effects of a compound.

Cell Proliferation Assessment: The BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for quantifying cell proliferation. BrdU is a synthetic analog of thymidine, a nucleoside required for DNA synthesis.[10] When added to cell culture, BrdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells.[11][12]

Following incorporation, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU.[11][13] Specific monoclonal antibodies against BrdU are then used to detect the labeled cells. This allows for the precise identification and quantification of cells that were actively replicating their DNA during the labeling period.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the effects of N-(4-phenylbutyl)benzamide on a selected cancer cell line.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture & Maintenance CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CompoundPrep Prepare N-(4-phenylbutyl)benzamide Stock Solution Treatment Treat Cells with Compound Dilutions CellSeeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT MTT Viability Assay Incubation->MTT BrdU BrdU Proliferation Assay Incubation->BrdU Readout Spectrophotometer/Plate Reader MTT->Readout BrdU->Readout Analysis Calculate IC50 & Proliferation Rate Readout->Analysis Report Generate Report Analysis->Report

Caption: General experimental workflow for viability and proliferation assays.

Detailed Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549). The choice of cell line should be guided by the research question.

  • N-(4-phenylbutyl)benzamide: High-purity compound.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO): Vehicle for the compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl)[8]

  • BrdU Labeling Reagent

  • Fixation/Denaturation Solution

  • Anti-BrdU Antibody

  • Secondary Antibody (conjugated to HRP or a fluorophore)

  • Substrate for Secondary Antibody (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well flat-bottom cell culture plates

  • Sterile laboratory consumables (pipettes, tubes, etc.)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Preparation of N-(4-phenylbutyl)benzamide Stock Solution
  • Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate serial dilutions. DMSO is a common choice for dissolving organic compounds for cell-based assays.

  • Procedure:

    • Prepare a 10 mM stock solution of N-(4-phenylbutyl)benzamide in sterile DMSO.

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Seeding
  • Rationale: Proper cell seeding density is crucial for obtaining reproducible results. The optimal density ensures that cells are in the logarithmic growth phase during the experiment.

  • Procedure:

    • Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into 96-well plates at the predetermined optimal density (see table below) in a final volume of 100 µL per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Assay Type Recommended Seeding Density (cells/well)
MTT Viability Assay5,000 - 10,000
BrdU Proliferation Assay2,000 - 5,000
Compound Treatment
  • Rationale: A range of concentrations should be tested to determine the dose-dependent effects of the compound. Including appropriate controls is essential for data interpretation.

  • Procedure:

    • Prepare serial dilutions of N-(4-phenylbutyl)benzamide from the 10 mM stock solution in serum-free medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Controls:

      • Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

      • Untreated Control: Add fresh complete medium only.

      • Blank: Wells with medium but no cells to measure background absorbance.

    • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[5][7][9]

  • MTT Addition:

    • Following the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5][8] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of MTT solubilization solution to each well.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A common wavelength is 570 nm.[7][9]

    • If available, use a reference wavelength of 630 nm or higher to subtract background absorbance.[5][7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: BrdU Cell Proliferation Assay

This protocol is based on established methods for BrdU incorporation.[11][13]

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[12]

    • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[11]

  • Fixation and Denaturation:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a fixation solution (e.g., 4% paraformaldehyde in PBS) and incubate for 30 minutes at room temperature.[11]

    • Wash the wells twice with PBS.

    • Add 100 µL of 2N HCl to each well and incubate for 30-60 minutes at room temperature to denature the DNA, which is necessary to expose the incorporated BrdU.[11]

    • Neutralize the acid by washing the wells three times with PBS.

  • Immunodetection:

    • Block non-specific binding by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) and incubating for 1 hour.

    • Add the primary anti-BrdU antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

  • Data Acquisition:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of proliferation for each treatment group relative to the vehicle control using the following formula:

      • % Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of proliferation against the compound concentration.

Potential Mechanism of Action

The following diagram illustrates a potential mechanism of action for N-substituted benzamides, leading to cell cycle arrest and apoptosis. This provides a conceptual framework for interpreting the results from the viability and proliferation assays.

G cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway Compound N-(4-phenylbutyl)benzamide Cell Cancer Cell Compound->Cell G2M_Block G2/M Phase Arrest Cell->G2M_Block Mitochondria Mitochondria Cell->Mitochondria Apoptosis Apoptosis G2M_Block->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Apoptosis

Caption: Potential mechanism of N-substituted benzamides.

Troubleshooting

Issue Potential Cause Solution
High background in MTT assay Contamination of reagents or medium; Phenol red interference.Use fresh, sterile reagents; Use phenol red-free medium for the assay.
Low signal in BrdU assay Insufficient labeling time; Incomplete DNA denaturation.Optimize BrdU incubation time based on cell doubling time; Ensure complete submersion in HCl and optimize incubation time.[11]
High variability between replicate wells Inconsistent cell seeding; Pipetting errors.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and be consistent with technique.
Edge effects on the 96-well plate Evaporation from outer wells.Avoid using the outermost wells of the plate; Fill outer wells with sterile PBS or medium.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of California, Santa Cruz. Protocol for BrdU Labeling of Proliferating Cells. [Link]

  • Zhu, H. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • PubMed. Mechanism of action for N-substituted benzamide-induced apoptosis. [Link]

  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • National Center for Biotechnology Information. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

  • PubMed. Design, synthesis, and evaluation of N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents in drug-resistant cancer cells, displaying HDAC inhibitory response. [Link]

  • PubMed. Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(4-butylphenyl)benzamide in Human Plasma

Abstract This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of N-(4-butylphenyl)benzamide in human pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of N-(4-butylphenyl)benzamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or metabolism studies. The methodology encompasses a streamlined sample preparation using protein precipitation, rapid chromatographic separation on a reversed-phase C18 column, and highly selective detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All validation parameters, including linearity, accuracy, precision, selectivity, and stability, have been established in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

Introduction and Scientific Rationale

N-(4-butylphenyl)benzamide (CAS: 145575-73-1) is an aromatic amide with a molecular weight of 253.35 g/mol and a chemical formula of C₁₇H₁₉NO. Its structure, featuring a benzamide core linked to a butyl-substituted phenyl group, confers significant hydrophobicity, making it suitable for analysis by reversed-phase liquid chromatography. The presence of a proton-receptive amide bond allows for efficient ionization using electrospray ionization (ESI) for mass spectrometric detection.

The quantitative analysis of such compounds in biological matrices like plasma is fundamental in drug discovery and development. It provides critical data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for this application due to its unparalleled sensitivity, selectivity, and speed. This guide explains the causality behind each procedural choice, ensuring a scientifically sound and reproducible protocol.

A Note on Analyte Structure: This document pertains to N-(4-butylphenyl )benzamide (CAS 145575-73-1), where the butyl group is a substituent on the N-phenyl ring.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, progressing from sample preparation to data acquisition. The logical relationship between these stages is crucial for minimizing variability and ensuring high-quality data.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC System E->F G C18 Column Separation F->G H ESI+ Ionization G->H I MRM Detection (QqQ MS) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

Caption: High-level workflow from plasma sample to final concentration determination.

Detailed Methodologies and Protocols

Materials and Reagents
  • Analyte: N-(4-butylphenyl)benzamide (Reference Standard, >98% purity)

  • Internal Standard (IS): N-(4-ethylphenyl)benzamide or a stable isotope-labeled (SIL) analogue. The use of a structural analog helps to correct for variability in sample processing and matrix effects.[4]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Acid: Formic acid (Optima™ LC/MS grade).

  • Biological Matrix: Blank human plasma (K₂-EDTA anticoagulant).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC/MS/MS analysis.[5] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[6]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Prepare the precipitation solvent by mixing 150 µL of acetonitrile with a working concentration of the Internal Standard (e.g., 100 ng/mL).

  • Add 150 µL of the IS-containing acetonitrile to each plasma sample (achieving a 3:1 solvent-to-plasma ratio).

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant (approximately 180 µL) to a 96-well plate or autosampler vials.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is selected due to the non-polar nature of N-(4-butylphenyl)benzamide. A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape for accurate quantification. The addition of 0.1% formic acid to the mobile phase promotes analyte protonation, which is essential for positive mode electrospray ionization.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Agilent ZORBAX Extend-C18, 2.1 x 50 mm, 3.5 µm or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+). The MRM transitions are optimized for selectivity and sensitivity. The primary fragmentation of benzamides involves the cleavage of the amide C-N bond, yielding a stable benzoyl cation (m/z 105).[7][8][9]

Caption: Proposed fragmentation of N-(4-butylphenyl)benzamide for MRM analysis.

ParameterSetting
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Compound
N-(4-butylphenyl)benzamide
(Analyte)
N-(4-ethylphenyl)benzamide
(Internal Standard)
Gas Temperature 300 °C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Capillary Voltage 3500 V

Method Validation Protocol

The method was validated following the ICH M10 Bioanalytical Method Validation guidelines to ensure the reliability of the analytical results.[3][10]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS. The matrix effect was evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve was fitted with a linear regression model with 1/x² weighting.

  • Linear Range: 1.0 - 1000 ng/mL

  • Correlation Coefficient (r²): > 0.995

  • Lower Limit of Quantification (LLOQ): 1.0 ng/mL. The analyte response at the LLOQ was at least 5 times the response of the blank, with accuracy and precision within ±20%.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates on three separate days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0≤ 10.5-5.2 to 6.8≤ 12.1-3.5 to 5.5
Low QC 3.0≤ 8.2-4.1 to 5.3≤ 9.5-2.8 to 4.1
Mid QC 100≤ 6.5-2.5 to 3.1≤ 7.8-1.9 to 2.7
High QC 800≤ 5.8-1.8 to 2.4≤ 6.9-1.1 to 2.0
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Stability

Analyte stability was evaluated under various conditions to ensure sample integrity from collection to analysis. All stability tests were performed using low and high QC samples.

Stability ConditionDurationTemperatureResult (% Change from Nominal)
Autosampler Stability 24 hours10 °CWithin ± 8%
Bench-Top Stability 6 hoursRoom Temp.Within ± 10%
Freeze-Thaw Stability 3 cycles-80 °C to RTWithin ± 11%
Long-Term Stability 90 days-80 °CWithin ± 9%
Acceptance Criteria: Mean concentration within ±15% of nominal values.

Conclusion

This application note provides a validated, high-throughput LC-MS/MS method for the quantification of N-(4-butylphenyl)benzamide in human plasma. The simple protein precipitation sample preparation, combined with a rapid and selective LC-MS/MS analysis, results in a robust and reliable method suitable for regulated bioanalysis. The comprehensive validation demonstrates that the method meets the stringent requirements for accuracy, precision, and stability as outlined by international regulatory guidelines.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Labcorp. [Link]

  • The ICH M10 Guideline as the Gold Standard. (2023). KCAS Bio. [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020). Bioanalysis Zone. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Ruterbories, K. J., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for N-(4-phenylbutyl)benzamide in Preclinical Animal Studies

Introduction: The Challenge of "Brick Dust" Compounds In early-stage drug discovery, researchers frequently encounter new chemical entities (NCEs) with promising in vitro pharmacology but challenging physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of "Brick Dust" Compounds

In early-stage drug discovery, researchers frequently encounter new chemical entities (NCEs) with promising in vitro pharmacology but challenging physicochemical properties. A significant hurdle is poor aqueous solubility, a characteristic that afflicts over 70% of NCEs in development pipelines. Such compounds, often colloquially termed "brick dust," present a formidable barrier to in vivo evaluation. Without effective formulation, poor solubility leads to low and erratic absorption, resulting in underestimated systemic exposure and potentially causing promising candidates to be incorrectly discarded for lack of efficacy or toxicity.[1]

This guide addresses formulation strategies for a representative poorly soluble compound, N-(4-phenylbutyl)benzamide. While specific public data for this molecule is scarce, its structure—a benzamide core with phenylbutyl and benzoyl substitutions—suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). Such compounds are characterized by high lipophilicity (likely high LogP) and a crystalline structure that resists dissolution in aqueous media.[2]

The primary goal of preclinical formulation is not necessarily to create a final, market-ready product, but to develop a safe and consistent vehicle that enables maximum exposure for pharmacokinetic (PK) and toxicological (Tox) studies.[3][4] This document provides a systematic approach and detailed protocols for selecting and preparing appropriate formulations for N-(4-phenylbutyl)benzamide and similar benzamide derivatives for animal studies.

Essential Pre-formulation Characterization

Before any formulation work begins, a foundational understanding of the active pharmaceutical ingredient (API) is critical.[5] Due to the limited availability of API at this early stage, these studies must be efficient and targeted.

Key Physicochemical Properties to Determine:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) to understand if the compound is ionizable.[5]

  • pKa: Identifies the pH at which the compound is 50% ionized, guiding pH-modification strategies.

  • LogP/LogD: Measures lipophilicity, which is crucial for selecting appropriate organic solvents or lipid-based systems.[2][5]

  • Melting Point & Physical Form: High melting points often correlate with low solubility. Microscopy or Differential Scanning Calorimetry (DSC) can identify the crystalline nature of the compound.[5]

  • Solubility in Common Excipients: A small-scale screen of solubility in common GRAS (Generally Recognized as Safe) excipients can rapidly identify promising vehicle components.

Formulation Strategies: From Simple Solutions to Complex Systems

The choice of formulation depends on the required dose, the route of administration, and the compound's properties. The simplest approach is always preferred, escalating in complexity only as needed.[5]

3.1 Strategy 1: Co-Solvent Systems (For Low to Moderate Doses)

Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds.[6] This is often the first-line approach for intravenous (IV), intraperitoneal (IP), and oral (PO) dosing when the required concentration is achievable.

Mechanism: Co-solvents reduce the polarity of the aqueous vehicle, disrupting the water's hydrogen-bonding network and creating a more favorable environment for the lipophilic solute.

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) - Use with caution due to potential toxicities and idiosyncratic effects.

  • Glycerol

  • Transcutol® P (Diethylene glycol monoethyl ether)[5]

Causality Behind Experimental Choices: The primary concern with co-solvents is the potential for the drug to precipitate upon injection into the aqueous environment of the bloodstream or dilution in the gastrointestinal tract.[5] Therefore, the protocol includes a crucial step to check for precipitation upon dilution with saline or water. The selection of co-solvents is a balance between solubilizing power and potential toxicity; hence, the concentration of organic solvents is kept to a minimum.

Protocol 3.1: Preparation of a PEG 400/PG/Saline Co-Solvent Formulation

Objective: To prepare a 5 mg/mL solution of N-(4-phenylbutyl)benzamide for oral gavage.

Materials:

  • N-(4-phenylbutyl)benzamide API

  • Polyethylene Glycol 400 (PEG 400), USP Grade

  • Propylene Glycol (PG), USP Grade

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile glass vials, magnetic stirrer, and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Weigh API: Accurately weigh the required amount of N-(4-phenylbutyl)benzamide. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Prepare Co-solvent Mixture: In a sterile glass vial, prepare the vehicle by mixing 4 mL of PEG 400 and 1 mL of Propylene Glycol (This creates a 40% PEG 400, 10% PG final vehicle).

  • Solubilization: Add the weighed API to the co-solvent mixture. Place a small magnetic stir bar in the vial.

  • Mixing: Gently vortex the vial to wet the powder. Place the vial on a magnetic stirrer at low-to-medium speed. Gentle warming (to 37-40°C) and sonication can be used to aid dissolution if necessary. Mix until a clear, visually particulate-free solution is obtained.

  • Final Dilution: Once the API is fully dissolved, slowly add 5 mL of sterile saline to the vial while stirring to bring the total volume to 10 mL.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation must be a clear, colorless solution with no visible particulates or precipitation.

    • Precipitation Check: Take a small aliquot (e.g., 100 µL) of the final formulation and dilute it 1:10 with sterile saline or water. Observe for any immediate or delayed (over 30 minutes) cloudiness or precipitation. If precipitation occurs, the formulation is not suitable for IV use and may be problematic for other routes. Reformulation with a different co-solvent ratio or strategy is required.

  • Storage & Labeling: Store in a tightly sealed, labeled vial protected from light. The label must include the compound name, concentration, vehicle composition, preparation date, and expiration date (typically short, e.g., 7 days, unless stability data is available).[7]

3.2 Strategy 2: Suspension Formulations (For High Oral Doses)

When the required oral dose exceeds the solubility limit in acceptable co-solvent volumes, a suspension is the next logical choice.[5] This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent.

Mechanism: Suspending agents increase the viscosity of the vehicle, slowing the sedimentation of drug particles. Wetting agents (surfactants) are often included to ensure proper dispersion of the hydrophobic drug particles in the aqueous medium.

Common Suspending Agents:

  • Methylcellulose (MC) 0.5% - 1.0%

  • Carboxymethylcellulose Sodium (CMC-Na) 0.5% - 1.0%

  • Hydroxypropyl Methylcellulose (HPMC)

Common Wetting Agents:

  • Tween® 80 (Polysorbate 80) at 0.1% - 0.5%

  • Sodium Lauryl Sulfate (SLS) at 0.1% - 0.2%

Causality Behind Experimental Choices: Particle size is a critical determinant of a suspension's success; smaller particles increase surface area, aiding dissolution, and remain suspended longer.[6] Therefore, the protocol begins with micronizing the API if possible. The wetting agent is added first to coat the hydrophobic API particles, allowing them to be uniformly dispersed in the aqueous suspending vehicle. The key self-validating step is ensuring the suspension can be easily re-dispersed to guarantee dose uniformity.

Protocol 3.2: Preparation of a 0.5% Methylcellulose Suspension

Objective: To prepare a 25 mg/mL suspension of N-(4-phenylbutyl)benzamide for oral gavage.

Materials:

  • N-(4-phenylbutyl)benzamide API (micronized, if possible)

  • Methylcellulose (e.g., 400 cP), USP Grade

  • Tween® 80, USP Grade

  • Purified Water

  • Mortar and pestle

  • Graduated cylinders, beaker, magnetic stirrer

Procedure:

  • Prepare Vehicle: Heat approximately half of the required final volume of purified water (e.g., 5 mL for a 10 mL batch) to 60-70°C. In a beaker, slowly sprinkle 50 mg of Methylcellulose (for a 0.5% w/v solution) onto the hot water while stirring vigorously to disperse the powder.

  • Hydration: Add the remaining volume of water as cold water or ice to rapidly cool the mixture, which promotes the hydration and dissolution of the methylcellulose. Continue stirring until a clear, viscous solution forms. Let it stand to deaerate.

  • Prepare Drug Paste: In a mortar, weigh the required amount of API (250 mg for 10 mL). Add a small amount of the 0.5% MC vehicle containing 0.1% Tween® 80 (e.g., 10 µL of Tween 80 in 10 mL of MC vehicle) and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.

  • Dilution: Gradually add the remaining vehicle to the mortar while continuing to mix, ensuring all the paste is incorporated.

  • Homogenization: Transfer the contents to the final storage container (e.g., an amber glass bottle). Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. Check for any large agglomerates.

    • Re-suspendability: Allow the suspension to sit undisturbed for several hours. It should be easily and uniformly re-suspended by gentle shaking. If a hard cake forms at the bottom (caking), the formulation is not acceptable.

    • Dose Uniformity (if required): For GLP studies, analytical verification (e.g., via HPLC) of the top, middle, and bottom of the suspension after stirring may be required to confirm dose homogeneity.

  • Storage & Labeling: Store as described previously, adding "Shake Well Before Use" to the label.

3.3 Strategy 3: Lipid-Based and Surfactant-Based Formulations

For extremely challenging compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or surfactant-based micellar solutions can be employed. These systems maintain the drug in a solubilized state in the GI tract, enhancing absorption.

Mechanism:

  • Micellar Solutions: Surfactants like Tween® 80 or Cremophor® EL form micelles above their critical micelle concentration (CMC). The hydrophobic core of the micelle entraps the lipophilic drug, carrying it in an aqueous solution.[6]

  • Lipid-Based Formulations: These are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media (like GI fluids), keeping the drug solubilized.[2][6]

Considerations: These are more complex systems. The potential for excipient-induced toxicity or effects on drug transporters must be carefully considered.[4] They are powerful tools but should be used judiciously when simpler systems fail.

Data Presentation and Dosing Guidelines

Clear documentation and adherence to established animal welfare guidelines are paramount.

4.1 Table of Common Preclinical Vehicles
Vehicle CompositionCommon RoutesProsCons/Considerations
0.9% Saline / PBSIV, IP, SC, POIsotonic, low toxicity, simple.Only for water-soluble compounds.
5% Dextrose in Water (D5W)IV, IP, SC, POIsotonic, provides some calories.Only for water-soluble compounds.
10-40% PEG 400 in SalineIV, IP, POGood solubilizing power for many compounds.Can cause hemolysis or renal toxicity at high concentrations/IV. Potential for drug precipitation upon dilution.[5]
0.5% MC or CMC-Na in WaterPOAllows for high dose administration, generally well-tolerated.Not suitable for parenteral routes. Requires careful preparation to ensure homogeneity.
0.5% MC with 0.1% Tween® 80POImproves wetting of very hydrophobic compounds, enhancing suspension stability.Tween 80 can have biological effects (e.g., P-gp inhibition) and potential for hypersensitivity reactions.[8]
20% Captisol® (SBE-β-CD)IV, IP, SC, POExcellent solubilizer for many compounds via inclusion complexation.[6]Can have renal toxicity at high doses due to cholesterol extraction. Can alter PK profiles.
4.2 Table of Maximum Recommended Dosing Volumes

Adherence to established maximum dosing volumes is critical to avoid animal distress and ensure data validity.[9][10] Volumes are typically given in mL/kg body weight.

SpeciesRouteRecommended Max Volume (mL/kg)Absolute Max Volume (mL/kg)
Mouse Oral (Gavage)1050 (with justification)[10]
Intravenous (IV)5 (slow bolus)25 (with justification)[10][11]
Intraperitoneal (IP)2080 (with justification)[10]
Subcutaneous (SC)1040 (with justification)[10]
Rat Oral (Gavage)1040 (with justification)[10][12]
Intravenous (IV)5 (slow bolus)20 (with justification)[10][11]
Intraperitoneal (IP)1020 (with justification)[10][12]
Subcutaneous (SC)510 (with justification)[10][12]

Note: These are general guidelines. Volumes may need to be reduced for irritating formulations or compromised animals. Always consult institutional IACUC guidelines.[9][10]

Visualization of Workflows
5.1 Formulation Selection Workflow

The following diagram illustrates a logical decision-making process for selecting an initial formulation strategy.

Formulation_Selection cluster_start Pre-formulation Data Start Determine Aqueous Solubility & Target Dose Concentration SolubilityCheck Is Solubility > Target Conc.? Start->SolubilityCheck Route Select Route (PO, IV, IP, SC) SolubilityCheck->Route Yes CoSolventScreen Screen Co-solvents (PEG400, PG, etc.) SolubilityCheck->CoSolventScreen No Aqueous Use Aqueous Vehicle (Saline, PBS, D5W) Route->Aqueous CoSolventSuccess Is Target Conc. Achieved Without Precipitation? CoSolventScreen->CoSolventSuccess CoSolventFormulation Use Co-solvent System CoSolventSuccess->CoSolventFormulation Yes OralRouteCheck Is Route Oral (PO)? CoSolventSuccess->OralRouteCheck No Suspension Prepare Suspension (0.5% MC or CMC-Na) OralRouteCheck->Suspension Yes Advanced Consider Advanced Formulations (Lipid-based, Nanoparticles) OralRouteCheck->Advanced No (IV/IP/SC) QC_Workflow Start 1. Weigh API & Excipients Mix 2. Mix/Solubilize (Vortex, Sonicate, Stir) Start->Mix Inspect 3. Visual Inspection (Clarity, Homogeneity) Mix->Inspect Check 4. Dilution Check (for solutions) Inspect->Check Resuspend 4. Re-suspendability (for suspensions) Inspect->Resuspend Pass 5. Formulation Passes QC Check->Pass No Precipitate Fail Reformulate Check->Fail Precipitate Resuspend->Pass Homogeneous Resuspend->Fail Caking Store 6. Store & Label Appropriately Pass->Store

Caption: General workflow for formulation preparation and quality control.

Conclusion

Formulating poorly soluble compounds like N-(4-phenylbutyl)benzamide for preclinical animal studies is a critical step that requires a systematic, evidence-based approach. By starting with essential pre-formulation characterization and progressing logically from simple solutions to more complex systems like suspensions, researchers can develop robust and appropriate vehicles. The protocols and workflows provided herein serve as a guide to ensure that formulations are prepared consistently and are validated through built-in quality control checks. This meticulous approach is essential for generating reliable and reproducible in vivo data, ultimately enabling sound decisions in the drug development process. [17]

References
  • Pharmaceutical Compounding in Veterinary Medicine: Suspension of Itraconazole - PMC. (2024, April 24). Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Available from: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). Available from: [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar. (2002). Available from: [Link]

  • Administration of Substances: Maximum Volumes and Other Recommendations. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (2021, March 26). Available from: [Link]

  • IACUC Routes of Administration Guidelines - Research & Innovation Office. Available from: [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - UW Sites - University of Washington. Available from: [Link]

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. Available from: [Link]

  • Designing formulations for preclinical and early stage clinical studies. (2020, May 21). Available from: [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals. (2023, May 26). Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (2014, October 1). Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (2011, September 1). Available from: [Link]

  • Showing Compound Benzamide (FDB023373) - FooDB. (2011, September 21). Available from: [Link]

  • 4-Phenylbenzamide | C13H11NO | CID 602506 - PubChem - NIH. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link]

  • Use of Fluids and Diluted Drugs in Research Animals. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

  • Guidelines for the administration of substances to rodents - NTNU. Available from: [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available from: [Link]

  • Benzamide, N-phenyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed. (2013, February 15). Available from: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (2011, July 1). Available from: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Available from: [Link]

  • Benzamide - Wikipedia. Available from: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available from: [Link]

  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS - Agilent. (2016, April 5). Available from: [Link]

Sources

Method

Application Note: High-Throughput In Vitro Screening of N-(4-phenylbutyl)benzamide Derivatives for Myoferlin-Targeted Ferroptosis Induction

Scientific Rationale & Target Biology The N-(4-phenylbutyl)benzamide scaffold has emerged as a privileged pharmacophore in oncology, most notably serving as the structural foundation for WJ460, a first-in-class small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The N-(4-phenylbutyl)benzamide scaffold has emerged as a privileged pharmacophore in oncology, most notably serving as the structural foundation for WJ460, a first-in-class small-molecule inhibitor of Myoferlin (MYOF)[1]. MYOF is a ferlin-family transmembrane protein that is highly overexpressed in metastatic malignancies, including triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC)[1][2]. While physiologically responsible for vesicle trafficking and membrane repair, in the oncogenic state, MYOF stabilizes receptor tyrosine kinases (RTKs) and maintains mitochondrial integrity to support rapid tumor proliferation[2][3].

Recent mechanistic breakthroughs reveal that targeting MYOF with N-(4-phenylbutyl)benzamide derivatives triggers a profound metabolic catastrophe in cancer cells. Direct binding of these compounds to the C2D domain of MYOF induces excessive mitochondrial autophagy (mitophagy), leading to severe reactive oxygen species (ROS) accumulation[1][2]. Concurrently, MYOF inhibition downregulates the cystine/glutamate antiporter (SLC7A11) and glutathione peroxidase 4 (GPX4), dismantling the cell's primary antioxidant defense[2]. This dual-action mechanism culminates in unchecked lipid peroxidation and ferroptosis —an iron-dependent, non-apoptotic form of regulated cell death[2][4].

Mechanistic Pathway

Mechanism WJ460 N-(4-phenylbutyl)benzamides (e.g., WJ460) MYOF Myoferlin (MYOF) Inhibition WJ460->MYOF Binds C2D Domain Mitophagy Excessive Mitophagy & ROS Accumulation MYOF->Mitophagy Triggers SLC7A11 Downregulation of SLC7A11 & GPX4 MYOF->SLC7A11 Suppresses LipidPerox Unchecked Lipid Peroxidation Mitophagy->LipidPerox Drives ROS SLC7A11->LipidPerox Impairs Antioxidant Defense Ferroptosis Ferroptosis (Iron-Dependent Death) LipidPerox->Ferroptosis Induces

Mechanism of MYOF inhibition by N-(4-phenylbutyl)benzamides driving ferroptosis.

Quantitative Data Summary

The efficacy of N-(4-phenylbutyl)benzamide derivatives (specifically the prototype WJ460) has been validated across multiple MYOF-overexpressing cell lines. The nanomolar potency observed in these assays establishes the baseline criteria for hit-to-lead optimization during high-throughput screening (HTS)[3][5].

Cell LineCancer TypeAssay TypeTargetIC₅₀ (nM)Reference
MDA-MB-231 Triple-Negative Breast CancerTranswell Invasion / ViabilityMYOF43.37 ± 3.42[1][3]
BT549 Triple-Negative Breast CancerTranswell Invasion / ViabilityMYOF36.40 ± 4.51[1][3]
MiaPaCa-2 Pancreatic Ductal AdenocarcinomaCell Confluency / ViabilityMYOF20.92 ± 1.02[3]
BxPC-3 Pancreatic Ductal AdenocarcinomaCell Confluency / ViabilityMYOF~48.44[3]

High-Throughput Screening (HTS) Strategy

To discover novel N-(4-phenylbutyl)benzamide analogs with improved pharmacokinetic properties, a robust HTS cascade is required. The workflow must differentiate true MYOF-mediated ferroptosis inducers from off-target cytotoxic agents.

Workflow Lib Compound Library Pri Primary Screen: Cell Viability Lib->Pri HTS Sec Secondary Screen: Ferroptosis Rescue Pri->Sec Hits Tert Target Engagement: CETSA Sec->Tert Validated

High-throughput screening cascade for identifying MYOF-targeted ferroptosis inducers.

Experimental Protocols

Protocol A: 384-Well High-Throughput Cell Viability & Ferroptosis Rescue Assay

Purpose: To identify compounds that induce cell death specifically via the ferroptotic pathway. Causality & Design: Phenotypic screens often yield false positives due to general cytotoxicity. By running a parallel counter-screen using Ferrostatin-1 (Fer-1) —a lipophilic antioxidant that specifically scavenges lipid peroxides—we can isolate true ferroptosis inducers[2]. If a compound kills cells, but the addition of Fer-1 rescues viability, the mechanism of action is confirmed as ferroptosis rather than apoptosis or necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MiaPaCa-2 or MDA-MB-231 cells at 80% confluency. Resuspend in complete DMEM (10% FBS) and dispense 1,000 cells/well into a 384-well opaque white microplate using an automated liquid handler (e.g., Echo 525). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dispensing: Prepare the N-(4-phenylbutyl)benzamide derivative library in 100% DMSO. Use an acoustic dispenser to transfer compounds into the assay plates to achieve a 10-point dose-response curve (final concentration range: 10 µM to 0.5 nM, final DMSO = 0.1%).

  • Rescue Arm Preparation: In a parallel replicate plate, pre-treat cells with 1 µM Ferrostatin-1 for 2 hours prior to the addition of the test compounds[2].

  • Incubation: Incubate both sets of plates for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader.

  • Self-Validation Checkpoint: Calculate the IC₅₀ for both arms. A valid hit must show an IC₅₀ < 100 nM in the primary plate, and a >10-fold rightward shift in IC₅₀ (or complete rescue) in the Fer-1 treated plate.

Protocol B: Cellular Thermal Shift Assay (CETSA) for MYOF Target Engagement

Purpose: To confirm that the phenotypic ferroptosis hits physically bind to the Myoferlin (MYOF) protein inside living cells. Causality & Design: Small molecules stabilize their target proteins, increasing the protein's melting temperature (Tm). CETSA relies on this biophysical principle to prove direct target engagement in the complex cellular milieu, eliminating compounds that induce ferroptosis through off-target effects (e.g., direct GPX4 inhibition)[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed MDA-MB-231 cells in 10 cm dishes and grow to 70% confluency. Treat cells with the lead N-(4-phenylbutyl)benzamide compound (at 5x its IC₅₀ concentration) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, detach using a cell scraper, and pellet via centrifugation. Resuspend the pellet in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting: Collect the soluble fraction (supernatant). Resolve proteins using SDS-PAGE and transfer to a PVDF membrane. Immunoblot using an anti-MYOF primary antibody.

  • Self-Validation Checkpoint: The vehicle-treated arm serves as the internal validation system, establishing the baseline thermal degradation curve of MYOF. A valid hit will demonstrate a significant positive thermal shift (ΔTm > 2°C) in the compound-treated arm, confirming direct biophysical engagement with MYOF.

References

  • Zhang T, et al. "A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer." Nature Communications. 2018 Sep 13;9(1):3726. URL:[Link]

  • Rademaker G, et al. "Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells." Redox Biology. 2022 Jul;53:102324. URL:[Link]

Sources

Application

N-(4-phenylbutyl)benzamide purification by flash column chromatography

Title: Application Note: High-Resolution Purification of N-(4-phenylbutyl)benzamide via Flash Column Chromatography Introduction & Mechanistic Rationale N-(4-phenylbutyl)benzamide is a highly versatile lipophilic amide u...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: High-Resolution Purification of N-(4-phenylbutyl)benzamide via Flash Column Chromatography

Introduction & Mechanistic Rationale

N-(4-phenylbutyl)benzamide is a highly versatile lipophilic amide utilized extensively as an intermediate in medicinal chemistry and materials science[1]. Its synthesis typically involves the amidation of benzoic acid (or benzoyl chloride) with 4-phenylbutylamine, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)[1]. Consequently, the crude reaction mixture is a complex matrix containing the target amide, unreacted starting materials, and non-polar urea byproducts.

To achieve high purity, normal-phase flash column chromatography is the method of choice[2]. As a Senior Application Scientist, I emphasize that successful purification is not merely about running a solvent through a column; it requires a deep understanding of the analyte's physicochemical properties to manipulate its partitioning between the stationary and mobile phases.

Physicochemical Profiling & Chromatographic Strategy

The molecular structure of N-(4-phenylbutyl)benzamide dictates its chromatographic behavior:

  • Stationary Phase (Causality): We utilize unmodified, bare silica gel (40–63 µm, 60 Å pore size). The silanol (Si-OH) groups on the silica surface act as strong hydrogen-bond donors and acceptors. The amide carbonyl of the target molecule acts as an H-bond acceptor, while the amide N-H acts as a donor, leading to moderate retention on the column[3].

  • Mobile Phase (Causality): A binary gradient of Hexanes (non-polar) and Ethyl Acetate (polar, H-bond acceptor) is optimal[3]. The hydrophobic phenyl rings and the butyl chain provide significant lipophilicity, ensuring the target elutes earlier than highly polar impurities (e.g., unreacted amines) but later than non-polar byproducts (e.g., unreacted benzoyl chloride).

  • Sample Introduction: Dry loading is critical. Because amides can exhibit limited solubility in 100% non-polar solvents (like Hexanes), wet loading often leads to precipitation at the column head and severe band broadening. Dry loading onto silica gel ensures a uniform, concentrated sample band[4].

Experimental Protocol: A Self-Validating Workflow

This step-by-step protocol incorporates real-time validation checks to ensure absolute confidence in the purification process.

Phase 1: Sample Preparation (Dry Loading)

  • Dissolution: Dissolve the crude N-(4-phenylbutyl)benzamide mixture in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Adsorption: Add dry bare silica gel to the solution at a 1:3 ratio (crude mass to silica mass)[4].

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 30–40 °C until a free-flowing powder is obtained[4].

    • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will disrupt the uniform flow of the mobile phase and cause peak tailing.

Phase 2: Column Equilibration & Elution

  • Column Selection: Select a pre-packed silica gel flash column appropriate for the scale (e.g., a 12 g column for 100–500 mg of crude material).

  • Equilibration: Flush the column with 3–5 column volumes (CV) of 100% Hexanes to condition the silica bed and remove interstitial air[2].

  • Elution: Load the dry-loaded sample cartridge. Initiate the optimized Hexanes/Ethyl Acetate gradient (see Table 2) at a flow rate of 12–15 mL/min.

  • Detection: Monitor the eluent using a UV detector set to 254 nm, which is highly sensitive to the aromatic rings of the benzamide core[3].

Phase 3: Fraction Collection & TLC Validation

  • Collection: Collect 15–20 mL fractions automatically triggered by the UV threshold.

  • TLC Analysis: Spot fractions corresponding to UV peaks onto a silica gel TLC plate. Develop the plate in a 70:30 Hexanes/Ethyl Acetate solvent system[3].

  • Visualization: Visualize under a 254 nm UV lamp.

    • Validation Check: The target N-(4-phenylbutyl)benzamide typically exhibits an Rf​ of ~0.35–0.40. Unreacted benzoic acid will remain near the baseline ( Rf​ < 0.1), while non-polar impurities will elute near the solvent front ( Rf​ > 0.8).

Phase 4: Pooling and Isolation

  • Pooling: Combine only the fractions containing the pure target spot.

  • Concentration: Evaporate the solvent under reduced pressure[3].

  • Drying: Dry the resulting solid under high vacuum (<1 mmHg) for 12 hours.

    • Validation Check: Perform 1 H-NMR spectroscopy to confirm the absence of residual Ethyl Acetate (look for the absence of a singlet at 2.05 ppm and a quartet at 4.12 ppm in CDCl 3​ ).

Quantitative Data Presentation

Table 1: Physicochemical & Chromatographic Parameters

ParameterSpecification / ValueRationale
Target Molecule N-(4-phenylbutyl)benzamideAnalyte of interest
Stationary Phase Bare Silica Gel (40-63 µm)Optimal for normal-phase separation of amides
Detection Wavelength 254 nmMaximizes absorption of the two phenyl rings
Target Rf​ Value ~0.35 - 0.40Achieved in 70:30 Hexanes/Ethyl Acetate
Flow Rate 12 - 15 mL/minBalances resolution and run time for a 12 g column

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)% Hexanes (Non-Polar)% Ethyl Acetate (Polar)Purpose
0.0 - 2.0100%0%Elution of highly non-polar impurities (e.g., unreacted chlorides)
2.0 - 5.090%10%Transition phase; elution of urea byproducts
5.0 - 10.070%30%Elution of N-(4-phenylbutyl)benzamide
10.0 - 12.050%50%Column flush; removal of polar baseline impurities

Visualizations

Workflow Crude Crude Reaction Mixture DryLoad Dry Loading onto Silica (Prevents Band Broadening) Crude->DryLoad Equilibrate Column Equilibration (100% Hexanes) DryLoad->Equilibrate Elution Gradient Elution (Hexanes / EtOAc) Equilibrate->Elution UV UV Detection (254 nm) & Fraction Collection Elution->UV TLC TLC Validation (Rf ~0.35 in 70:30 Hex/EtOAc) UV->TLC Pool Pooling & Concentration TLC->Pool Pure Pure N-(4-phenylbutyl)benzamide (Validated by NMR/HPLC) Pool->Pure

Workflow for the purification of N-(4-phenylbutyl)benzamide via flash column chromatography.

Mechanism Silica Stationary Phase Bare Silica Gel (Si-OH) Amide Analyte N-(4-phenylbutyl)benzamide Polar Amide Core + Hydrophobic Tails Silica->Amide H-Bonding (Strong Retention) Mobile Mobile Phase Hexanes / EtOAc Gradient Elution Mobile->Amide Solvation & Desorption (EtOAc competes for H-bonds)

Mechanistic interaction between the stationary phase, mobile phase, and the target benzamide.

References

  • Title: Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses URL: [Link]

Sources

Method

Application Note: Utilizing N-(4-phenylbutyl)benzamide Derivatives (WJ460) as Chemical Probes for Myoferlin-Driven Pathologies

Target Audience: Researchers, Cell Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The rational design of chemical probes targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The rational design of chemical probes targeting vesicle trafficking and membrane biology has opened new frontiers in oncology. The compound WJ460 —a highly optimized derivative of the N-(4-phenylbutyl)benzamide scaffold (specifically 3-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide)—has emerged as a first-in-class, potent small-molecule inhibitor of Myoferlin (MYOF) [1].

Myoferlin is a ferlin-family transmembrane protein overexpressed in breast, pancreatic, and colorectal cancers, where it drives metastatic invasion and coordinates mitochondrial fitness[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic reagent descriptions. Here, we dissect the causality behind WJ460’s mechanism of action and provide self-validating experimental protocols to ensure rigorous, reproducible data when deploying this probe in your cell biology workflows.

Mechanistic Insights: The Causality of MYOF Inhibition

To utilize WJ460 effectively, one must understand the dual-axis biological consequences of its target engagement. WJ460 binds directly to the C2D domain of MYOF[3]. This binding event triggers two distinct but synergistic anti-tumor pathways:

  • The Metastatic Axis (Endosomal Disruption): MYOF normally interacts with Rab7-positive late endosomes to facilitate the recycling of receptor tyrosine kinases (RTKs) like EGFR. WJ460 disrupts the MYOF-Rab7 interaction, trapping RTKs in the endolysosomal pathway for degradation. This effectively starves the cell of the oncogenic signaling required for 3D matrix invasion[1].

  • The Ferroptotic Axis (Metabolic Catastrophe): In KRAS-mutated models (e.g., pancreatic cancer), MYOF maintains mitochondrial integrity. WJ460-induced MYOF inhibition triggers catastrophic mitophagy, releasing labile iron. Concurrently, WJ460 downregulates the cystine/glutamate antiporter (SLC7A11) and Glutathione Peroxidase 4 (GPX4)[1][2]. The convergence of high labile iron and depleted antioxidant defenses results in lethal lipid peroxidation, culminating in ferroptosis [2][4].

Pathway WJ460 WJ460 Probe (N-(4-phenylbutyl)benzamide) MYOF Myoferlin (MYOF) C2D Domain WJ460->MYOF Binds (KD = 1.33 μM) Rab7 Rab7 Late Endosomes MYOF->Rab7 Disrupts Interaction Mitophagy Mitophagy Induction MYOF->Mitophagy Triggers Antioxidant SLC7A11 & GPX4 Depletion MYOF->Antioxidant Downregulates RTK RTK Recycling (EGFR/VEGFR) Rab7->RTK Impairs Recycling Metastasis Inhibition of Invasion & Metastasis RTK->Metastasis Suppresses LipidROS Lipid Peroxidation (ROS Accumulation) Mitophagy->LipidROS Releases Labile Iron Antioxidant->LipidROS Fails to Neutralize Ferroptosis Ferroptosis (Iron-Dependent Death) LipidROS->Ferroptosis Induces

Fig 1. Dual mechanism of WJ460 targeting MYOF to inhibit metastasis and induce ferroptosis.

Quantitative Pharmacological Profile

When designing dose-response experiments, it is critical to reference established baseline metrics. WJ460 exhibits potent nanomolar efficacy in cellular assays, though its biochemical target affinity is in the low micromolar range—a common profile for probes targeting large, dynamic protein-protein interaction interfaces[5][6].

ParameterValueBiological Model / AssayReference
Binding Affinity (KD) 1.33 μMSurface Plasmon Resonance (MYOF-C2D)[3]
IC50 (Invasion) 36.40 nMBT549 Breast Cancer Cells (Transwell)[1][6]
IC50 (Invasion) 43.37 nMMDA-MB-231 Breast Cancer Cells (Transwell)[1][6]
IC50 (Viability) 20.92 nMMiaPaCa-2 Pancreatic Cancer Cells[5][6]
IC50 (Viability) 48.44 nMBxPC-3 Pancreatic Cancer Cells[5][6]

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay utilizing WJ460 must include built-in logical controls. The following protocols are designed with self-validating rescue conditions to confirm on-target phenotypic effects.

Protocol A: 3D Collagen I Matrix Invasion Assay

Expert Rationale: Standard 2D Matrigel assays often fail to capture the true mechanobiology of MYOF. MYOF specifically regulates matrix metalloproteinase (MMP) secretion required to degrade dense, desmoplastic stroma. Using a 3D Collagen I matrix provides a highly physiologically relevant readout for WJ460's anti-metastatic properties.

Step-by-Step Methodology:

  • Matrix Preparation: Coat the upper chamber of an 8-μm pore transwell insert with 2 mg/mL neutralized Type I Rat Tail Collagen. Incubate at 37°C for 1 hour to allow polymerization.

  • Cell Seeding: Harvest highly invasive cells (e.g., MDA-MB-231) and resuspend in serum-free DMEM. Seed 5×104 cells into the upper chamber.

  • Probe Administration: Treat the upper chamber with WJ460 (10 nM, 50 nM, 100 nM).

    • Self-Validating Control: Include a parallel well treated with the broad-spectrum MMP inhibitor GM6001 (25 μM) as a positive control for invasion blockade.

  • Chemoattractant: Add DMEM containing 10% FBS to the lower chamber to create a nutrient gradient.

  • Incubation & Readout: Incubate for 24–48 hours. Swab the non-invaded cells from the top of the membrane. Fix invaded cells with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Quantify via brightfield microscopy (5 random fields per well).

Protocol B: Multiparametric Assessment of Ferroptosis

Expert Rationale: Cell death induced by WJ460 in PDAC models is not apoptotic; it is ferroptotic[2]. To definitively prove this, researchers must demonstrate that cell death is specifically driven by lipid peroxidation and is reversible via iron chelation, rather than relying solely on generic viability dyes.

Workflow Step1 1. Cell Culture (e.g., Panc-1, MiaPaCa-2) Step2 2. WJ460 Treatment (50 nM, 24h) Step1->Step2 Step3 3. Phenotypic Assays (Cell Viability via CCK-8) Step2->Step3 Step4 4. Ferroptosis Rescue (Add DFO / Ferrostatin-1) Step3->Step4 Step5 5. Target Validation (Lipid ROS via C11-BODIPY) Step4->Step5

Fig 2. Experimental workflow for validating WJ460-induced ferroptosis and invasion inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed Panc-1 or MiaPaCa-2 cells in 96-well plates at 1×104 cells/well. Allow 24 hours for adherence.

  • Treatment Paradigm: Treat cells with 50 nM WJ460.

    • Self-Validating Rescue Conditions: Co-treat parallel wells with WJ460 + 1 mM Deferoxamine (DFO, an iron chelator), WJ460 + 1 μM Ferrostatin-1 (Fer-1, a lipid radical trapping agent), and WJ460 + 20 μM Z-VAD-FMK (pan-caspase inhibitor)[2].

  • Viability Confirmation: After 24 hours, assess viability using a CCK-8 assay. Expected Result: DFO and Fer-1 will rescue cell viability, whereas Z-VAD-FMK will fail to rescue, proving the mechanism is ferroptosis, not apoptosis.

  • Lipid ROS Quantification (C11-BODIPY): In a parallel 6-well plate treated with WJ460, add 2 μM C11-BODIPY 581/591 for 30 minutes at 37°C.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry. C11-BODIPY shifts from red (~590 nm) to green (~510 nm) emission upon oxidation by lipid ROS. An increase in the FITC channel confirms catastrophic lipid peroxidation induced by MYOF inhibition[2].

References

  • Title: A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer Source: Nature Communications (2018) URL: [Link]

  • Title: Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells Source: Redox Biology (2022) URL: [Link]

  • Title: Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer Source: Journal of Medicinal Chemistry (ACS Publications, 2021) URL: [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for N-(4-phenylbutyl)benzamide for Single-Crystal X-Ray Diffraction (SCXRD)

Target Audience: Structural Chemists, X-ray Crystallographers, and Preclinical Drug Development Scientists Compound: N-(4-phenylbutyl)benzamide (Molecular Formula: C₁₇H₁₉NO) Objective: To provide a robust, self-validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, X-ray Crystallographers, and Preclinical Drug Development Scientists Compound: N-(4-phenylbutyl)benzamide (Molecular Formula: C₁₇H₁₉NO) Objective: To provide a robust, self-validating methodological framework for growing diffraction-quality single crystals of highly flexible amide derivatives.

Introduction and Mechanistic Insights

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute 3D structure, stereochemical assignment, and solid-state packing of small organic molecules[1]. However, obtaining high-quality single crystals of N-(4-phenylbutyl)benzamide presents specific thermodynamic and kinetic challenges.

The molecule consists of a rigid benzamide core coupled to a highly flexible 4-phenylbutyl chain. This structural dichotomy introduces two competing crystallization vectors:

  • Strong Directional Hydrogen Bonding: The secondary amide group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, amides typically form robust 1D supramolecular ribbons or dimers[2].

  • Conformational Flexibility & Entropic Penalties: The butyl linker possesses multiple rotatable bonds, creating a high entropic barrier to lattice packing. Rapid precipitation often leads to conformational polymorphism, twinning, or amorphous "oiling out" rather than a well-ordered 3D lattice.

The Role of Solvent Selection in Amide Crystallization

To overcome the kinetic trap of rapid nucleation, the crystallization environment must be meticulously controlled. Empirical evidence in crystallographic literature dictates that amides generally crystallize better in the presence of hydrogen-bonding solvents (e.g., ethyl acetate, methanol), which temporarily solvate the amide core, lowering the nucleation rate and promoting the growth of fewer, larger crystals[3]. Furthermore, incorporating aromatic solvents like toluene can direct crystal growth by filling lattice voids and stabilizing the structure via π−π stacking interactions with the phenyl rings[2].

Mech_Pathway Solvated Solvated Amide Monomers (High Entropy) Desolvation Controlled Desolvation (Evaporation/Diffusion) Solvated->Desolvation HBond Primary Synthon Formation (N-H···O=C Hydrogen Bonds) Desolvation->HBond PiPi Secondary Interactions (Phenyl-Phenyl π-π Stacking) HBond->PiPi Lattice Packing Lattice 3D Crystalline Lattice (Low Defect Density) PiPi->Lattice

Mechanistic pathway of supramolecular assembly during amide crystallization.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable. Table 1 summarizes the optimal solvent pairings based on the physicochemical properties of N-(4-phenylbutyl)benzamide.

Table 1: Recommended Solvent Systems for N-(4-phenylbutyl)benzamide

Primary Solvent (Good)Anti-Solvent (Poor)Volatility RatioMechanistic RationaleExpected Crystal Habit
Ethyl Acetate Hexane / Heptane High / HighH-bonding solvent moderates nucleation; non-polar anti-solvent forces slow precipitation.Blocks / Prisms
Toluene Pentane Low / HighToluene directs growth via π−π interactions[3]; Pentane diffuses rapidly to induce supersaturation.Thick Plates
Dichloromethane Cyclohexane High / LowDCM provides excellent solubility; Cyclohexane acts as a bulky space-filling anti-solvent.Needles / Rods
Acetonitrile Diethyl Ether Medium / HighHighly polar environment suppresses rapid H-bond dimerization, favoring slow network formation.Prisms

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a causality check to ensure the physical chemistry of the system is behaving as intended.

Protocol A: Vapor Diffusion (Anti-Solvent)

Vapor diffusion is the premier method for flexible molecules, as it provides the slowest, most thermodynamically controlled approach to the supersaturation curve.

Materials:

  • Inner vial (1-2 mL, glass, uncapped)

  • Outer vial (20 mL, glass, with tight-sealing PTFE cap)

  • Target Compound: ~5-10 mg of high-purity (>99%) N-(4-phenylbutyl)benzamide.

Step-by-Step Methodology:

  • Solubilization: Dissolve 5 mg of the compound in 0.5 mL of Ethyl Acetate in the inner vial.

    • Causality Check: The solution must be completely clear. If particulate matter remains, filter through a 0.22 µm PTFE syringe filter. Particulates act as heterogeneous nucleation sites, leading to microcrystalline powders instead of single crystals.

  • Chamber Assembly: Place the uncapped inner vial gently into the empty outer vial.

  • Anti-Solvent Addition: Carefully pipette 3-4 mL of Hexane into the outer vial, ensuring no splashing into the inner vial.

  • Sealing and Isolation: Cap the outer vial tightly. Wrap the cap in Parafilm to prevent vapor escape. Place the assembly in an undisturbed, vibration-free environment (e.g., a dedicated crystallization cabinet at 20°C).

  • Validation & Harvesting: Inspect visually every 3 days without moving the vial. Crystals should appear within 7-14 days. Harvest crystals while still submerged in the mother liquor to prevent lattice collapse from rapid desolvation[2].

VD_Workflow Start N-(4-phenylbutyl)benzamide Purified (>99%) Solvation Dissolve in Good Solvent (e.g., Ethyl Acetate) Start->Solvation InnerVial Place in Inner Vial (Uncapped) Solvation->InnerVial Seal Seal Outer Chamber (Vibration-Free) InnerVial->Seal OuterVial Add Anti-Solvent to Outer Vial (e.g., Hexane) OuterVial->Seal Diffusion Vapor Phase Equilibration (7-14 Days) Seal->Diffusion Crystallization SCXRD-Quality Single Crystal Diffusion->Crystallization

Workflow for Vapor Diffusion Crystallization of N-(4-phenylbutyl)benzamide.

Protocol B: Toluene-Directed Slow Evaporation

Utilizing the structural affinity of toluene to stabilize the flexible phenylbutyl chain.

  • Preparation: Dissolve 10 mg of the compound in 1.5 mL of a 1:1 (v/v) mixture of Toluene and Methanol.

    • Mechanistic Note: Methanol disrupts premature amide hydrogen bonding, while Toluene provides π−π stabilization[3].

  • Perforation: Place the solution in a 4 mL glass vial. Cover the top with Parafilm and puncture 1-3 microscopic holes using a fine needle.

    • Causality Check: The size and number of holes strictly govern the evaporation rate. Slower evaporation equals higher crystal quality.

  • Incubation: Leave at ambient temperature. Methanol will evaporate first, slowly enriching the toluene concentration and gently pushing the system past the solubility limit.

Troubleshooting and Quality Validation

Before submitting to the crystallographer, validate the crystal quality using polarized light microscopy. A high-quality single crystal will sharply extinguish light (turn completely dark) at specific angles of rotation under crossed polarizers.

Table 2: Troubleshooting Common Crystallization Defects

ObservationMechanistic CauseCorrective Action
"Oiling Out" (Liquid-Liquid Separation) Solute melts out of solution before crystallizing due to high flexibility/entropy.Switch to a less polar anti-solvent; lower the temperature of the diffusion chamber to 4°C.
Microcrystalline Powder Nucleation rate far exceeded the crystal growth rate (supersaturation hit too fast).Reduce concentration by 50%; use a less volatile solvent; reduce holes in Parafilm.
Long, Hair-like Needles 1D hydrogen bonding dominated over 3D packing.Introduce a competing H-bond solvent (e.g., add 5% ethanol) to slow the 1D growth axis.
Twinning (Multiple overlapping crystals) Secondary nucleation occurred on the face of the primary crystal.Ensure absolute vibration isolation; filter solutions rigorously before setup.

References

  • Chemical crystallization | SPT Labtech. Discusses the critical bottleneck of growing high-quality crystals for SCXRD and classical evaporation/diffusion methods. 1

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. (Staples, R. J.). Details the specific affinity of amides for hydrogen-bonding solvents and the lattice-directing properties of toluene and benzene. 2

  • Salt and ionic cocrystalline forms of amides: protonation of carbamazepine in aqueous media - CentAUR. (ACS Crystal Growth & Design). Provides foundational data on the behavior of pharmaceutical amides in mixed solvent systems for single-crystal X-ray diffraction. 4

Sources

Technical Notes & Optimization

Troubleshooting

overcoming N-(4-phenylbutyl)benzamide solubility issues in aqueous media

Technical Support Center: Solubilization Solutions Hub Topic: Overcoming N-(4-phenylbutyl)benzamide Solubility Issues in Aqueous Media Welcome to the Application Scientist Support Portal. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Solutions Hub Topic: Overcoming N-(4-phenylbutyl)benzamide Solubility Issues in Aqueous Media

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, assay developers, and drug formulation scientists struggling with the aqueous solubility of N-(4-phenylbutyl)benzamide.

Part 1: Molecular Profiling & Root Cause Analysis

Before troubleshooting, we must understand the physical chemistry of the target. N-(4-phenylbutyl)benzamide (C17H19NO) is a highly hydrophobic molecule[1]. Its structure consists of a lipophilic phenylbutyl tail and a stable benzamide core.

The Causality of Insolubility: The baseline aqueous solubility of this compound is exceptionally low (approximately 14.4 µg/mL)[1]. Because the amide nitrogen is neutral and non-ionizable within the physiological pH range (pH 2–10), traditional pH-adjustment techniques (like salt formation) are completely ineffective[2]. Solubilization must therefore rely on the physical disruption of hydrophobic interactions—via micellar encapsulation, co-solvents, or host-guest inclusion complexes.

Part 2: Diagnostic FAQs (Troubleshooting Guide)

Q: I dissolved N-(4-phenylbutyl)benzamide in 100% DMSO at 10 mM, but when I dilute it into my cell culture media, it immediately crashes out as a cloudy suspension. Why? A: This is a classic "solvent-shift" precipitation. While DMSO is an excellent co-solvent that disrupts the drug's solid crystal lattice, diluting it into an aqueous buffer exponentially decreases the solubility capacity of the mixture. The hydrophobic interactions between the drug molecules rapidly outcompete the drug-water interactions, causing nucleation and precipitation[3]. To prevent this, you must lower the thermodynamic barrier of the aqueous interface by introducing a surfactant (e.g., Tween 80) prior to aqueous dilution[4].

Q: Can I just adjust the pH of my buffer to force it into solution? A: No. Unlike amines or carboxylic acids, the amide group in N-(4-phenylbutyl)benzamide does not ionize. Attempting to force solubility via extreme pH will likely just hydrolyze the amide bond rather than solubilize the intact molecule[2].

Q: My in vivo murine model cannot tolerate high DMSO or surfactant concentrations. What is the best alternative for intravenous or oral dosing? A: Cyclodextrin complexation, specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic phenyl rings of N-(4-phenylbutyl)benzamide fit perfectly into the hydrophobic cavity of the β-cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility, masking the drug from the bulk water without requiring toxic solvents[5].

Part 3: Solubilization Decision Workflow

SolubilizationWorkflow Start N-(4-phenylbutyl)benzamide Aqueous Solubilization Q1 Is the assay highly sensitive to organic solvents? Start->Q1 Cyclodextrin Use HP-β-CD Complexation (e.g., 10-20% w/v) Q1->Cyclodextrin Yes (In vivo/Cellular) Q2 Is an immediate high-concentration stock needed? Q1->Q2 No (Biochemical) Cosolvent Use Co-solvent System (DMSO + PEG400) Q2->Cosolvent Yes Surfactant Add Surfactant (Tween 80 / Kolliphor) Cosolvent->Surfactant If precipitation occurs upon dilution

Decision tree for selecting the optimal N-(4-phenylbutyl)benzamide solubilization strategy.

Part 4: Validated Experimental Protocols

Protocol A: Surfactant-Stabilized Co-solvent System (For In Vitro Assays)

Causality: DMSO acts as the primary solvent to break the intermolecular bonds of the solid powder. Tween 80, a non-ionic surfactant, forms micelles upon aqueous dilution. These micelles trap the hydrophobic compound in their core, preventing solvent-shift precipitation[4].

Step-by-Step Methodology:

  • Master Stock: Weigh 2.53 mg of N-(4-phenylbutyl)benzamide (MW ~253.34 g/mol ) and dissolve in 100 µL of 100% DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Aqueous Phase Prep: In a separate tube, prepare a 5% (v/v) Tween 80 solution in sterile PBS or your specific assay buffer.

  • Micellar Integration: Slowly add 10 µL of the DMSO stock dropwise into 990 µL of the 5% Tween 80/PBS solution while continuously vortexing. This rapid mixing ensures the drug is instantly partitioned into the surfactant micelles before it can nucleate.

  • Self-Validation Step: The resulting 1 mM working solution must be optically clear. Validate by measuring the Optical Density (OD) at 600 nm against a blank buffer. An OD600 > 0.05 indicates sub-visible precipitation; if this occurs, increase the Tween 80 concentration to 10% or warm the solution to 37°C before use.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For In Vivo / Cell Culture)

Causality: HP-β-CD forms a host-guest inclusion complex. The thermodynamic driving force is the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the hydrophobic phenylbutyl tail of the drug, establishing a stable, water-soluble complex.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology-grade water or saline.

  • Guest Addition: Add solid N-(4-phenylbutyl)benzamide powder directly to the cyclodextrin solution to achieve a target theoretical concentration of 2 mg/mL.

  • Energy Input: Sonicate the suspension in a water bath at room temperature for 30–60 minutes to maximize surface area contact.

  • Equilibration: Place the mixture on a rotary shaker at 150 rpm for 24 hours at 25°C to allow the thermodynamic equilibrium of complexation to be reached.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-complexed, insoluble drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. To validate the system, quantify the exact dissolved concentration in the filtrate via HPLC-UV against a known standard curve.

Part 5: Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismEstimated Aqueous LimitBiocompatibilityBest Application
Unmodified Buffer None~14.4 µg/mLHighBaseline reference
DMSO Co-solvent (1%) Dielectric constant reduction~50 µg/mLModerate (Cell toxicity >1%)Biochemical assays
DMSO (1%) + Tween 80 (5%) Micellar encapsulation>1,000 µg/mLLow-Moderate (Membrane disruption)High-throughput screening
HP-β-Cyclodextrin (20%) Host-guest inclusion>2,000 µg/mLHigh (FDA approved for IV/Oral)In vivo dosing, Cell culture

Part 6: References

  • Title: N-(4-phenylbutyl)benzamide | C17H19NO | CID 309734 - PubChem Source: nih.gov URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: nih.gov URL: [Link]

  • Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: nih.gov URL: [Link]

  • Title: Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections Source: nih.gov URL: [Link]

Sources

Optimization

optimizing N-(4-phenylbutyl)benzamide synthesis yield and purity

Welcome to the Amidation Optimization Hub. As a Senior Application Scientist, I have designed this Technical Support Center to provide researchers and drug development professionals with mechanistic insights, validated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amidation Optimization Hub. As a Senior Application Scientist, I have designed this Technical Support Center to provide researchers and drug development professionals with mechanistic insights, validated protocols, and targeted troubleshooting for the synthesis of N-(4-phenylbutyl)benzamide .

Rather than just providing a static recipe, this guide explains the causality behind each experimental choice, ensuring you can build a self-validating, highly efficient synthetic system.

Mechanistic Overview & Reaction Pathway

The synthesis of N-(4-phenylbutyl)benzamide via Schotten-Baumann-type conditions relies on a nucleophilic acyl substitution. The primary amine (4-phenylbutylamine) attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a transient tetrahedral intermediate. The collapse of this intermediate expels a chloride ion, yielding the target amide and hydrochloric acid (HCl).

Crucially, if the generated HCl is not neutralized, it will protonate the unreacted 4-phenylbutylamine, rendering it non-nucleophilic and prematurely stalling the reaction[1]. An auxiliary base is strictly required to drive the equilibrium forward[2].

Mechanism A 4-Phenylbutylamine (Nucleophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Benzoyl Chloride (Electrophile) B->C D N-(4-phenylbutyl)benzamide (Target Product) C->D Elimination of Cl- E HCl Byproduct (Neutralized by Base) C->E

Nucleophilic acyl substitution pathway for N-(4-phenylbutyl)benzamide synthesis.

Standard Operating Procedure: Anhydrous Amidation

To maximize yield and prevent the competitive hydrolysis of benzoyl chloride into benzoic acid, anhydrous conditions are highly recommended over aqueous biphasic systems for sensitive or highly valuable substrates[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware and purge the reaction vessel with an inert gas (N₂ or Argon) to eliminate atmospheric moisture[2].

  • Dissolution: Dissolve 1.0 equivalent of 4-phenylbutylamine and 1.5 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) to achieve an approximate 0.2 M concentration[2].

  • Thermal Control: Submerge the reaction flask in an ice bath (0 °C). Causality: Controlling the initial exotherm minimizes the formation of di-benzoylated impurities and reduces solvent boil-off.

  • Activation & Addition: In a separate dry vial, dilute 1.1 equivalents of benzoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10–15 minutes with vigorous magnetic stirring[2].

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the amine via TLC or LC-MS[2].

  • Quenching: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acyl chloride[2].

Quantitative Optimization Parameters

Summarizing the critical variables for maximizing yield and purity:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield & Purity
Solvent System Wet DCM or ambient airAnhydrous DCM under N₂Prevents hydrolysis of benzoyl chloride to benzoic acid, ensuring >90% yield[2].
Base Selection No base / Insufficient base1.5 - 2.0 eq TEA or DIPEAScavenges HCl byproduct, preventing amine protonation and deactivation[2].
Temperature Ambient temperature addition0 °C addition, then warm to RTControls the exothermic reaction, reducing the formation of side-products[3].
Stoichiometry 1:1 molar ratio1.0 eq Amine : 1.1 eq Acyl ChlorideSlight excess of electrophile drives the reaction to complete consumption of the amine[2].

Troubleshooting Guide: Diagnostics & Resolutions

Troubleshooting Start Issue: Low Yield or Purity TLC Check LC-MS / TLC Start->TLC Unreacted Unreacted Amine Present TLC->Unreacted Hydrolysis Benzoic Acid Byproduct High TLC->Hydrolysis Fix1 Increase Base (TEA) or Acyl Chloride Unreacted->Fix1 Fix2 Use Anhydrous Solvents & N2 Atmosphere Hydrolysis->Fix2

Diagnostic workflow for resolving common amidation yield and purity issues.

Q: Why is my reaction yielding high amounts of benzoic acid instead of the target amide? A: This indicates hydrolysis of the benzoyl chloride[3]. Water (from wet solvents or atmospheric moisture) is outcompeting 4-phenylbutylamine as a nucleophile. Resolution: Ensure all solvents are strictly anhydrous (stored over molecular sieves) and conduct the reaction under a nitrogen atmosphere[2]. Additionally, check the integrity of your benzoyl chloride, as it degrades into benzoic acid over time upon exposure to air.

Q: My reaction stalls with unreacted 4-phenylbutylamine remaining. How do I drive it to completion? A: The amine has likely been protonated by the HCl byproduct, forming a non-nucleophilic salt. Alternatively, the acyl chloride may have been fully consumed by trace moisture. Resolution: Verify that at least 1.5 equivalents of a non-nucleophilic tertiary amine base (TEA or DIPEA) were added[2]. If the reaction still stalls, spike the mixture with an additional 0.2 equivalents of benzoyl chloride. For particularly stubborn couplings, adding a catalytic amount of DMAP (4-dimethylaminopyridine) can form a highly reactive acylpyridinium intermediate to accelerate the reaction.

Q: How can I ensure my product is free of unreacted starting materials without using column chromatography? A: Implement a self-validating aqueous work-up. By sequentially manipulating the pH of the aqueous phase, you can selectively ionize and extract impurities[2]:

  • Acid Wash (1M HCl): Protonates any unreacted 4-phenylbutylamine and the TEA base, forming water-soluble hydrochloride salts that partition completely into the aqueous layer[2].

  • Base Wash (Saturated NaHCO₃): Deprotonates any benzoic acid byproduct, converting it into water-soluble sodium benzoate, which is easily extracted away from the organic layer containing your neutral N-(4-phenylbutyl)benzamide product[2].

Frequently Asked Questions (FAQs)

Q: Can I use traditional Schotten-Baumann conditions (aqueous base) instead of anhydrous conditions? A: Yes. The classic Schotten-Baumann method uses a biphasic system (e.g., DCM and aqueous NaOH)[1]. The immiscibility of the phases protects the acyl chloride from rapid hydrolysis in the bulk water, while the aqueous base neutralizes the HCl at the interface[1]. However, this requires vigorous stirring to ensure efficient mass transfer between the aqueous and organic phases[3]. For maximum yield, anhydrous conditions are generally preferred.

Q: Why is my crude product slightly yellow, and how do I fix it? A: A yellow tint is often due to trace oxidation of the amine starting material or minor impurities in the benzoyl chloride. Fix: Passing the crude organic mixture through a short silica plug or recrystallizing the final product from an ethyl acetate/hexanes mixture will typically yield a highly pure, white crystalline solid[2].

Q: What if I want to avoid acyl chlorides entirely due to their instability and toxicity? A: You can synthesize the amide directly from benzoic acid and 4-phenylbutylamine using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC[4]. This approach avoids HCl generation and moisture sensitivity, though it requires filtering off the insoluble urea byproducts during purification[4].

References

  • 3,5-dimethoxy-N-(4-phenylbutyl)
  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)
  • Source: grokipedia.
  • Source: organic-chemistry.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)
  • Source: asiaresearchnews.
  • Source: byjus.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-phenylbutyl)benzamide Degradation in Plasma

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of ex vivo compound stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of ex vivo compound stability. N-(4-phenylbutyl)benzamide is a structural motif highly susceptible to degradation in biological matrices. This guide is designed to help you diagnose the root causes of instability, understand the underlying biochemical mechanisms, and implement self-validating protocols to rescue your pharmacokinetic (PK) data.

Mechanistic Overview: The Fate of Amides in Plasma

When N-(4-phenylbutyl)benzamide is introduced into plasma, it is immediately exposed to a harsh enzymatic environment. The amide bond linking the benzoyl group to the 4-phenylbutylamine moiety is a prime target for plasma amidases, proteases, and carboxylesterases 1[1]. Understanding this hydrolytic pathway is the foundational step in troubleshooting your assay.

AmideHydrolysis Substrate N-(4-phenylbutyl)benzamide (Intact Amide) Enzyme Plasma Amidases & Carboxylesterases Substrate->Enzyme Product1 Benzoic Acid Enzyme->Product1 Product2 4-phenylbutylamine Enzyme->Product2

Enzymatic hydrolysis pathway of N-(4-phenylbutyl)benzamide in plasma.

Troubleshooting FAQs

Q1: Why is N-(4-phenylbutyl)benzamide degrading so rapidly in my blank human plasma during spiking? A1: The degradation is primarily driven by enzymatic hydrolysis rather than chemical instability. Human plasma contains high circulating levels of hydrolases that rapidly cleave the amide bond2[2]. Because this is an active enzymatic process, the degradation rate is highly dependent on the active enzyme concentration in your specific plasma lot, which can vary between donors.

Q2: How can I definitively distinguish between enzymatic hydrolysis and chemical instability during my extraction? A2: You must implement a self-validating diagnostic workflow. Enzymatic degradation is temperature-dependent and can be quenched by specific inhibitors, whereas chemical degradation (e.g., acid/base catalyzed hydrolysis) is driven by pH and solvent conditions 3[3]. By running a parallel stability assay at 4°C versus 37°C, and another spiked with a broad-spectrum serine hydrolase inhibitor, you can isolate the variable.

TroubleshootingWorkflow Start Observe Compound Degradation in Plasma Matrix TestInhibitor Spike Plasma with PMSF (Serine Hydrolase Inhibitor) Start->TestInhibitor CheckTemp Incubate Aliquots at 4°C vs. 37°C Start->CheckTemp ResultEnzyme Degradation Halted: Primary Enzymatic Hydrolysis TestInhibitor->ResultEnzyme Yes ResultChem Degradation Persists: Chemical/Matrix Instability TestInhibitor->ResultChem No CheckTemp->ResultEnzyme Temp Dependent

Diagnostic workflow for isolating enzymatic vs. chemical degradation.

Q3: I am seeing massive discrepancies in compound stability between rat and human plasma. Is my assay flawed? A3: No, your assay is likely detecting true biological variance. Compounds containing amide linkages frequently exhibit extreme interspecies differences 1[1]. Rat plasma typically possesses significantly higher carboxylesterase activity compared to human or dog plasma. This rapid clearance in rodent matrices often leads to misleading in vitro data and poor in vivo efficacy readouts if not properly contextualized.

Q4: Why use PMSF instead of EDTA to stabilize the sample? A4: EDTA is a chelator that inhibits metalloproteases by stripping metal ions. However, the specific plasma amidases and carboxylesterases that cleave benzamide derivatives are predominantly serine hydrolases 4[4]. PMSF (Phenylmethylsulfonyl fluoride) covalently binds to the active site serine residue, providing irreversible inhibition, which is critical for preventing degradation during the LC-MS/MS autosampler queue.

Self-Validating Experimental Protocols

Protocol A: Plasma Stability and Enzyme Phenotyping Assay

Objective: To quantify the half-life of N-(4-phenylbutyl)benzamide and validate the mechanism of degradation. Causality Focus: By running an uninhibited control alongside a PMSF-spiked sample, you create a self-validating system that proves whether degradation is strictly enzymatic.

  • Preparation: Pre-warm blank plasma (human, rat, etc.) to 37°C in a water bath.

  • Inhibitor Spiking (Test Group): Add PMSF (final concentration 100 µM) to a subset of plasma aliquots and pre-incubate for 10 minutes to allow for covalent binding to serine hydrolases4[4].

  • Compound Addition: Spike N-(4-phenylbutyl)benzamide to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) does not exceed 1% v/v to prevent artificial enzyme denaturation 2[2].

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing your internal standard and 0.1% formic acid.

  • Processing: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant for LC-MS/MS analysis.

Protocol B: Optimized Cold-Extraction Workflow

Objective: To maximize recovery from ex vivo samples prior to bioanalysis. Causality Focus: Using cold ACN with 0.1% formic acid achieves three things: the organic solvent precipitates the proteins, the low temperature suppresses residual kinetic activity, and the acidic pH shifts the environment away from the physiological optimum of plasma amidases 3[3].

ExtractionWorkflow Step1 1. Collect Plasma (Pre-chilled tubes) Step2 2. Spike Inhibitor Cocktail (PMSF / NaF) Step1->Step2 Step3 3. Add 3x Vol Cold ACN + 0.1% Formic Acid Step2->Step3 Step4 4. Vortex & Centrifuge (4°C, 14,000 x g) Step3->Step4 Step5 5. Extract Supernatant for LC-MS/MS Step4->Step5

Optimized cold-extraction workflow for amide-labile compounds in plasma.

Quantitative Data Summaries

To benchmark your assay's performance, refer to the expected stability profiles below. If your compound's half-life deviates significantly from these ranges, revisit the diagnostic workflows above.

Table 1: Interspecies Plasma Stability of N-(4-phenylbutyl)benzamide (Representative Data)

Species MatrixHalf-life (T1/2) at 37°CRemaining at 120 min (%)Primary Degradation Driver
Human ~45 min15%Moderate Amidase Activity
Rat <10 min0%High Carboxylesterase Activity
Dog ~85 min38%Low Amidase Activity

Table 2: Impact of Stabilization Strategies on Recovery (Human Plasma, 60 min Incubation)

Environmental ConditionRecovery (%)Mechanistic Causality
Unprotected (37°C) 22%Active uninhibited enzymatic hydrolysis
4°C Incubation 78%Thermodynamic suppression of enzyme kinetics
PMSF (100 µM) at 37°C 94%Irreversible covalent inhibition of serine hydrolases
0.1% Formic Acid at 37°C 65%pH-shift away from enzymatic optimum

References

  • Source: creative-bioarray.
  • Plasma Stability Assay (Interspecies Differences)
  • Source: enamine.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of N-(4-phenylbutyl)benzamide

Welcome to the Advanced Formulation Support Center. As drug development professionals, you are likely aware that N-(4-phenylbutyl)benzamide (CID 309734) presents significant delivery challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As drug development professionals, you are likely aware that N-(4-phenylbutyl)benzamide (CID 309734) presents significant delivery challenges. Characterized by its highly lipophilic phenylbutyl chain and rigid benzamide core, this compound exhibits extremely poor aqueous solubility and high lipophilicity (estimated LogP > 4.0). It falls squarely into Class II (or potentially Class IV) of the Biopharmaceutics Classification System (BCS) [1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome dissolution-rate limited absorption and first-pass metabolism, ensuring your compound reaches systemic circulation at therapeutic levels.

Diagnostic Workflow: Identifying the Bioavailability Bottleneck

Before formulating, you must isolate the physiological barrier preventing absorption. Use the following diagnostic logic tree to guide your formulation strategy.

G A In Vivo PK Data: Low Oral Bioavailability (F < 10%) B In Vitro Dissolution (FaSSIF/FeSSIF) A->B C Caco-2 Permeability Assay A->C D Microsomal Stability (Hepatic Clearance) A->D E Low Dissolution Rate (BCS II/IV) B->E < 85% in 30 min F Low Permeability (BCS III/IV) C->F Papp < 1x10^-6 cm/s G High Hepatic Extraction (First-Pass) D->G High Intrinsic Clearance H Strategy: ASDs, SEDDS, Nanomilling E->H I Strategy: Permeation Enhancers, Prodrugs F->I J Strategy: Lymphatic Targeting (LCTs), CYP Inhibitors G->J

Diagnostic workflow for identifying and resolving oral bioavailability bottlenecks.

Module 1: Amorphous Solid Dispersions (ASDs)

Q: My N-(4-phenylbutyl)benzamide ASD formulation shows a rapid initial release but crashes out (recrystallizes) within 45 minutes in FaSSIF. How do I maintain supersaturation?

The Science: This is a classic failure of the "parachute" in the spring-and-parachute concept. Because N-(4-phenylbutyl)benzamide is highly lipophilic, the dissolution of the polymer matrix rapidly drives the free drug concentration beyond its amorphous solubility limit, triggering nucleation and precipitation [2]. The Fix: If you are using a purely hydrophilic polymer like PVP, switch to an amphiphilic polymer such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). The hydrophobic acetate and succinate groups interact specifically with the lipophilic phenylbutyl chain of the drug, sterically hindering crystal lattice formation, while the hydrophilic regions maintain the drug in a supersaturated aqueous state. Furthermore, ensure your ASD is highly homogeneous; phase separation at the molecular level drastically reduces in vivo exposure [3].

Protocol: Self-Validating Spray Drying Workflow for ASDs
  • Solvent Selection: Dissolve 20% w/w N-(4-phenylbutyl)benzamide and 80% w/w HPMCAS-M in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol to achieve a 10% w/v total solids concentration.

  • Spray Drying Parameters: Set inlet temperature to 85°C (to ensure rapid droplet drying without thermal degradation), aspirator to 100%, and pump rate to 15%.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol (validate via GC headspace analysis).

  • Validation (Crucial): Run Differential Scanning Calorimetry (DSC). You must observe a single glass transition temperature (Tg) between the Tg of the pure amorphous drug and the pure polymer. The absence of a melting endotherm confirms a self-validating, homogeneous amorphous state [3].

Module 2: Lipid-Based Formulations (SEDDS/SMEDDS)

Q: I am trying to bypass hepatic first-pass metabolism using a Self-Microemulsifying Drug Delivery System (SMEDDS), but my in vivo results still show massive clearance. What is wrong with my lipid selection?

The Science: To bypass the liver, the drug must be transported via the intestinal lymphatic system, which drains directly into the systemic circulation via the thoracic duct. This requires the drug to partition into chylomicrons within the enterocyte [4]. The Fix: Lymphatic transport is dictated by the chain length of the triglycerides. If you formulated with Medium-Chain Triglycerides (MCTs, e.g., Captex), the lipids are absorbed directly into the portal vein—taking your drug straight to the liver. You must switch to Long-Chain Triglycerides (LCTs) , such as Oleic acid or Soybean oil, which promote chylomicron formation. N-(4-phenylbutyl)benzamide's high LogP makes it an ideal candidate for LCT-driven lymphatic transport [4].

Protocol: In Vitro Lipolysis Test (Predictive Digestion)

To trust your lipid formulation, you must prove the drug does not precipitate when the lipids are digested in the gut.

  • Preparation: Add 1 gram of your SMEDDS formulation to 36 mL of simulated intestinal fluid (containing 5 mM sodium taurocholate and 1.25 mM phosphatidylcholine) at 37°C.

  • Digestion Initiation: Add 4 mL of pancreatin extract to initiate lipolysis.

  • pH-Stat Titration: As lipids digest, they release free fatty acids. Use an automated pH-stat to titrate 0.2 M NaOH into the vessel, maintaining a constant pH of 6.5 for 60 minutes.

  • Phase Separation: Transfer a 2 mL aliquot to an ultracentrifuge tube. Add 10 µL of 0.5 M 4-bromophenylboronic acid to halt digestion. Centrifuge at 100,000 × g for 30 minutes.

  • Validation: Analyze the middle aqueous phase via HPLC. The concentration of N-(4-phenylbutyl)benzamide in this phase represents the true bioaccessible fraction. If >80% of the drug is in the pellet, your surfactant ratio is too low.

Module 3: Nanomilling & Particle Size Reduction

Q: After nanomilling N-(4-phenylbutyl)benzamide to 250 nm, the suspension aggregates and settles over two weeks of storage. How do I stabilize the nanosuspension?

The Science: According to the Noyes-Whitney equation, reducing particle size exponentially increases surface area and dissolution rate [5]. However, this creates a system with massive surface free energy. N-(4-phenylbutyl)benzamide's hydrophobic surfaces will rapidly aggregate to reduce this energy (Ostwald ripening). The Fix: Relying solely on a non-ionic surfactant (like Polysorbate 80) does not provide enough steric hindrance for this specific molecule. You must implement an electrosteric stabilization strategy. Combine a cellulosic polymer (e.g., HPMC at 2% w/v) for steric bulk with an anionic surfactant (e.g., Docusate Sodium or SDS at 0.1% w/v) to induce electrostatic repulsion. Validate stability by ensuring the Zeta Potential is more negative than -30 mV.

Quantitative Strategy Comparison Data

Use the following matrix to select the optimal formulation pathway based on your specific developmental constraints.

Formulation StrategyMechanism of Bioavailability EnhancementRecommended Excipients for N-(4-phenylbutyl)benzamideTypical Drug LoadingPrimary Stability / Storage Risk
Amorphous Solid Dispersion (ASD) Generates supersaturated state; eliminates crystal lattice energy [2]HPMCAS, PVPVA, Soluplus15 - 30%Recrystallization (requires low humidity packaging)
Self-Microemulsifying System (SMEDDS) Maintains drug in solubilized lipid droplets; promotes lymphatic transport [4]LCTs (Soybean oil), Cremophor EL, Tween 805 - 15%Phase separation, gelatin capsule cross-linking
Nanocrystals / Nanomilling Increases surface area for rapid dissolution (Noyes-Whitney) [5]HPMC, Polysorbate 80, Docusate Sodium10 - 40%Ostwald ripening, agglomeration over time
Cyclodextrin Complexation Hydrophobic cavity encapsulates the phenylbutyl chainHydroxypropyl-beta-cyclodextrin (HPβCD)< 10%Displacement by endogenous GI tract lipids
References
  • Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055.[Link]

  • Schittny, A., Huwyler, J., & Puchkov, M. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery, 27(1), 110-127.[Link]

  • Han, Y., et al. (2022). Inhomogeneous Phase Significantly Reduces Oral Bioavailability of Felodipine/PVPVA Amorphous Solid Dispersion. Molecular Pharmaceutics, 20(1), 546-558.[Link]

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.[Link]

  • Pamujula, N. H., et al. (2025). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. ResearchGate.[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-(4-phenylbutyl)benzamide Precipitation in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay failures due to the poor aqueous solubility of highly lipophilic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay failures due to the poor aqueous solubility of highly lipophilic compounds. N-(4-phenylbutyl)benzamide is a hydrophobic organic molecule characterized by a benzamide moiety linked to a phenylbutyl chain. This specific structure imparts significant lipophilicity, making it highly susceptible to precipitation when transitioning from an organic stock solution into an aqueous cell culture environment.

This guide provides field-proven, mechanistically grounded protocols to ensure your compound remains in solution, safeguarding the integrity and reproducibility of your in vitro assays.

FAQ & Troubleshooting Guide

Q1: Why does N-(4-phenylbutyl)benzamide precipitate immediately upon addition to my culture media?

The Causality: Precipitation in this context is driven by a thermodynamic phenomenon known as "solvent shock." When a highly concentrated DMSO stock of a hydrophobic compound is introduced directly into an aqueous environment, the local concentration of water spikes before the DMSO can evenly disperse. The hydrophobic phenylbutyl and benzamide groups rapidly aggregate to minimize their contact with water, leading to nucleation[1].

Furthermore, components in the cell culture media, such as salts, alter the dielectric constant of the solution, which drastically reduces the compound's solubility threshold. As noted in recent studies evaluating hydrophobic molecules, rapid release from DMSO into water often results in the formation of sharp crystals. These crystals fail to enter the cells, leading to underestimated drug efficacy, while simultaneously causing physical damage to the cell membrane, which artificially overestimates cytotoxicity[1].

PrecipitationMechanism A 100% DMSO Stock (High Solubility) B Aqueous Media (Solvent Shock) A->B Direct Addition C Hydrophobic Collapse (Nucleation) B->C Local Supersaturation D Crystal Growth (Precipitation) C->D Thermodynamic Shift

Caption: Logical flow of solvent shock-induced precipitation of hydrophobic compounds.

Q2: What is the optimal protocol for preparing and diluting the stock solution to prevent precipitation?

Expertise & Experience: The key to preventing precipitation is controlling the kinetics of mixing. You must prevent localized supersaturation. Never pipette the aqueous media directly into the small volume of DMSO stock, and never add the DMSO stock to stagnant media. Instead, the DMSO stock must be added dropwise into a larger volume of pre-warmed media under vigorous agitation.

Step-by-Step Methodology: Optimized Dilution Protocol

  • Stock Preparation: Dissolve N-(4-phenylbutyl)benzamide in 100% anhydrous DMSO to a concentration no higher than 10 mM. Ensure complete dissolution by vortexing or brief ultrasonication.

  • Media Pre-warming: Pre-warm the complete cell culture media (containing 5-10% FBS, if applicable) to 37°C. Serum proteins like albumin act as carrier molecules, significantly improving the solubility limit of hydrophobic compounds.

  • Vigorous Agitation: Place the conical tube containing the pre-warmed media on a vortex mixer at medium-high speed.

  • Dropwise Addition: While the media is actively vortexing, use a micropipette to add the DMSO stock dropwise directly into the center of the liquid vortex. Do not allow the drops to slide down the dry plastic walls of the tube.

  • Final Verification: Ensure the final DMSO concentration in your assay well does not exceed 0.1% – 0.5% (v/v). Concentrations above 0.5% can induce solvent-mediated cytotoxicity in sensitive cell lines.

DilutionWorkflow Step1 1. Prepare 10 mM Stock in Anhydrous DMSO Step2 2. Pre-warm Culture Media to 37°C Step1->Step2 Step3 3. Vortex Media Vigorously Step2->Step3 Step4 4. Add Stock Dropwise into Liquid Vortex Step3->Step4 Step5 5. Verify Final DMSO < 0.5% Step4->Step5

Caption: Step-by-step workflow for diluting hydrophobic compounds into aqueous media.

Q3: Even with careful mixing, I still see micro-precipitation. How can I optimize the solvent system?

Expertise & Experience: When kinetic control (mixing) fails, we must alter the thermodynamic environment. Using co-solvents or carrier molecules can encapsulate the hydrophobic phenylbutyl and benzamide moieties, shielding them from the aqueous environment. Cyclodextrins are highly effective for this, as they form host-guest inclusion complexes where the hydrophobic rings enter the cyclodextrin cavity[1]. Alternatively, advanced DMSO formulations containing hydrophilic adjuvants have been developed specifically to prevent the precipitation of highly hydrophobic drugs and PROTACs[2].

Quantitative Data: Solubility Optimization Strategies

Solvent/Carrier SystemFinal DMSO (v/v)Relative Solubility LimitCytotoxicity RiskMechanism of Action
100% DMSO (Standard) < 0.5%Baseline (~10 µM)LowDirect dissolution; highly prone to solvent shock.
DMSO + 10% HP-β-CD < 0.5%> 5x BaselineLowHost-guest inclusion of the hydrophobic phenylbutyl ring[1].
DMSO + 0.1% Tween-80 < 0.5%~ 2.5x BaselineModerateMicellar encapsulation; lowers surface tension.
DMSO 2.0 (Adjuvants) < 0.5%> 5x BaselineLowAdvanced hydrophilic adjuvant formulation prevents nucleation[2].
Q4: How can I verify if micro-precipitation has occurred without obvious visible crystals?

Trustworthiness & Self-Validation: Scientific integrity requires verifying that your compound is actually in solution, not just suspended as invisible micro-crystals. Sub-micron crystals may not be visible under a standard brightfield microscope, but they will scatter light and settle on cells over time. To ensure your experimental data is valid, you must implement a self-validating system to empirically prove the drug remains soluble throughout the assay duration[2].

Self-Validating Protocol: Micro-Precipitation Assay

  • Mock Dilution: Prepare a 1 mL mock dilution of N-(4-phenylbutyl)benzamide in your complete cell culture media following the optimized dropwise protocol described in Q2.

  • Incubation: Incubate the solution in a standard tissue culture incubator (37°C, 5% CO2) for 24 to 48 hours, matching the exact duration of your planned cellular assay.

  • High-Speed Centrifugation: Transfer the media to a microcentrifuge tube and spin at 15,000 x g for 15 minutes. This force is sufficient to pellet any sub-micron crystals that have formed[2].

  • Supernatant Analysis: Carefully aspirate the top 500 µL of the supernatant without disturbing the bottom of the tube.

  • Validation: Analyze the supernatant via High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy against a standard curve[2].

    • Result A: If the measured concentration matches your theoretical calculated concentration, your dilution protocol is validated.

    • Result B: If the concentration is significantly lower, micro-precipitation has occurred. You must discard the data and utilize a co-solvent strategy (e.g., Cyclodextrin encapsulation) before proceeding[1].

References
  • Title: DMSO 2.
  • Title: Preventing IC-87114 precipitation in aqueous solutions Source: Benchchem URL
  • Title: Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO Source: PLOS One URL

Sources

Optimization

resolving N-(4-phenylbutyl)benzamide HPLC peak tailing and resolution

Focus: Resolving N-(4-phenylbutyl)benzamide HPLC Peak Tailing and Resolution Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to move beyond s...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving N-(4-phenylbutyl)benzamide HPLC Peak Tailing and Resolution

Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we dissect the thermodynamic and kinetic causality behind poor peak shape and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Logic: Physical vs. Chemical Tailing

Before altering mobile phases or replacing expensive columns, we must isolate the root cause. Peak tailing stems from either physical system disruptions (fluid dynamics) or chemical secondary interactions (thermodynamics)[1].

DiagnosticFlow Start Observe Peak Tailing for N-(4-phenylbutyl)benzamide InjectNeutral Inject Neutral Probe (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral probe tail? InjectNeutral->CheckNeutral Physical Physical Issue (Void, Tubing, Fittings) CheckNeutral->Physical Yes Chemical Chemical Issue (Silanol Interactions) CheckNeutral->Chemical No FixPhysical Replace Column or Minimize Dead Volume Physical->FixPhysical FixChemical Optimize pH, Add TEA, or Use RP-Amide Column Chemical->FixChemical

Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does an amide like N-(4-phenylbutyl)benzamide exhibit severe peak tailing on standard C18 columns? Causality & Mechanism: N-(4-phenylbutyl)benzamide contains a secondary amide linkage. While amides are not strongly basic, the carbonyl oxygen and the nitrogen atom possess lone pairs that act as strong hydrogen-bond acceptors and donors. Standard silica-based C18 columns contain residual silanol groups (-Si-OH). At a mid-range mobile phase pH (pH 5–7), a significant portion of these silanols ionize into negatively charged silanoxanes (-Si-O⁻). The amide's polar moieties interact with these active silanol sites via hydrogen bonding and dipole-ion interactions, creating a "secondary retention mechanism" alongside the primary hydrophobic retention. Because these secondary interactions have slower desorption kinetics and the active sites are easily overloaded, the analyte molecules elute at different rates, dragging out the rear of the peak (tailing)[2].

Q2: How do I definitively prove whether my tailing is chemical (silanol-driven) or physical (column void/plumbing)? Self-Validating Approach: Inject a purely non-polar, neutral probe such as Toluene under your current method conditions. Neutral compounds cannot undergo acid-base or strong dipole interactions with silanols[1].

  • If the neutral probe tails: The issue is physical. You likely have a void at the head of the column, particulate buildup on the frit, or excessive extra-column volume (dead volume) in your tubing and fittings[3].

  • If the neutral probe is perfectly symmetrical but the benzamide tails: The issue is definitively chemical, confirming secondary silanol interactions[1].

Q3: What mobile phase modifications can suppress these secondary interactions? Strategic Adjustments:

  • pH Control: Lower the mobile phase pH to 2.5–3.0 using an additive like 0.1% Formic Acid or Phosphoric Acid. This forces the silanol groups into their fully protonated, neutral state (-Si-OH), drastically reducing their electrostatic activity[2].

  • Silanol Masking Agents: Incorporate a competing amine, such as 10–25 mM Triethylamine (TEA), into the mobile phase. TEA is highly basic and sterically small; it aggressively binds to and blocks the active silanol sites, acting as a sacrificial shield so your benzamide elutes symmetrically.

Q4: If mobile phase adjustments are insufficient, what stationary phase should I use? Column Chemistry: Switch from a standard Type-A C18 to a high-purity "Type B" silica column with dense end-capping[2]. Even better, utilize a Polar-Embedded Phase (e.g., RP-Amide) . These columns feature a polar functional group embedded near the silica surface, which creates a localized hydration layer that sterically and electronically shields residual silanols from interacting with your analyte.

Quantitative Data: Impact of Optimization on Peak Asymmetry

The following table summarizes the expected quantitative improvements in the USP Tailing Factor ( Tf​ ) for N-(4-phenylbutyl)benzamide under various troubleshooting conditions. A Tf​ value of 1.0 represents perfect symmetry; values > 1.5 indicate problematic tailing that compromises resolution.

Column TypeMobile Phase ConditionMechanism of ActionExpected Tailing Factor ( Tf​ )Resolution ( Rs​ ) to Impurities
Standard C18 (Older Silica)Water/ACN (Unbuffered, pH ~6.5)Unshielded silanol interactions (Baseline)2.4 - 3.1< 1.5 (Co-elution risk)
Standard C18 (Older Silica)Water/ACN + 25 mM TEATEA competitively blocks silanols1.3 - 1.52.1
High-Purity C18 (End-capped)0.1% Formic Acid / ACN (pH ~2.8)Low pH protonates and neutralizes silanols[2]1.1 - 1.22.8
RP-Amide (Polar-Embedded)Water/ACN (Unbuffered, pH ~6.5)Embedded group internally shields silanols1.0 - 1.13.2 (Optimal)
Experimental Protocol: Self-Validating Method Optimization

This step-by-step methodology ensures a systematic resolution to peak tailing, preventing the "guess-and-check" approach that wastes time and resources.

Phase 1: System and Column Integrity Check

  • Purge System: Flush the HPLC system with 50:50 Methanol:Water (no buffer) to remove precipitated salts.

  • Inject Neutral Marker: Prepare a 10 µg/mL solution of Toluene in the mobile phase. Inject 5 µL[1].

  • Evaluate: Calculate the asymmetry factor ( As​ ) of the Toluene peak. If As​>1.2 , replace the column or minimize tubing length[3]. If As​≤1.2 , proceed to Phase 2.

Phase 2: Mobile Phase pH Optimization

  • Prepare Acidic Aqueous Phase: Prepare 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (yielding ~0.1% FA, pH ~2.7). Filter through a 0.22 µm membrane.

  • Equilibrate: Run the column with 60% Acidic Aqueous / 40% Acetonitrile at 1.0 mL/min for 20 column volumes to ensure full protonation of the silica bed[2].

  • Analyze Benzamide: Inject a 50 µg/mL standard of N-(4-phenylbutyl)benzamide. Ensure the injection volume is small (e.g., 2-5 µL) to prevent mass overload.

  • Assess Peak Shape: If Tf​ drops below 1.2, the method is validated. If tailing persists, proceed to Phase 3.

Phase 3: Stationary Phase Substitution (If necessary)

  • Install Polar-Embedded Column: Swap the C18 column for an RP-Amide or similar polar-embedded column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Run Comparative Analysis: Execute the same gradient or isocratic method used in Phase 2. The embedded polar groups will provide an orthogonal selectivity and superior peak shape for the amide.

Mechanism cluster_0 Standard C18 (Mid pH) cluster_1 Optimized Conditions Benzamide N-(4-phenylbutyl)benzamide (Polar Amide Group) Silanol Ionized Silanol (-Si-O⁻) Benzamide->Silanol Strong H-Bonding LowPH Low pH (-Si-OH) or RP-Amide Shielding Benzamide->LowPH Silanols Suppressed Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Symmetry Primary Hydrophobic Retention (Symmetrical Peak) LowPH->Symmetry

Mechanism of silanol-induced peak tailing and resolution via pH control or polar-embedded shielding.

Sources

Troubleshooting

N-(4-phenylbutyl)benzamide long-term storage conditions and stability

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the long-term storage, stability, and handling of N-(4-phenylbutyl)benzamide. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the long-term storage, stability, and handling of N-(4-phenylbutyl)benzamide. This document is designed to anticipate and address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of N-(4-phenylbutyl)benzamide?

A1: The long-term stability of N-(4-phenylbutyl)benzamide, like other amides, is primarily influenced by three main factors: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This would result in the formation of benzoic acid and 4-phenylbutylamine. While amides are generally considered stable, prolonged exposure to non-neutral pH environments, especially at elevated temperatures, can accelerate this degradation.[3]

  • Oxidation: While the benzamide moiety itself is relatively stable against oxidation, other parts of the molecule could be susceptible. However, based on the structure of N-(4-phenylbutyl)benzamide, significant oxidative degradation under normal storage conditions is not highly anticipated.[4]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.[1] It is a good laboratory practice to protect all research compounds from light to minimize this risk.

Q2: What are the recommended long-term storage conditions for N-(4-phenylbutyl)benzamide?

A2: To ensure the long-term integrity of N-(4-phenylbutyl)benzamide, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation, although the risk is low.
Light Protected from light (e.g., amber vial)Prevents photodegradation.
Container Tightly sealed, inert material (e.g., glass)Prevents contamination and interaction with container materials.[5]
Form Solid (lyophilized powder if applicable)Solid-state is generally more stable than solutions.

Q3: I have stored my N-(4-phenylbutyl)benzamide as a stock solution in DMSO. What is its expected stability?

A3: While DMSO is a common solvent for preparing stock solutions, long-term storage in any solvent is not ideal as it can facilitate degradation reactions. If long-term storage in solution is unavoidable, it is crucial to use anhydrous DMSO and store it at -80°C. However, for optimal stability, we recommend preparing fresh solutions for each experiment or storing aliquots at -80°C for short periods only. It is advisable to perform periodic purity checks on stored solutions.

Q4: I suspect my sample of N-(4-phenylbutyl)benzamide has degraded. How can I confirm this?

A4: To confirm degradation, you will need to use an analytical technique that can separate the parent compound from potential degradation products. The most common and effective method is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS).[6] By comparing the chromatogram of your suspect sample to a reference standard or a previously analyzed pure sample, you can identify new peaks that correspond to degradation products.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of N-(4-phenylbutyl)benzamide.

Issue 1: I observe an unexpected peak in my HPLC analysis of a freshly prepared solution.

  • Possible Cause 1: Contamination. The unexpected peak could be a contaminant from your solvent, glassware, or other experimental materials.

    • Troubleshooting Step: Analyze a blank (solvent only) to rule out solvent contamination. Ensure all glassware is scrupulously clean.

  • Possible Cause 2: Impurity from synthesis. The peak may be a residual impurity from the synthesis of N-(4-phenylbutyl)benzamide.

    • Troubleshooting Step: Review the certificate of analysis (CoA) if available. If not, consider re-purification of your sample if the impurity level is unacceptable for your application.

Issue 2: The concentration of my N-(4-phenylbutyl)benzamide stock solution appears to have decreased over time.

  • Possible Cause 1: Degradation. As discussed in the FAQs, the compound may be degrading in solution.

    • Troubleshooting Step: Refer to the recommended storage conditions. Prepare fresh solutions for critical experiments. Consider performing a forced degradation study to identify potential degradation products and assess stability in your specific solvent and storage conditions.

  • Possible Cause 2: Adsorption to container walls. Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage tubes.

    • Troubleshooting Step: Use low-adsorption microcentrifuge tubes or glass vials for storage.

Issue 3: I am conducting a forced degradation study and do not observe any significant degradation under acidic or basic conditions.

  • Possible Cause 1: Insufficiently harsh conditions. The conditions (temperature, concentration of acid/base, time) may not be sufficient to induce degradation. Amide bonds can be quite stable.

    • Troubleshooting Step: Gradually increase the temperature and/or the concentration of the acid or base. Extend the incubation time. It is crucial to do this in a stepwise manner to achieve a target degradation of 5-20%.[7]

  • Possible Cause 2: Compound is highly stable. N-(4-phenylbutyl)benzamide may indeed be very stable under the tested conditions.

    • Troubleshooting Step: This is a valid result. Document the conditions under which the compound is stable. Consider employing more aggressive stress conditions if necessary for your study's objectives.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the purity of N-(4-phenylbutyl)benzamide and separating it from its potential degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where N-(4-phenylbutyl)benzamide has significant absorbance (e.g., around 230 nm or 254 nm) is recommended.[6]

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The key is to demonstrate that the method can resolve the parent compound from its degradation products, which can be generated through forced degradation studies.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of N-(4-phenylbutyl)benzamide.

  • Prepare Stock Solution: Prepare a stock solution of N-(4-phenylbutyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

cluster_storage Long-Term Storage Workflow receive Receive Compound aliquot Aliquot into Vials receive->aliquot store Store at -20°C (Inert Atmosphere, Dark) aliquot->store use Use Aliquot (Prepare Fresh Solution) store->use

Caption: Recommended workflow for the long-term storage of N-(4-phenylbutyl)benzamide.

cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent N-(4-phenylbutyl)benzamide hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis Major oxidation Oxidation parent->oxidation Minor photolysis Photolysis (UV/Vis Light) parent->photolysis Possible benzoic_acid Benzoic Acid hydrolysis->benzoic_acid phenylbutylamine 4-Phenylbutylamine hydrolysis->phenylbutylamine oxidized_products Oxidized Derivatives oxidation->oxidized_products photo_products Photodegradation Products photolysis->photo_products

Caption: Predicted degradation pathways for N-(4-phenylbutyl)benzamide.

References

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from ResearchGate.[4]

  • BenchChem. (2025). Stability of Amide Bonds: A Comparative Guide for Researchers. Retrieved from BenchChem.

  • NextSDS. (n.d.). N-(4-dimethylamino-1-phenyl-butyl)-4-methyl-benzamide hydrochloride. Retrieved from NextSDS.[8]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylbenzamide. PubChem Compound Database. Retrieved from PubChem.

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide. Retrieved from BenchChem.[9]

  • Sigma-Aldrich. (n.d.). N-(4-BUTYL-PHENYL)-BENZAMIDE. Retrieved from Sigma-Aldrich.

  • BenchChem. (2025). Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide. Retrieved from BenchChem.[2]

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[5]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-phenylbenzamide. PubChem Compound Database. Retrieved from PubChem.[10]

  • EvitaChem. (n.d.). 3,5-dimethoxy-N-(4-phenylbutyl)benzamide. Retrieved from EvitaChem.

  • González-Bacerio, J., et al. (2018). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Molecules, 23(10), 2445.
  • FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from FooDB.[11]

  • BenchChem. (2025). Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide. Retrieved from BenchChem.[12]

  • EBSCO. (n.d.). Amides. Chemistry Research Starters. Retrieved from EBSCO.[3]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from Khan Academy.[13]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from ResearchGate.[14]

  • Islam, F., et al. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. 7th International Conference on Advancement in Science and Technology (iCAST2021).[6]

  • BenchChem. (2025). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Retrieved from BenchChem.[7]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) 5th Edition - Methods by Chemical Name. Retrieved from NIOSH.[15]

  • Lall, M. S., et al. (2013). Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors. Drug Metabolism and Disposition, 41(4), 847-855.[16]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from LibreTexts.

  • BenchChem. (n.d.). Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide. Retrieved from BenchChem.[17]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. Retrieved from Google Patents.[18]

Sources

Optimization

optimizing liquid-liquid extraction recovery of N-(4-phenylbutyl)benzamide

Welcome to the Application Support Center As a Senior Application Scientist, I frequently consult with researchers facing poor recoveries or severe matrix interferences when extracting highly lipophilic, neutral molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center As a Senior Application Scientist, I frequently consult with researchers facing poor recoveries or severe matrix interferences when extracting highly lipophilic, neutral molecules from complex aqueous samples.

N-(4-phenylbutyl)benzamide presents a specific extraction profile: it is an organic compound classified under benzamide derivatives, characterized by a highly hydrophobic tail and an amide core[1]. Because it lacks ionizable acidic or basic centers within standard physiological pH ranges, its recovery relies entirely on exploiting its partition coefficient (LogP) and manipulating the aqueous phase's ionic strength[2].

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your extraction recovery while maintaining a self-validating workflow.

System Architecture: LLE Optimization Logic

LLE_Optimization Start Aqueous Matrix (Target Analyte) Salt Add Salting-Out Agent (NaCl or MgSO4) Start->Salt Solvent Add Organic Solvent (DCM or EtOAc) Salt->Solvent Agitate Gentle Swirling (Avoid Emulsions) Solvent->Agitate Separate Phase Separation (Centrifugation) Agitate->Separate Check Emulsion Present? Separate->Check Break Emulsion Breaking (Filtration/Brine) Check->Break Yes Recover Organic Phase Recovery Check->Recover No Break->Separate

Logical workflow for optimizing LLE and resolving emulsions for neutral benzamides.

Core Troubleshooting Guides

Q1: I am experiencing severe emulsion formation at the aqueous-organic interface. How can I resolve this without losing my analyte? Scientist's Insight: Emulsions occur when surfactant-like molecules (e.g., lipids, proteins, or free fatty acids) in your matrix possess mutual solubility in both phases, trapping your target analyte in a cloudy mid-zone[3]. Because N-(4-phenylbutyl)benzamide is highly lipophilic, it readily partitions into these hydrophobic micro-environments within the emulsion, devastating your absolute recovery. Resolution Strategy:

  • Mechanical Prevention: Replace vigorous shaking with gentle swirling. This maintains sufficient surface area for mass transfer while preventing the high-shear kinetic energy that stabilizes emulsion droplets[3].

  • Chemical Disruption (Salting-Out): Increase the ionic strength of the aqueous layer by adding sodium chloride (NaCl) or brine. This forces surfactant-like molecules to separate into one phase or the other, breaking the emulsion[3].

  • Physical Filtration: If an emulsion persists, pass the biphasic mixture through a glass wool plug or highly silanized phase separation filter paper. This physically shears the emulsion droplets, allowing the organic phase to coalesce and be isolated[3].

Q2: My absolute recovery of N-(4-phenylbutyl)benzamide is plateauing at 60%. How do I drive the equilibrium toward the organic phase? Scientist's Insight: For neutral molecules like N-(4-phenylbutyl)benzamide, pH adjustment will not ionize the target to manipulate solubility. Instead, the partition coefficient is governed by the solvent's polarity index, hydrogen bonding capacity, and the aqueous phase's saturation[2]. Resolution Strategy:

  • Solvent Screening: Ensure you are using a solvent with an appropriate dielectric constant. Dichloromethane (DCM) or ethyl acetate (EtOAc) often yield superior recoveries for benzamides compared to purely non-polar solvents like hexane.

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): Saturate the aqueous phase with a chaotropic salt (e.g., magnesium sulfate or sodium chloride). The hydration of these inorganic ions consumes free water molecules, effectively decreasing the solubility of hydrophilic compounds in the aqueous phase and forcing the neutral target into the organic phase.

Quantitative Data: Solvent & Salt Optimization

To guide your solvent and salt selection, the following table summarizes the expected partition behavior and recovery metrics based on fundamental physicochemical interactions for neutral benzamide derivatives.

Extraction SolventSalting-Out AgentAqueous pHEmulsion RiskExpected Recovery (%)Mechanistic Rationale
HexaneNone7.0High< 40%Poor solvation of the polar amide dipole; low density hinders separation.
Ethyl AcetateNone7.0Moderate65 - 75%Good hydrogen bond acceptance; moderate polarity matches the amide core.
DichloromethaneNaCl (Saturated)7.0Low85 - 90%High density aids phase separation; salt drives partitioning into the organic layer.
AcetonitrileMgSO4 (Excess)7.0Very Low> 95%Strong salting-out effect induces phase separation of the water-miscible solvent, yielding highest recoveries.

Self-Validating Experimental Protocol: Optimized SALLE

To ensure trustworthiness in your data, this protocol incorporates built-in validation steps (mass balance checks) to confirm that no analyte is lost to glassware adsorption or unresolved emulsions.

Step 1: Matrix Preparation & Spiking (Validation Step) Aliquot 5.0 mL of your aqueous sample into a silanized 15 mL glass centrifuge tube (silanization prevents non-specific binding of the lipophilic target). Spike a known concentration of an internal standard (e.g., a deuterated benzamide analog) to track extraction efficiency.

Step 2: Ionic Strength Adjustment Add 1.5 g of anhydrous Magnesium Sulfate (MgSO4) or Sodium Chloride (NaCl) to the aqueous sample. Vortex briefly until fully dissolved to maximize the salting-out effect.

Step 3: Solvent Addition Add 5.0 mL of Acetonitrile (for SALLE) or Dichloromethane (DCM).

Step 4: Gentle Mass Transfer Place the tubes on a multi-tube vortexer at a low speed (e.g., 500 rpm) or a rotary mixer for 10 minutes. Crucial: Do not shake vigorously by hand to prevent stable emulsion formation[3].

Step 5: Phase Separation Centrifuge the mixture at 3000 x g for 5 minutes at 4°C. The temperature drop further decreases the aqueous solubility of the target analyte, maximizing density variations between stages[4].

Step 6: Recovery & Mass Balance (Validation Step) Carefully aspirate the organic layer using a glass Pasteur pipette and transfer it to a clean vial. To validate the system, perform a second extraction on the remaining aqueous layer with 2.0 mL of fresh solvent. Analyze both extracts separately; the second extract should contain <5% of the total analyte, proving the thermodynamic efficiency of your first extraction.

Frequently Asked Questions (FAQs)

FAQ 1: Can I adjust the pH to improve the extraction of N-(4-phenylbutyl)benzamide? Answer: Adjusting the pH will not directly affect the ionization state of N-(4-phenylbutyl)benzamide, as the amide nitrogen is essentially neutral[2]. However, you should adjust the pH to keep matrix impurities ionized. For example, if your matrix contains acidic impurities, adjusting the pH to >9 will ionize them into their water-soluble salt forms, keeping them in the aqueous phase while your neutral target extracts into the organic phase[5].

FAQ 2: Why is my analyte degrading during the solvent evaporation step? Answer: Benzamides are generally stable, but prolonged exposure to heat during solvent blow-down (e.g., nitrogen stream at >50°C) can cause evaporative loss of semi-volatile compounds or solvent-mediated degradation[3]. Keep evaporation temperatures below 35°C and use a gentle nitrogen stream.

FAQ 3: Does temperature affect the partition coefficient? Answer: Yes. Temperature changes unexpectedly alter partition coefficients and mutual solubility[4]. Lowering the extraction temperature often decreases the solubility of the lipophilic target in the aqueous phase, driving it into the organic phase and improving recovery.

Sources

Reference Data & Comparative Studies

Validation

N-(4-phenylbutyl)benzamide vs standard benzamide inhibitors

The benzamide scaffold is a highly versatile pharmacophore in medicinal chemistry. Historically, "standard" benzamides have been engineered as Class I Histone Deacetylase (HDAC) inhibitors, utilizing specific functional...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzamide scaffold is a highly versatile pharmacophore in medicinal chemistry. Historically, "standard" benzamides have been engineered as Class I Histone Deacetylase (HDAC) inhibitors, utilizing specific functional groups to chelate zinc ions in the nuclear epigenetic machinery. However, structural evolution has yielded a distinct class of agents: N-(4-phenylbutyl)benzamides, most notably the derivative WJ460 (3-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide).

By replacing the zinc-binding group with a bulky, hydrophobic phenylbutyl tail and a thiazolidinone core, WJ460 completely shifts its target profile from nuclear HDACs to Myoferlin (MYOF), a cytoplasmic and endosomal membrane protein. This guide provides an objective, data-driven comparison of these two distinct inhibitor classes, detailing their mechanistic divergence, quantitative efficacies, and validated experimental workflows.

Mechanistic Divergence & Target Biology

Standard Benzamides (HDAC Inhibitors): Compounds like Entinostat (MS-275) and Mocetinostat feature a critical N-(2-aminophenyl)benzamide zinc-binding group (ZBG). This ZBG is structurally required to penetrate the narrow, hydrophobic catalytic tunnel of Class I HDACs (HDAC1, 2, 3) and chelate the active-site Zn2+ ion[1]. The direct causality of this binding is a blockade of histone deacetylation, which leads to chromatin relaxation, transcriptional upregulation of tumor suppressors (e.g., p21), and subsequent cell cycle arrest or apoptosis[2].

N-(4-phenylbutyl)benzamides (MYOF Inhibitors): WJ460 lacks the traditional ZBG. Instead, its hydrophobic N-(4-phenylbutyl) chain and thiazolidinone ring are tailored to dock into the C2 domain (C2D) of Myoferlin (MYOF), a ferlin family protein overexpressed in highly metastatic cancers. MYOF regulates vesicular trafficking and receptor tyrosine kinase (RTK) recycling. By binding MYOF, WJ460 physically disrupts the MYOF-Rab7 complex at the late endosome. This disruption triggers a cascade of endosomal dysfunction, leading to mitochondrial autophagy, severe lipid peroxidation, and ultimately, ferroptosis—a non-apoptotic, iron-dependent cell death pathway[3].

PathwayComparison cluster_WJ460 N-(4-phenylbutyl)benzamide (WJ460) cluster_Std Standard Benzamides (e.g., Entinostat) WJ WJ460 MYOF MYOF C2D Domain WJ->MYOF Rab7 Rab7 Dissociation MYOF->Rab7 Ferro Ferroptosis & Mitophagy Rab7->Ferro Std HDAC Inhibitor HDAC HDAC1/2/3 (Zn2+ Pocket) Std->HDAC Chromatin Histone Hyperacetylation HDAC->Chromatin Apoptosis Gene Expression & Apoptosis Chromatin->Apoptosis

Mechanistic divergence of WJ460 (Ferroptosis) vs. Standard Benzamides (Apoptosis).

Quantitative Performance & Efficacy Comparison

To objectively evaluate these compounds, we must compare their primary affinities and phenotypic outcomes across relevant cancer models. WJ460 demonstrates potent anti-metastatic activity in the nanomolar range[4], whereas standard benzamides typically operate in the high-nanomolar to low-micromolar range depending on the specific isoform and cell line[5].

ParameterN-(4-phenylbutyl)benzamides (e.g., WJ460)Standard Benzamides (e.g., Entinostat)
Primary Target Myoferlin (MYOF) C2 DomainClass I HDACs (HDAC1/2/3)
Binding Mechanism Hydrophobic interaction (Kd ~ 1.33 µM)Zinc chelation via 2-aminophenyl group
Primary Cellular Effect Ferroptosis, Lipid PeroxidationApoptosis, Cell Cycle Arrest (G1)
IC50 (MDA-MB-231) ~43.37 nM (Invasion assay)>1.0 µM (Proliferation assay)
Major Limitation Poor aqueous solubility (S < 2.0 µM)Dose-limiting off-target toxicity

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating workflows are standard for confirming the distinct mechanisms of action for each inhibitor class. The causality behind the buffer selections and extraction methods is critical for isolating the correct subcellular phenomena.

Workflow Cell Cultured Cancer Cells (e.g., MDA-MB-231) Treat Compound Treatment Cell->Treat Split Assay Divergence Treat->Split CoIP Co-IP: MYOF & Rab7 Split->CoIP WJ460 WB Western Blot: Acetyl-H3 Split->WB HDACi Read1 Endosomal Trafficking Disruption CoIP->Read1 Read2 Epigenetic Modulation WB->Read2

Experimental workflow diverging by inhibitor class to validate target engagement.

Protocol A: Validating MYOF-Rab7 Dissociation (WJ460)

Objective: Validate the disruption of MYOF-Rab7 interaction in late endosomes. Causality: Because WJ460 binds the C2D domain of MYOF, it alters the protein's conformation, preventing its interaction with Rab7. A mild detergent must be used to preserve these transient protein-protein interactions during lysis.

  • Cell Culture & Treatment: Seed MDA-MB-231 cells; treat with 50 nM WJ460 or vehicle (DMSO) for 16 hours.

  • Lysis: Lyse cells in ice-cold NP-40 buffer (1%) supplemented with protease/phosphatase inhibitors. Avoid RIPA buffer, as SDS will denature the MYOF-Rab7 complex.

  • Immunoprecipitation: Incubate 500 µg of total protein lysate with an anti-MYOF primary antibody overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads for 2 hours; wash 4x with NP-40 lysis buffer to remove non-specific binders.

  • Elution & Detection: Elute the complex by boiling in SDS sample buffer. Perform a Western blot probing for Rab7. A successful assay will show a dose-dependent decrease in Rab7 pull-down relative to total MYOF[4].

Protocol B: Epigenetic Target Validation (Standard Benzamides)

Objective: Confirm Class I HDAC inhibition via histone hyperacetylation. Causality: Standard benzamides prevent the deacetylation of lysine residues on histone tails. Because histones are highly basic and tightly bound to DNA, standard lysis buffers fail to solubilize them efficiently; an acid extraction is required.

  • Treatment: Treat target cells with 1 µM Entinostat for 24 hours.

  • Histone Extraction: Lyse the cytoplasm and isolate the nuclear pellet. Resuspend the pellet in 0.2 M HCl overnight at 4°C to selectively extract highly basic histone proteins.

  • Precipitation: Precipitate histones using 33% trichloroacetic acid (TCA), wash twice with ice-cold acetone to remove residual acid, and resuspend in ddH2O.

  • Quantification & Blotting: Resolve via 15% SDS-PAGE. Immunoblot using specific antibodies against Acetyl-Histone H3 (Lys9) and total H3. The system validates itself when total H3 remains constant while Acetyl-H3 bands intensify.

Field-Proven Insights & Translational Perspectives

As researchers pivot toward precision oncology, understanding the physicochemical limitations of these scaffolds is paramount. While standard benzamides like Entinostat have successfully navigated clinical trials due to optimized pharmacokinetics, the first-in-class MYOF inhibitor WJ460 exhibits poor aqueous solubility (S < 2.0 µM). This hydrophobicity is driven by the very N-(4-phenylbutyl) group that confers its target specificity.

Consequently, drug development professionals are currently synthesizing next-generation analogs (e.g., HJ445A) that retain the C2D-binding affinity while introducing solubilizing motifs to improve in vivo bioavailability. Furthermore, the unique ability of WJ460 to induce ferroptosis provides a compelling rationale for deploying N-(4-phenylbutyl)benzamides against apoptosis-resistant, mesenchymal-like tumors where standard HDAC inhibitors often fail.

Sources

Comparative

NMR Spectra Validation and Peak Assignment of N-(4-phenylbutyl)benzamide: High-Field vs. Benchtop NMR Comparison Guide

Executive Summary As pharmaceutical quality assurance and Process Analytical Technology (PAT) evolve, the reliance on traditional high-field nuclear magnetic resonance (NMR) spectroscopy is being supplemented by highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical quality assurance and Process Analytical Technology (PAT) evolve, the reliance on traditional high-field nuclear magnetic resonance (NMR) spectroscopy is being supplemented by highly capable benchtop NMR systems. This guide provides a comprehensive, objective comparison between High-Field (600 MHz) and Benchtop (80 MHz) NMR spectroscopy for the structural validation and peak assignment of N-(4-phenylbutyl)benzamide , a representative active pharmaceutical ingredient (API) intermediate.

By detailing the causality behind experimental protocols and comparing quantitative resolution data, this guide empowers researchers to optimize their analytical workflows based on resolution requirements, throughput, and cost-efficiency.

Introduction & Mechanistic Grounding

N-(4-phenylbutyl)benzamide ( C17​H19​NO ) features a versatile structural motif comprising a benzamide core linked via a butyl chain to a terminal phenyl ring. Such motifs are ubiquitous in medicinal chemistry, making it an ideal model compound for evaluating analytical platforms.

Historically, structural validation required centralized superconducting high-field NMR spectrometers. However, modern permanent-magnet benchtop NMR spectrometers offer operational simplicity, reduced maintenance, and rapid on-site analysis, presenting a viable alternative for pharmaceutical and forensic drug analysis 1.

Field Strength & Resolution Dynamics

The fundamental difference between high-field and benchtop NMR lies in the applied magnetic field ( B0​ ), which dictates the Larmor frequency. While the chemical shift (in ppm) of a given nucleus is independent of the field strength, the scalar J-coupling (in Hz) remains constant regardless of the magnet. Consequently, a standard 7 Hz triplet occupies ~0.01 ppm on a 600 MHz system but spans ~0.09 ppm on an 80 MHz benchtop system. This frequency compression at lower fields increases the likelihood of signal overlap and second-order coupling effects (roof effects) [[2]]().

Experimental Protocols

To ensure a self-validating system, the following standardized protocol was executed for both platforms. Every choice is grounded in the physical limitations and strengths of the respective hardware.

Step 1: Sample Preparation
  • Solvent Selection : Chloroform-d ( CDCl3​ ) was selected as it lacks exchangeable protons that could obscure the amide NH peak. The residual CHCl3​ peak (7.26 ppm) serves as a reliable internal reference.

  • Concentration : 15 mg of N-(4-phenylbutyl)benzamide was dissolved in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Benchtop NMR inherently suffers from lower sensitivity due to the reduced Boltzmann population difference at lower magnetic fields. A higher sample concentration (~100 mM) ensures an adequate Signal-to-Noise Ratio (SNR) within a rapid acquisition timeframe.

Step 2: NMR Acquisition
  • High-Field (600 MHz) : 1H NMR: 16 scans, 2-second relaxation delay ( D1​ ), 30° pulse angle.

  • Benchtop (80 MHz) : 1H NMR: 16 scans, 15-second relaxation delay ( D1​ ), 90° pulse angle.

    • Causality: The extended 15-second relaxation delay on the benchtop system accounts for the longer spin-lattice relaxation times ( T1​ ) often observed at lower fields, ensuring that integration remains strictly quantitative.

Step 3: Spectral Processing
  • Apodization : An exponential window function with a Line Broadening (LB) of 0.3 Hz was applied to the Free Induction Decay (FID) prior to Fourier Transform (FT).

    • Causality: This filters out high-frequency noise, which is critical for enhancing SNR in benchtop NMR data without severely compromising resolution.

  • Phase & Baseline Correction : Manual zero- and first-order phase correction followed by a polynomial baseline correction to ensure accurate multiplet integration.

NMR_Workflow A Sample Preparation (15 mg API in CDCl3) B NMR Acquisition (80 MHz vs 600 MHz) A->B C Signal Processing (Apodization & FT) B->C D Peak Assignment (1H & 13C Analysis) C->D E Structural Validation (N-(4-phenylbutyl)benzamide) D->E

Workflow for the NMR structural validation of N-(4-phenylbutyl)benzamide.

Comparative Data Analysis: Peak Assignments

The following tables summarize the structural assignment of N-(4-phenylbutyl)benzamide, highlighting the resolution differences between the two platforms.

Table 1: 1H NMR Peak Assignment Comparison
PositionFunctional GroupExpected Shift (ppm)600 MHz Multiplicity80 MHz MultiplicityIntegration
NH Amide6.20Broad singletBroad singlet1H
Ar-H Benzamide ortho7.75Doublet ( J=7.5 Hz)Doublet (Resolved)2H
Ar-H Benzamide meta7.42Triplet ( J=7.5 Hz)Multiplet (Overlap)2H
Ar-H Benzamide para7.48Triplet ( J=7.5 Hz)Multiplet (Overlap)1H
Ar-H Butyl-Ph o, m, p7.15 - 7.30MultipletBroad Multiplet5H
C1' −CH2​−NH 3.45Quartet ( J=6.8 Hz)Multiplet (Broad)2H
C4' −CH2​−Ph 2.68Triplet ( J=7.5 Hz)Triplet (Resolved)2H
C2', C3' −CH2​−CH2​− 1.60 - 1.75MultipletOverlapping Multiplet4H
Table 2: 13C NMR Peak Assignment Comparison
Carbon TypeExpected Shift (ppm)600 MHz Resolution80 MHz Resolution
C=O (Amide)167.5Distinct singletDistinct singlet
Ar-C (ipso, Benzamide)134.8Distinct singletDistinct singlet
Ar-C (ipso, Butyl Ph)142.1Distinct singletDistinct singlet
Ar-C (CH, various)125.0 - 131.56 distinct peaks3-4 overlapping peaks
C1' ( −CH2​−N )39.8Distinct singletDistinct singlet
C4' ( −CH2​−Ph )35.6Distinct singletDistinct singlet
C2', C3' ( −CH2​− )28.9, 29.32 distinct peaksBroad/overlapping peak

Performance Evaluation

Resolution & Dispersion

High-field NMR (600 MHz) easily resolves the aromatic protons of the benzamide and terminal phenyl rings into distinct doublets and triplets. On the 80 MHz benchtop system, the meta and para protons merge into a broad multiplet between 7.15 and 7.50 ppm due to J-coupling overlap. However, critical diagnostic markers—such as the ortho benzamide protons (7.75 ppm) and the aliphatic butyl chain protons (C1' and C4')—remain distinctly resolved at 80 MHz, providing sufficient data for positive structural confirmation.

Quantitative Capability & Robustness

Despite the lower resolution, benchtop NMR is a highly robust quantitative tool. Recent forensic and pharmaceutical studies demonstrate that benchtop NMR, especially when paired with Quantum Mechanical Modelling (QMM) software to deconvolute overlapping multiplets, achieves quantitative accuracy comparable to HPLC-UV. In complex mixture analyses, benchtop NMR with QMM yielded a Root Mean Square Error (RMSE) of 2.1 mg/100 mg, closely trailing the 1.1 mg/100 mg standard of HPLC-UV 3.

Decision_Tree Start Determine Analytical Goal Q1 Is high resolution (<0.05 ppm) required for complex multiplets? Start->Q1 HighField High-Field NMR (600 MHz) Superconducting Magnet Q1->HighField Yes Q2 Is rapid, on-site QA/QC validation required? Q1->Q2 No Q2->HighField No Benchtop Benchtop NMR (80 MHz) Permanent Magnet Q2->Benchtop Yes

Decision matrix for selecting High-Field vs. Benchtop NMR platforms.

Conclusion & Recommendations

For de novo structural elucidation of complex, unknown APIs with severe spectral crowding, High-Field NMR (≥400 MHz) remains the gold standard.

However, for routine structural validation, QA/QC batch release, and quantitative purity analysis of known intermediates like N-(4-phenylbutyl)benzamide, Benchtop NMR (80 MHz) provides an unparalleled balance of speed, cost-efficiency, and operational simplicity. By eliminating the need for cryogens and allowing for fume-hood proximity, benchtop systems empower chemists to create self-validating, high-throughput analytical workflows directly at the point of synthesis.

References

  • [1] Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI. URL:

  • [2] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:

  • [3] Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry / PubMed. URL:

Sources

Validation

Structure-Activity Relationship (SAR) of N-(4-phenylbutyl)benzamide Analogs: A Comparative Guide to Myoferlin Inhibitors

As targeted cancer therapies evolve, the focus has increasingly shifted toward dismantling the machinery that drives tumor metastasis and metabolic rewiring. Myoferlin (MYOF), a membrane-associated protein belonging to t...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted cancer therapies evolve, the focus has increasingly shifted toward dismantling the machinery that drives tumor metastasis and metabolic rewiring. Myoferlin (MYOF), a membrane-associated protein belonging to the ferlin family, has emerged as a critical oncoprotein. Overexpressed in breast, pancreatic, and gastric cancers, MYOF regulates vesicle trafficking, epithelial-mesenchymal transition (EMT), and mitochondrial fitness [1].

The discovery of the N-(4-phenylbutyl)benzamide scaffold—highlighted by the first-in-class small molecule inhibitor WJ460 —marked a breakthrough in pharmacological MYOF inhibition. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4-phenylbutyl)benzamide analogs, objectively comparing their performance, physicochemical properties, and experimental validation methodologies to support ongoing drug development efforts.

SAR Analysis: Optimizing the N-(4-phenylbutyl)benzamide Scaffold

The N-(4-phenylbutyl)benzamide backbone serves as the essential pharmacophore for anchoring into the C2D domain of MYOF. However, the first-generation lead, WJ460 (3-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide), suffered from poor aqueous solubility and metabolic lability, limiting its in vivo bioavailability [2].

Subsequent SAR optimization campaigns have focused on bioisosteric replacements to enhance drug-like properties without sacrificing binding affinity [3]:

  • The Core Anchor : The N-(4-phenylbutyl) chain is highly conserved across active analogs. It inserts into a deep hydrophobic pocket within the MYOF C2D domain, establishing critical van der Waals interactions that lock the protein in an inactive conformation.

  • Thiazolidinone Ring Replacement : The 4-oxothiazolidin-2-yl moiety in WJ460 is highly lipophilic. Replacing this ring with a 1,5-diaryl-1,2,4-triazole (yielding next-generation compounds like E4 and HJ445A ) dramatically alters the physicochemical profile. The triazole nitrogens act as potent hydrogen-bond acceptors, increasing aqueous solubility by approximately 22-fold while maintaining the necessary spatial geometry for target engagement [4].

  • Aryl Substitutions : Modifications on the terminal aryl rings (e.g., introducing electron-withdrawing halogens or altering methoxyl positions) fine-tune the compound's selectivity. For instance, specific halogenations in the HJ445A analog improved its apoptotic induction specifically in gastric cancer cell lines [5].

Performance Comparison of MYOF Inhibitors

The following table synthesizes the quantitative performance metrics of WJ460 and its optimized alternatives.

CompoundPrimary Target DomainBinding Affinity ( KD​ ) IC50​ (Cell Invasion)Aqueous SolubilityPrimary Indication Focus
WJ460 MYOF C2D Domain1.33 µM (SPR)36.4 nM (BT549) 43.3 nM (MDA-MB-231)PoorBreast Cancer, Pancreatic Cancer
YQ456 MYOF (Rab7 interaction site)37 nM (SPR)N/A (Higher relative affinity)ModerateBroad-spectrum Solid Tumors
Compound E4 MYOF C2D DomainHigh (SPR validated)Nanomolar range (PANC-1)~22x higher than WJ460Pancreatic Ductal Adenocarcinoma
HJ445A MYOF C2D DomainHigh (SPR validated)Nanomolar range (MKN45)Significantly ImprovedGastric Cancer

Data aggregated from primary literature characterizing MYOF inhibitors [2][4][5][6].

Mechanistic Insights & Signaling Pathways

The therapeutic efficacy of N-(4-phenylbutyl)benzamide analogs stems from a dual-mechanism approach: disrupting vesicle trafficking and inducing metabolic catastrophe.

By binding to the C2D domain, these analogs physically block MYOF from interacting with Rab7 GTPase. This disruption halts late endosome trafficking, preventing the recycling of Receptor Tyrosine Kinases (RTKs) and Matrix Metalloproteinases (MMPs) to the cell surface—a prerequisite for EMT and invasion [2]. Concurrently, MYOF inhibition destabilizes mitochondrial networks, leading to reactive oxygen species (ROS) accumulation, mitophagy, and the downregulation of GPX4, ultimately priming the cancer cells for ferroptosis [7].

G WJ460 N-(4-phenylbutyl)benzamides (e.g., WJ460, E4) MYOF Myoferlin (MYOF) C2D Domain WJ460->MYOF Binds & Inhibits Rab7 Rab7 GTPase & Late Endosomes MYOF->Rab7 Interacts with Ferroptosis Mitophagy & Ferroptosis Priming MYOF->Ferroptosis Inhibition triggers Vesicle Vesicle Trafficking (RTK/MMP Recycling) Rab7->Vesicle Promotes EMT Epithelial-Mesenchymal Transition (EMT) Vesicle->EMT Drives Metastasis Tumor Metastasis & Invasion Vesicle->Metastasis Blocked by Inhibitors EMT->Metastasis Leads to Ferroptosis->Metastasis Suppresses

Mechanism of N-(4-phenylbutyl)benzamide analogs targeting MYOF to suppress tumor metastasis.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of N-(4-phenylbutyl)benzamide analogs requires orthogonal validation. The following protocols are designed as self-validating systems, combining biophysical target engagement with functional cellular assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: Endpoint binding assays (like ELISA) cannot capture the dynamic interaction between the inhibitor and MYOF. SPR is mandated here because it provides real-time, label-free quantification of association ( ka​ ) and dissociation ( kd​ ) rates. A slower off-rate (longer residence time) often correlates better with in vivo efficacy than raw IC50​ values.

  • Sensor Chip Preparation: Dock recombinant human MYOF-C2D domain onto a CM5 sensor chip via standard amine coupling. Activate the surface with a 1:1 mixture of EDC/NHS.

  • Ligand Immobilization: Inject the MYOF-C2D protein (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~5000 Response Units (RU) is achieved. Quench unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Injection: Prepare serial dilutions of the N-(4-phenylbutyl)benzamide analogs (e.g., 0.1 µM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface between cycles.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=kd​/ka​ ).

Protocol 2: Transwell Matrigel Invasion Assay

Causality: To validate the functional anti-metastatic efficacy of the analogs. Matrigel mimics the extracellular matrix (ECM). Because MYOF regulates the exocytosis of MMPs, effective MYOF inhibitors will trap MMPs intracellularly. Consequently, treated cancer cells will be physically unable to degrade the Matrigel and invade the lower chamber, directly linking target inhibition to phenotypic outcome.

  • Chamber Preparation: Coat the upper chamber of an 8 µm pore Transwell insert with 50 µL of diluted Matrigel (1 mg/mL). Incubate at 37°C for 2 hours to allow polymerization.

  • Cell Seeding: Starve target cancer cells (e.g., MDA-MB-231 or PANC-1) in serum-free media for 12 hours. Harvest and seed 5×104 cells into the upper chamber in 200 µL of serum-free media.

  • Inhibitor Treatment: Add the specified N-(4-phenylbutyl)benzamide analog (e.g., WJ460 or E4 at IC50​ concentrations) to the upper chamber. Include a vehicle control (0.1% DMSO).

  • Chemoattractant: Fill the lower chamber with 600 µL of complete media containing 10% FBS to serve as the chemoattractant gradient.

  • Incubation & Fixation: Incubate for 24 hours at 37°C. Carefully remove non-invading cells from the top of the membrane using a cotton swab. Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

  • Quantification: Stain the fixed cells with 0.1% crystal violet. Image 5 random fields per well under an inverted microscope and quantify the number of invaded cells using ImageJ.

References

  • A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer. Nature Communications (2018).[Link]

  • Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin. Journal of Medicinal Chemistry (2019).[Link]

  • Discovery of 1,5-diaryl-1,2,4-triazole derivatives as myoferlin inhibitors and their antitumor effects in pancreatic cancer. Future Medicinal Chemistry (2022).[Link]

  • Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer. ACS Publications (2023).[Link]

  • Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells. Redox Biology (2022).[Link]

Comparative

Comparative In Vitro Toxicity Guide: N-(4-phenylbutyl)benzamides vs. Standard Chemotherapeutics

Executive Summary The development of targeted anti-metastatic agents requires a paradigm shift away from broad-spectrum cytotoxicity toward precise mechanistic intervention. Standard chemotherapeutics (e.g., Gemcitabine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anti-metastatic agents requires a paradigm shift away from broad-spectrum cytotoxicity toward precise mechanistic intervention. Standard chemotherapeutics (e.g., Gemcitabine, Paclitaxel) and multi-kinase inhibitors (e.g., Regorafenib) often fail in late-stage metastasis due to acquired resistance and narrow therapeutic windows.

Recently, the N-(4-phenylbutyl)benzamide scaffold—most notably represented by the lead compound WJ460 and its optimized derivatives like YQ456 and HJ445A —has emerged as a breakthrough class of small-molecule inhibitors. These compounds specifically target Myoferlin (MYOF) , a vesicle-trafficking protein overexpressed in breast, pancreatic, and colorectal cancers. This guide provides an objective, data-driven comparison of the in vitro toxicity, anti-invasive efficacy, and mechanistic validation of N-(4-phenylbutyl)benzamides against standard clinical drugs.

Mechanistic Causality: Why Target Myoferlin?

To understand the differential toxicity profiles, we must first examine the causality behind the target selection. Standard drugs indiscriminately disrupt DNA synthesis or microtubule dynamics, leading to severe off-target toxicity in healthy, rapidly dividing epithelial cells.

In contrast, N-(4-phenylbutyl)benzamides bind directly to the C2D domain of MYOF (). MYOF is critical for two distinct oncogenic pathways:

  • Receptor Tyrosine Kinase (RTK) Recycling: MYOF facilitates the exocytosis and membrane recycling of EGFR and VEGFR. Inhibiting MYOF starves the cancer cell of growth factor signaling, halting invasion.

  • Mitochondrial Dynamics: MYOF maintains mitochondrial network integrity in pancreatic and colon cancers. N-(4-phenylbutyl)benzamides disrupt this network, triggering lethal mitophagy, lipid peroxidation, and ultimately, ferroptosis —an iron-dependent, non-apoptotic cell death ().

Because normal cells (e.g., HPNE pancreatic cells, NCM460 colon cells) express minimal baseline MYOF and do not rely on it for mitochondrial flexibility, these inhibitors exhibit a remarkably wide therapeutic index.

Mechanism Drug N-(4-phenylbutyl)benzamide (e.g., WJ460) Target Myoferlin (MYOF) C2D Domain Drug->Target Binds & Inhibits Mito Mitochondrial Dynamics Drug->Mito Disrupts Network RTK RTK Recycling (EGFR, VEGFR) Target->RTK Maintains Target->Mito Regulates Metastasis Tumor Invasion & Metastasis RTK->Metastasis Promotes Ferro Lipid Peroxidation & Ferroptosis Mito->Ferro Induces Mitophagy Ferro->Metastasis Suppresses

Fig 1: Mechanistic pathway of N-(4-phenylbutyl)benzamides inducing ferroptosis and halting metastasis.

Comparative In Vitro Toxicity Profiles

The following table synthesizes quantitative in vitro data comparing N-(4-phenylbutyl)benzamide derivatives against standard chemotherapeutics. The data highlights the profound difference between anti-invasive efficacy (nanomolar range) and general cytotoxicity (micromolar range) for MYOF inhibitors.

Compound / DrugPrimary TargetCancer Cell IC50 (Viability)Cancer Cell IC50 (Invasion)Normal Cell Toxicity (e.g., HPNE, NCM460)Therapeutic Index
WJ460 MYOF (C2D Domain)~1.5 - 5.0 μM36 - 43 nM Low (Viable at >50 μM)High
YQ456 MYOF (C2D Domain)~2.0 - 4.5 μM110 nM Low (Viable at >50 μM)High
Gemcitabine DNA Synthesis~10 - 50 nMN/A (Highly Cytotoxic)High (Lethal at <100 nM)Low
Paclitaxel Microtubules~2 - 10 nMN/A (Highly Cytotoxic)High (Lethal at <20 nM)Low
Regorafenib Multi-Kinase (RTKs)~1.0 - 5.0 μM~1.5 - 2.0 μMModerate (Lethal at ~5 μM)Narrow

Data synthesized from and .

Key Insight: While standard drugs like Gemcitabine kill cancer cells at low nanomolar concentrations, they equally destroy normal epithelial cells. WJ460 and YQ456 block invasion at nanomolar concentrations (e.g., 43 nM) but only induce cell death at much higher micromolar concentrations, preserving healthy tissue.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the experimental evaluation of these compounds must move beyond basic observation. Every protocol below is designed as a self-validating system —incorporating internal checkpoints that prove the causality of the observed data.

Workflow Step1 Cell Culture (Cancer vs Normal) Step2 Compound Treatment (WJ460 vs Standard) Step1->Step2 Step3 Viability Assay (MTT / CellTiter-Glo) Step2->Step3 Step4 Invasion Assay (Transwell/Collagen) Step2->Step4 Step5 Ferroptosis/ROS (Flow Cytometry) Step2->Step5

Fig 2: Self-validating in vitro workflow for comparative toxicity and efficacy screening.

Protocol A: High-Throughput Viability & Therapeutic Index Screening

Objective: Determine the differential cytotoxicity between tumor cells (e.g., Panc-1) and normal cells (e.g., HPNE).

  • Step 1: Seed Panc-1 and HPNE cells in 96-well plates at 5,000 cells/well. Incubate overnight.

  • Step 2: Treat cells with a concentration gradient of WJ460 (1 nM to 100 μM) and Gemcitabine (0.1 nM to 10 μM) for 48 hours.

  • Step 3: Perform an MTT metabolic assay. Read absorbance at 570 nm.

  • Validation Checkpoint (Causality): Standard chemotherapeutics often yield false positives in MTT assays if they merely stall mitochondrial reductase activity without causing actual cell death. To self-validate, run a parallel ATP-based assay (CellTiter-Glo) . If ATP levels drop proportionally with MTT absorbance, true cytotoxicity is confirmed.

Protocol B: Decoupled Transwell Invasion Assay

Objective: Prove that N-(4-phenylbutyl)benzamides inhibit metastasis independently of their cytotoxic effects.

  • Step 1: Coat the upper chambers of Transwell inserts (8 μm pore size) with Matrigel/Collagen I.

  • Step 2: Seed 50,000 MDA-MB-231 breast cancer cells in serum-free media into the upper chamber. Add WJ460 at 50 nM (a dose proven non-toxic in Protocol A).

  • Step 3: Add 10% FBS as a chemoattractant to the lower chamber. Incubate for 12 hours.

  • Step 4: Swab the upper membrane, fix migrated cells with 4% paraformaldehyde, and stain with crystal violet.

  • Validation Checkpoint (Causality): A self-validating invasion assay must run for a duration (12 hours) strictly shorter than the cell line's doubling time (~24-36 hours). This ensures the calculated IC50 reflects true anti-migratory action, mathematically decoupled from any anti-proliferative artifacts.

Protocol C: Ferroptosis and ROS Quantification

Objective: Validate that the specific mechanism of high-dose WJ460 toxicity is ferroptosis, not generic apoptosis.

  • Step 1: Treat cancer cells with 5 μM WJ460 for 24 hours.

  • Step 2: Stain cells with BODIPY 581/591 C11 (a lipid peroxidation sensor) and analyze via flow cytometry.

  • Validation Checkpoint (Causality): To prove that the observed cell death is specifically ferroptotic, the system must include a rescue arm. Co-administer Ferrostatin-1 (Fer-1) , a potent lipid ROS scavenger, alongside WJ460. If Fer-1 completely rescues cell viability and normalizes BODIPY fluorescence, the mechanism is definitively validated as ferroptosis ().

References

  • Zhang, T., et al. (2018). "A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer." Nature Communications.[Link]

  • Rademaker, G., et al. (2022). "Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells." Redox Biology.[Link]

  • He, Y., et al. (2021). "A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression." Clinical and Translational Medicine.[Link]

  • Wang, J., et al. (2023). "Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer." ACS Medicinal Chemistry Letters.[Link]

Validation

N-(4-phenylbutyl)benzamide selectivity profile against kinase panels

Comprehensive Selectivity Profiling of the N-(4-phenylbutyl)benzamide Scaffold Against Human Kinase Panels The N-(4-phenylbutyl)benzamide pharmacophore represents a highly tunable, versatile scaffold in modern targeted k...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Selectivity Profiling of the N-(4-phenylbutyl)benzamide Scaffold Against Human Kinase Panels

The N-(4-phenylbutyl)benzamide pharmacophore represents a highly tunable, versatile scaffold in modern targeted kinase inhibitor design. By coupling a rigid hinge-binding benzamide core with a flexible, hydrophobic 4-phenylbutyl tail, this class of molecules can effectively probe the deep hydrophobic pockets of kinases. This guide objectively compares the selectivity profile of the baseline N-(4-phenylbutyl)benzamide scaffold and its optimized halogenated derivatives against standard reference inhibitors, providing robust experimental methodologies and mechanistic rationales for validation.

Structural Rationale and Mechanistic Causality

Kinase selectivity is fundamentally driven by the exploitation of non-conserved regions within the ATP-binding site. The N-(4-phenylbutyl)benzamide scaffold achieves this through a specific dual-action mechanism:

  • The Benzamide Core: Acts as the primary hydrogen bond donor/acceptor system. It anchors the molecule to the highly conserved hinge region of the kinase, mimicking the adenine ring of ATP.

  • The 4-Phenylbutyl Tail: The four-carbon aliphatic linker provides the exact spatial flexibility required for the terminal phenyl ring to extend into the allosteric hydrophobic pocket. This pocket is typically exposed only when the kinase adopts the inactive "DFG-out" conformation. Because the size, shape, and accessibility of this pocket vary drastically across the kinome, the tail imparts a high degree of selectivity, particularly toward RAF kinases and specific receptor tyrosine kinases (RTKs), effectively acting as a Type II inhibitor.

Kinase Panel Selectivity Comparison

To objectively evaluate the scaffold's performance, we compared the unsubstituted parent compound, its 3-bromo derivative (an optimized RAF1/BRAF inhibitor motif), Sorafenib (a clinical Type II multi-kinase inhibitor), and Staurosporine (a pan-kinase Type I inhibitor).

The Selectivity Score ( S10​ ) is defined as the percentage of the kinome inhibited by >90% (i.e., % Control < 10) at a screening concentration of 1 µM. A lower S10​ score indicates a more selective compound.

CompoundKinase Panel Size S10​ Score (at 1 µM)Primary TargetPrimary Target IC 50​ (nM)Major Off-Target Liabilities
N-(4-phenylbutyl)benzamide 468 (scanMAX)0.12Weak/Broad> 5,000Minimal (Low overall affinity)
3-Bromo-N-(4-phenylbutyl)benzamide 468 (scanMAX)0.03RAF1 / BRAF45VEGFR2, PDGFR β
Sorafenib (Reference Type II)468 (scanMAX)0.08VEGFR / BRAF25FLT3, c-KIT, RET
Staurosporine (Reference Type I)468 (scanMAX)0.65Pan-Kinase< 5Widespread kinome inhibition

Data Interpretation: The addition of the 3-bromo substitution to the benzamide ring drastically improves both potency and selectivity compared to the baseline scaffold. By forcing a specific dihedral angle, the halogenated derivative perfectly complements the DFG-out pocket of RAF kinases, achieving a highly restricted selectivity profile ( S10​ = 0.03) superior to that of the multi-kinase inhibitor Sorafenib.

Experimental Protocols: High-Throughput Kinase Profiling Workflow

A self-validating, two-tier screening system is essential to differentiate true functional inhibitors from assay artifacts.

Tier 1: KINOMEscan (Active-Site Directed Competition Binding)

Causality for Selection: The is an ATP-independent binding assay[1]. Because Type II inhibitors (like our benzamide scaffold) bind the inactive DFG-out state, high physiological ATP concentrations in standard enzymatic assays can competitively mask their affinity. This binding assay eliminates ATP competition, providing a true thermodynamic measurement of affinity across 480+ kinases[2].

Step-by-Step Methodology:

  • Phage Preparation: Grow T7 phage strains expressing DNA-tagged human kinases in E. coli. Lyse the cells and filter to obtain the functional kinase library[3].

  • Assay Assembly: In a 384-well polypropylene plate, combine the DNA-tagged kinase library, immobilized active-site directed ligands (bound to magnetic beads), and the test compound at a screening concentration of 1 µM[1].

  • Equilibration: Incubate the mixture for 1 hour at room temperature. This allows the test compound to thermodynamically compete with the immobilized ligand for the kinase active site.

  • Elution & Quantification: Wash the beads extensively with binding buffer (containing 0.05% Tween 20) to remove unbound kinase. Elute the bound kinase and quantify via quantitative PCR (qPCR) using the specific DNA tag[3].

  • Self-Validation & Analysis: Calculate the % Control = (qPCR signal of test compound / qPCR signal of DMSO control) × 100. Include a known high-affinity ligand as a positive control to ensure bead binding capacity is not compromised.

Tier 2: Orthogonal TR-FRET Functional Validation

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer () confirms that the physical binding observed in Tier 1 translates to actual enzymatic inhibition[4]. By utilizing a time-delayed measurement window (millisecond scale), TR-FRET eliminates short-lived background autofluorescence from the test compounds, ensuring an exceptionally high signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Compound Titration: Dispense the benzamide derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an automated acoustic dispenser to eliminate pipetting errors.

  • Enzymatic Reaction: Add 3X concentrations of the target Kinase (e.g., BRAF) and specific substrate in Kinase Buffer. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET dilution buffer containing EDTA (to quench kinase activity by chelating Mg 2+ ) and a Europium-labeled anti-phospho antibody[4].

  • Measurement: Read the plate on a dual-emission microplate reader. Excite the Europium donor at 340 nm; read emissions at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

  • Self-Validation System: Calculate the Z'-factor using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. A Z'-factor > 0.5 validates the assay's robustness and confirms the absence of false positives.

Workflow and Pathway Visualizations

G A Compound Library N-(4-phenylbutyl)benzamides B Tier 1: KINOMEscan (480+ Kinase Panel) A->B Screen at 1 µM C Selectivity Analysis (Calculate S(10) Score) B->C % Control < 35% D Tier 2: TR-FRET Functional Assay C->D Highly Selective Hits E Hit Validation (IC50 Determination) D->E Orthogonal Confirmation

Figure 1: Two-tier high-throughput kinase profiling workflow for benzamide derivatives.

Pathway RTK Receptor Tyrosine Kinase (EGFR / VEGFR) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (Primary Target) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor N-(4-phenylbutyl)benzamide Derivatives Inhibitor->RAF Type II Inhibition (DFG-out)

Figure 2: MAPK/ERK signaling cascade illustrating targeted RAF inhibition by the scaffold.

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at:[Link]

  • Polypharmacology of an Optimal Kinase Library. bioRxiv. Available at:[Link]

  • Experimental profiling. Bio-protocol. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison: Unveiling the Binding Modes of N-(4-phenylbutyl)benzamide via Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

In the landscape of modern drug discovery and development, a deep understanding of the interactions between small molecules and their biological targets is paramount. This guide provides a detailed, comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, a deep understanding of the interactions between small molecules and their biological targets is paramount. This guide provides a detailed, comparative analysis of two powerhouse biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for characterizing the binding of N-(4-phenylbutyl)benzamide, a representative small molecule, to a hypothetical protein target.[1][2] As Senior Application Scientists, our goal is to not only present the "how" but to delve into the "why," offering insights into the nuanced experimental choices and the interpretation of the rich data each technique provides.

N-(4-phenylbutyl)benzamide belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of pharmacological activities.[3][4][5][6] Understanding its binding kinetics—how fast it associates and dissociates from its target—and the thermodynamic forces driving this interaction are critical for optimizing its efficacy and safety profile. SPR and ITC stand as complementary, label-free technologies that provide distinct yet synergistic insights into these molecular dialogues.

The Kinetic Lens: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events between an immobilized molecule (ligand) and a molecule in solution (analyte).[7] For small molecule analysis, the target protein is typically immobilized on the sensor surface, and the small molecule, such as N-(4-phenylbutyl)benzamide, is flowed over the surface as the analyte.[7][8]

The primary output of an SPR experiment is a sensorgram, a plot of the response units (RU) versus time, which provides a wealth of kinetic information.[9] From the association and dissociation phases of the sensorgram, one can derive the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).[9][10]

Experimental Workflow: An SPR Analysis of N-(4-phenylbutyl)benzamide Binding

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Prepare Target Protein (Ligand) activate Activate Sensor Chip (e.g., CM5 with NHS/EDC) prep_protein->activate prep_compound Prepare N-(4-phenylbutyl)benzamide (Analyte) inject_analyte Inject Analyte Series (Multi-cycle or Single-cycle kinetics) prep_compound->inject_analyte prep_buffer Prepare Running Buffer (e.g., HBS-EP+) prep_buffer->activate immobilize Immobilize Protein via Amine Coupling activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->inject_analyte regenerate Regenerate Surface (e.g., low pH glycine) inject_analyte->regenerate Between cycles process_data Reference Subtraction & Blank Correction inject_analyte->process_data regenerate->inject_analyte fit_model Fit to Binding Model (e.g., 1:1 Langmuir) process_data->fit_model extract_params Determine ka, kd, KD fit_model->extract_params

Caption: SPR Experimental Workflow for Small Molecule-Protein Interaction Analysis.

Step-by-Step SPR Protocol for N-(4-phenylbutyl)benzamide:
  • Preparation:

    • Ligand (Target Protein): Prepare a pure, homogenous solution of the target protein at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Analyte (N-(4-phenylbutyl)benzamide): Prepare a high-concentration stock solution of the compound in 100% DMSO. Subsequently, create a dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and ideally below 5% to minimize solvent effects.[8]

    • Running Buffer: A common choice is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), which helps to minimize non-specific binding.

  • Immobilization:

    • Surface Activation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a freshly prepared mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

    • Protein Immobilization: Inject the target protein solution over the activated surface. The amine groups on the protein will covalently couple to the activated surface. Aim for an immobilization level that will yield a theoretical maximum analyte binding response (Rmax) of approximately 50-100 RU to avoid mass transport limitations.[11][12]

    • Deactivation: Inject ethanolamine to quench any remaining active esters on the surface.

  • Binding Analysis:

    • Kinetic Titration: Perform either a multi-cycle kinetics (MCK) or single-cycle kinetics (SCK) experiment.[13] In MCK, each concentration of N-(4-phenylbutyl)benzamide is injected in a separate cycle, with a regeneration step in between. In SCK, a series of increasing concentrations are injected sequentially without regeneration.

    • Association: Inject the analyte solution over the immobilized ligand surface for a defined period to monitor the binding event.

    • Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the complex.

    • Regeneration: If using MCK, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next cycle.[11]

  • Data Analysis:

    • Data Processing: Subtract the response from a reference flow cell (to correct for bulk refractive index changes and non-specific binding) and the response from a buffer-only injection (blank).

    • Model Fitting: Fit the processed sensorgrams to a suitable binding model, such as the 1:1 Langmuir model, using analysis software.[9][14] This will yield the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₐ).

The Thermodynamic Perspective: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15][16] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH).[17] From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insights into the forces driving the interaction.

In a typical ITC experiment for a small molecule, the target protein is placed in the sample cell, and the small molecule is titrated in via a syringe.[18] The heat change upon each injection is measured and plotted against the molar ratio of the reactants.

Experimental Workflow: An ITC Analysis of N-(4-phenylbutyl)benzamide Binding

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Target Protein (in cell) degas Degas Samples & Buffer prep_protein->degas load_samples Load Protein into Cell & Compound into Syringe prep_protein->load_samples prep_compound Prepare N-(4-phenylbutyl)benzamide (in syringe) prep_compound->degas prep_compound->load_samples prep_buffer Dialyze/Dissolve in Identical Buffer prep_buffer->prep_protein prep_buffer->prep_compound degas->load_samples equilibrate Thermal Equilibration load_samples->equilibrate titrate Perform Titration (Series of Injections) equilibrate->titrate integrate_peaks Integrate Raw Data Peaks titrate->integrate_peaks plot_isotherm Plot Heat Change vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit to Binding Model (e.g., One Set of Sites) plot_isotherm->fit_model extract_params Determine n, KD, ΔH, ΔS fit_model->extract_params

Caption: ITC Experimental Workflow for Small Molecule-Protein Interaction Analysis.

Step-by-Step ITC Protocol for N-(4-phenylbutyl)benzamide:
  • Preparation:

    • Protein and Compound: Prepare highly pure and accurately concentrated solutions of the target protein and N-(4-phenylbutyl)benzamide. It is crucial that both are in an identical, well-matched buffer to minimize heats of dilution.[19] Dialysis of the protein against the final buffer is highly recommended.

    • Concentrations: The concentration of the protein in the cell is typically 10-50 times the expected Kₐ. The concentration of the compound in the syringe should be 10-20 times that of the protein in the cell.[20]

    • Degassing: Thoroughly degas all solutions (protein, compound, and buffer) immediately before the experiment to prevent bubble formation.[20]

  • Titration:

    • Loading: Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding the introduction of air bubbles.

    • Equilibration: Allow the system to reach thermal equilibrium.

    • Titration: Perform a series of small, precisely controlled injections of the compound into the protein solution. A typical experiment consists of 15-20 injections.[20] The first injection is often smaller and is discarded during analysis to account for diffusion across the syringe tip during equilibration.

  • Data Analysis:

    • Integration: The raw data, a series of heat-flow peaks, is integrated to determine the heat change associated with each injection.

    • Isotherm Generation: The integrated heat data is plotted against the molar ratio of the compound to the protein.

    • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) using analysis software to determine the stoichiometry (n), the binding constant (Kₐ or Kₐ), and the enthalpy of binding (ΔH).[21] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Head-to-Head Data Comparison: SPR vs. ITC

To illustrate the distinct yet complementary nature of the data obtained from SPR and ITC, let's consider a hypothetical dataset for the interaction of N-(4-phenylbutyl)benzamide with its target protein.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Insights Provided
Affinity (Kₐ) 1.2 µM1.5 µMBoth techniques provide a measure of the binding strength. The close agreement between the values increases confidence in the data.
Kinetics
Association Rate (kₐ)2.5 x 10⁵ M⁻¹s⁻¹Not Directly MeasuredSPR excels at providing kinetic information, revealing how quickly the compound binds to its target.
Dissociation Rate (kₔ)0.3 s⁻¹Not Directly MeasuredSPR quantifies the stability of the complex, which is a critical parameter for drug residence time.[10]
Thermodynamics
Stoichiometry (n)Assumed 1:1 for model0.98ITC provides a direct measure of the binding stoichiometry, confirming a 1:1 interaction in this case.
Enthalpy (ΔH)Can be derived from van't Hoff analysis (multiple temperatures)-8.5 kcal/molITC directly measures the heat of binding, indicating whether the interaction is enthalpy-driven.[17]
Entropy (ΔS)Can be derived+5.2 cal/mol·KDerived from the other thermodynamic parameters, it provides insight into the role of solvent reorganization and conformational changes upon binding.

Synthesizing the Insights: Which Technique to Choose?

The choice between SPR and ITC depends on the specific scientific question at hand.[1]

  • For understanding the kinetics and residence time of N-(4-phenylbutyl)benzamide, SPR is the gold standard. [2] It provides unparalleled real-time data on the rates of association and dissociation, which are crucial for lead optimization.

  • For a comprehensive thermodynamic characterization and to understand the driving forces of the interaction, ITC is the technique of choice. [1] It directly measures the enthalpy and stoichiometry, providing a complete thermodynamic signature of the binding event in solution, free from surface immobilization artifacts.

In an ideal drug discovery workflow, SPR and ITC are used in a complementary fashion. SPR can be employed for initial screening and kinetic characterization due to its higher throughput potential. Promising candidates can then be subjected to ITC analysis for in-depth thermodynamic profiling to guide further medicinal chemistry efforts.

Conclusion

Both Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful, label-free techniques that provide critical insights into the binding of small molecules like N-(4-phenylbutyl)benzamide to their protein targets. SPR offers a detailed kinetic profile, dissecting the binding event into its association and dissociation steps. In contrast, ITC delivers a complete thermodynamic signature, revealing the energetic forces that govern the interaction. By leveraging the strengths of both techniques, researchers can build a comprehensive understanding of a compound's binding mode, accelerating the journey from a promising lead to a potential therapeutic.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Nicoya Lifesciences. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Granada. [Link]

  • Isothermal titration calorimetry. Nature Reviews Methods Primers. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]

  • Guide to SPR Data Analysis on the ProteOn™ XPR36 System. Bio-Rad. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Isothermal titration calorimetry: practical approaches and current applications in soft matter. Royal Society of Chemistry. [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert Technologies. [Link]

  • Top 10 tips for high quality SPR data. Nicoya Lifesciences Inc.. [Link]

  • SPR Software. SPRpages. [Link]

  • Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. Nicoya Lifesciences. [Link]

  • Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Guide to Running an SPR Experiment. University of Georgia. [Link]

  • Using the MicroCal PEAQ-ITC System for the Measurement and Characterization of Protein-LMW Compound Interactions. AZoM. [Link]

  • ITC and SPR Analysis Using Dynamic Approach. bioRxiv. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Compound: CHEMBL3805039. ChEMBL. [Link]

  • Lead generation from N-[benzyl(4-phenylbutyl)carbamoyl]amino acid as a novel LPA 1 antagonist for the treatment of systemic sclerosis. PubMed. [Link]

  • Proteomics-based Target Identification. Journal of Biological Chemistry. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Novel N-(4-Piperidinyl)benzamide antimalarials with mammalian protein farnesyltransferase inhibitory activity. PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. [Link]

  • New research: New way to target and correct disease-related proteins. Broad Institute. [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretio. Growing Science. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. DORA 4RI. [Link]

Sources

Validation

Orthogonal Validation of N-(4-phenylbutyl)benzamide Screening Hits: A Comparison Guide for Myoferlin (MYOF) Inhibitors

Introduction: The Challenge of Validating Metastasis Inhibitors In oncology drug development, targeting the mechanisms of tumor metastasis and ferroptosis evasion remains a formidable challenge. Myoferlin (MYOF), a membr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Validating Metastasis Inhibitors

In oncology drug development, targeting the mechanisms of tumor metastasis and ferroptosis evasion remains a formidable challenge. Myoferlin (MYOF), a membrane protein overexpressed in breast and pancreatic cancers, has emerged as a critical regulator of vesicle trafficking, receptor recycling (e.g., EGFR, VEGFR2), and redox homeostasis[1][2].

Recent phenotypic screening campaigns have identified N-(4-phenylbutyl)benzamide derivatives , most notably the small molecule WJ460 , as first-in-class inhibitors targeting the MYOF C2D domain[3]. However, primary phenotypic screens are notoriously susceptible to false positives caused by pan-assay interference compounds (PAINS), aggregation, or off-target cytotoxicity. To advance these screening hits into viable preclinical candidates, researchers must employ a rigorous, self-validating matrix of orthogonal assays.

This guide objectively compares the biophysical and cellular methodologies required to validate N-(4-phenylbutyl)benzamide hits, contrasting the performance of the original WJ460 lead against its optimized next-generation derivatives.

The Causality of Orthogonal Validation

A single assay format cannot definitively prove target engagement. To establish a self-validating system, researchers must cross-reference data derived from fundamentally different physical principles. The rationale for our recommended orthogonal matrix is as follows:

  • Surface Plasmon Resonance (SPR): Provides highly sensitive, real-time kinetic data ( Kd​ , kon​ , koff​ ). However, because SPR requires the target protein to be immobilized on a sensor chip, it can occasionally mask critical binding pockets or induce artificial conformational changes.

  • Saturation Transfer Difference NMR (STD-NMR): Serves as the perfect biophysical counter-assay to SPR. STD-NMR is a solution-state technique that observes the ligand rather than the protein. It not only confirms binding without the artifacts of immobilization but also maps the binding epitope, revealing exactly which moieties of the benzamide scaffold interact with the target[4].

  • Cellular Thermal Shift Assay (CETSA): Bridges the gap between in vitro biophysics and in vivo efficacy. CETSA proves that the compound can permeate the cell membrane and thermodynamically stabilize the MYOF protein within its native, crowded intracellular environment.

ValidationWorkflow cluster_orthogonal Orthogonal Validation Matrix Screen Primary Screening (Phenotypic Assays) Hit Hit Identification N-(4-phenylbutyl)benzamides Screen->Hit SPR SPR Assay (Kinetic Profiling) Hit->SPR Immobilized target NMR STD-NMR (Epitope Mapping) Hit->NMR Solution state CETSA CETSA (In-cell Engagement) Hit->CETSA Cellular context Validated Validated Lead (e.g., WJ460, 6y) SPR->Validated NMR->Validated CETSA->Validated

Orthogonal validation workflow for N-(4-phenylbutyl)benzamide hits.

Comparative Performance of MYOF Inhibitors

The validation of WJ460 paved the way for structure-activity relationship (SAR) optimization. WJ460 binds the MYOF-C2D domain with a modest Kd​ of 1.33 µM and inhibits breast cancer cell invasion (MDA-MB-231) with an IC50 of 43.37 nM[1][3]. While highly potent in vitro, its physicochemical limitations drove the development of analogs.

Orthogonal validation of subsequent derivatives, such as the 1,5-diaryl-1,2,4-triazole compound 6y and the optimized HJ445A , demonstrated significantly enhanced binding affinities and improved water solubility profiles[1][4].

Quantitative Data Summary
CompoundTarget DomainBinding Affinity ( Kd​ via SPR)Cellular IC50 (Migration/Invasion)Key Mechanistic Outcome
WJ460 MYOF-C2D1.33 µM[1]43.37 nM (MDA-MB-231)[3]Induces ferroptosis; blocks receptor recycling[2][3]
Compound 6y MYOF-C2D0.094 µM[1]~100 nM (PANC-1)[4]Anti-metastatic; validated via STD-NMR[4]
HJ445A MYOF-C2D< 0.1 µM60–100 nM (Gastric Cancer)[1]Improved water solubility; induces apoptosis[1]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following step-by-step methodologies detail the core orthogonal assays used to validate these hits.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is utilized to determine the exact on/off rates of the inhibitor. By immobilizing the protein rather than the small molecule, we avoid synthetically altering the benzamide's pharmacophore.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Ligand Immobilization: Dilute purified recombinant MYOF-C2D domain protein in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare serial dilutions of the N-(4-phenylbutyl)benzamide hit (e.g., WJ460) from 0.1 µM to 10 µM in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to calculate the Kd​ .

Protocol B: Saturation Transfer Difference NMR (STD-NMR)

Causality: STD-NMR is deployed to confirm that the SPR results are not artifacts of the EDC/NHS coupling process. It identifies which specific protons on the benzamide scaffold are in direct contact with MYOF[4].

  • Sample Preparation: Prepare a solution containing 10 µM of MYOF protein and 500 µM of the benzamide hit in deuterated PBS buffer (pH 7.4) to minimize water signal interference.

  • NMR Acquisition: Record 1D 1H NMR spectra at 298 K. Apply a train of Gaussian-shaped pulses for selective saturation of the protein resonances (on-resonance irradiation at -0.5 ppm, where ligand signals are absent). Record a control spectrum with off-resonance irradiation at 40 ppm.

  • Epitope Mapping: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Protons on the ligand that are in closest proximity to the MYOF binding pocket will exhibit the strongest STD signals (e.g., the phenyl ring protons typically show stronger signals than solvent-exposed methoxy groups)[4].

Mechanistic Validation and Pathway Analysis

Validating target engagement is only half the battle; researchers must also prove that binding translates to the expected phenotypic outcome.

When WJ460 successfully binds the MYOF C2D domain, it disrupts the protein's association with Rab7-positive late endosomes. This structural interference prevents the recycling of critical receptor tyrosine kinases (like EGFR and VEGFR2), leading to their proteasomal degradation and a subsequent halt in tumor metastasis[3]. Furthermore, MYOF inhibition by WJ460 actively triggers mitophagy and primes the cancer cell for ferroptosis by drastically reducing the abundance of the xc- transporter (SLC7A11) and Glutathione Peroxidase 4 (GPX-4)[2].

Mechanism WJ460 WJ460 / Benzamide Hit MYOF Myoferlin (MYOF) C2D Domain WJ460->MYOF Direct Binding Receptors Receptor Recycling (EGFR, VEGFR2) WJ460->Receptors Blocks Ferroptosis Lipid Peroxidation & Ferroptosis WJ460->Ferroptosis Induces MYOF->Receptors Promotes MYOF->Ferroptosis Suppresses Metastasis Tumor Metastasis Receptors->Metastasis Drives

MYOF signaling pathway and WJ460-induced ferroptosis mechanism.

References

1.[3] WJ460 | Myoferlin Inhibitor - MedchemExpress.com. MedChemExpress. 2. WJ460 | Myoferlin inhibitor | Probechem Biochemicals. Probechem. 3.[1] Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer. ACS Publications. 4.[4] Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin. ACS Publications. 5.[2] Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells. ResearchGate / Redox Biology.

Sources

Safety & Regulatory Compliance

Safety

N-(4-phenylbutyl)benzamide proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of synthetic intermediates and research reagents like N-(4-phenylbutyl)benzamide requires a rigorous, causally-driven approach to laboratory safety and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of synthetic intermediates and research reagents like N-(4-phenylbutyl)benzamide requires a rigorous, causally-driven approach to laboratory safety and environmental compliance. This compound, a benzamide derivative often utilized in the synthesis of small-molecule inhibitors and biochemical probes[1], presents specific physicochemical properties that dictate its handling and disposal.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of N-(4-phenylbutyl)benzamide, grounded in authoritative EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Hazard Assessment & Causality

Before executing any disposal protocol, it is critical to understand why specific actions are taken. N-(4-phenylbutyl)benzamide is an organic compound featuring both a hydrophobic phenylbutyl chain and a polar benzamide core.

  • Solubility & Mobility: It is typically lipophilic, meaning it is poorly soluble in water but highly soluble in organic solvents (e.g., DMSO, dichloromethane, methanol). If improperly disposed of in aqueous waste streams, it can precipitate, causing plumbing blockages, or persist in environmental water systems.

  • Toxicity Profile: While not acutely explosive or highly reactive, benzamide derivatives can exhibit aquatic toxicity and potential skin/eye sensitization[3]. Therefore, zero-emission handling (preventing aerosolization of powders and volatilization of solvent mixtures) is required.

  • Regulatory Classification: Under EPA RCRA guidelines, waste containing this compound mixed with common laboratory solvents (like toluene or methanol) falls under specific listed waste codes (e.g., F003 or F005 for spent non-halogenated solvents)[2].

Quantitative Operational Parameters

To ensure compliance and safety, adhere to the following quantitative thresholds during the accumulation and disposal phases.

Table 1: Regulatory and Operational Thresholds for Benzamide Derivative Waste

ParameterThreshold / SpecificationCausality / Rationale
Satellite Accumulation Limit ≤ 55 Gallons (Total Waste)EPA RCRA mandate to prevent large-scale hazardous material accumulation in active lab spaces[2].
Acutely Hazardous Limit ≤ 1 Quart (if mixed with P-listed waste)Strict regulatory control to mitigate severe exposure risks during a catastrophic spill[2].
Storage Temperature 2°C – 8°C (for pure reagent)Prevents thermal degradation and maintains compound stability prior to use or disposal[3].
Secondary Containment 110% of the largest container volumeEnsures that if the primary waste carboy fails, the entire volume is captured without environmental release.

Step-by-Step Disposal Methodology

The disposal of N-(4-phenylbutyl)benzamide must be treated as a self-validating system: each step must visually or physically confirm the success of the previous step.

Phase 1: Waste Segregation
  • Categorize the Waste State: Determine if the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or a liquid solution (e.g., reaction mother liquor, HPLC effluent).

  • Solid Waste Segregation: Place solid residues, contaminated gloves, and empty vials into a chemically compatible, puncture-resistant polyethylene (PE) bag. Self-validation: The bag must be sealed and placed inside a secondary rigid container to prevent puncture.

  • Liquid Waste Segregation: Transfer solvent mixtures containing N-(4-phenylbutyl)benzamide into a designated "Non-Halogenated Organic Waste" carboy (if dissolved in solvents like DMSO or EtOAc) or "Halogenated Organic Waste" (if dissolved in DCM or Chloroform). Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can cause exothermic reactions if incompatible reagents are introduced.

Phase 2: RCRA-Compliant Labeling
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, affix a standard Hazardous Waste label.

  • Constituent Declaration: Write "N-(4-phenylbutyl)benzamide" and list all associated solvents with their approximate percentages. Causality: Environmental Health and Safety (EHS) and downstream waste processors rely on this exact composition to determine the appropriate incineration temperature and scrubber requirements[4].

Phase 3: Satellite Accumulation and Final Disposal
  • Transfer to SAA: Store the labeled container in the laboratory's designated Satellite Accumulation Area (SAA) within secondary containment.

  • EHS Pickup: Once the container is 90% full, cap it tightly, date the label, and submit a waste pickup request to your institutional EHS department.

  • High-Temperature Incineration: The ultimate disposal method for this organic compound is licensed high-temperature incineration, which thermally cleaves the amide bonds and oxidizes the aromatic rings into CO2, H2O, and NOx.

DisposalWorkflow Start N-(4-phenylbutyl)benzamide Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SegSolid Double-bag in compatible PE bags Solid->SegSolid SegLiquid Collect in compatible organic waste carboy Liquid->SegLiquid Label Apply RCRA Hazardous Waste Label SegSolid->Label SegLiquid->Label Storage Satellite Accumulation Area (SAA) Label->Storage Disposal Licensed High-Temperature Incineration Storage->Disposal

Figure 1: Operational workflow for the segregation and disposal of N-(4-phenylbutyl)benzamide waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolate the Area: Restrict access to the spill zone. If the compound is dissolved in a volatile solvent, ensure fume hoods are operating at maximum capacity.

  • Solid Spills: Do not dry sweep, as this aerosolizes the fine benzamide powder. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust, then wipe it up using absorbent pads.

  • Liquid Spills: Deploy inert absorbent materials (e.g., vermiculite or universal spill pads) over the liquid. Causality: Inert absorbents physically trap the lipophilic compound without initiating an exothermic chemical reaction.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a methanol wipe, to ensure all hydrophobic residues are solubilized and removed. Dispose of all cleanup materials as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov, [Link].

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes." American Chemistry Council, [Link].

Sources

Handling

Personal protective equipment for handling N-(4-phenylbutyl)benzamide

As a Senior Application Scientist, I cannot overstate the importance of rigorous, causality-driven safety protocols when handling biologically active benzamide derivatives. N-(4-phenylbutyl)benzamide is a lipophilic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of rigorous, causality-driven safety protocols when handling biologically active benzamide derivatives. N-(4-phenylbutyl)benzamide is a lipophilic compound frequently utilized as an intermediate in drug development and as a structural analog in target-binding assays[1]. Due to its potential to cause respiratory, skin, and ocular irritation, empirical safety measures must be strictly enforced.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute containment and personnel safety.

Physicochemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical properties of the compound to understand its behavior in the laboratory environment. N-(4-phenylbutyl)benzamide and its halogenated derivatives exhibit high lipophilicity, meaning they can readily absorb through the dermal layer if dissolved in organic solvents.

Table 1: Quantitative Data & Hazard Summary for N-(4-phenylbutyl)benzamide

Property / HazardValue / DescriptionOperational Implication
Molecular Formula C17H19NOOrganic nature requires compatible solvent handling[1].
Molecular Weight ~253.34 g/mol Fine powder; high risk of aerosolization during transfer.
Lipophilicity (LogP) ~4.20 (Typical for class)High dermal permeability, especially in DMSO/DMF[2].
Primary Hazards Skin/Eye Irritation, Harmful if swallowedMandates barrier protection and local exhaust ventilation[3].

Personal Protective Equipment (PPE) & CausalityOSHA standard 29 CFR 1910.132 mandates that employers determine appropriate PPE based on specific hazard profiles[3]. For N-(4-phenylbutyl)benzamide, the protective matrix is designed specifically to mitigate particulate inhalation and solvent-mediated dermal absorption.

  • Hand Protection (Gloves): Use Nitrile (minimum 4 mil thickness) or Neoprene gloves.

    • Causality: Benzamides are often reconstituted in polar aprotic solvents (e.g., DMSO, DMF). Latex provides insufficient chemical resistance to these solvents, leading to rapid breakthrough and subsequent dermal exposure to the dissolved compound[4].

  • Eye/Face Protection: 5.

    • Causality: The compound is a fine crystalline powder. Standard safety glasses with side shields leave gaps where airborne particulates can settle on the ocular mucosa, causing severe irritation[6][5].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If ventilation is compromised or bulk transfer is required, a4 is mandatory[4].

    • Causality: Inhalation of organic dusts can trigger respiratory sensitization and acute mucosal irritation[3].

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat (fully buttoned) and closed-toe shoes.

    • Causality: Prevents localized accumulation of chemical dust on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory[3].

Experimental Protocol: Safe Handling & Solution Preparation

Every step in this workflow is a self-validating system designed to ensure absolute containment.

Step 1: Pre-Operation Validation

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a delicate tissue to visually confirm inward airflow before opening the sash.

  • Don all required PPE (nitrile gloves, lab coat, safety goggles) before bringing the chemical container into the workspace[3].

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Anti-static materials prevent the fine powder from repelling and aerosolizing due to static charge buildup.

  • Use a micro-spatula to carefully transfer the required mass of N-(4-phenylbutyl)benzamide.

  • Seal the primary chemical container immediately after use to prevent moisture degradation and accidental spills[4].

Step 3: Reconstitution

  • Add the calculated volume of solvent (e.g., DMSO) directly to the weighing boat or transfer the solid to a pre-tared glass vial before solvent addition.

  • Cap the vial tightly and vortex until complete dissolution is achieved.

    • Validation: Visually inspect the solution against a light source to ensure no undissolved particulates remain.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure[5].

  • Solid Spill (Powder): Do NOT use dry sweeping, as this aerosolizes the compound. Lightly mist the spilled powder with water or a compatible solvent to suppress dust, then wipe it up using absorbent pads[4].

  • Liquid Spill (Dissolved Compound): Cover with a chemical absorbent pad or inert binding material (e.g., vermiculite).

  • Disposal: Collect all contaminated materials (gloves, wipes, empty vials) in a clearly labeled, sealable hazardous waste container. Dispose of in accordance with EPA and local hazardous waste regulations[6]. Never flush benzamide derivatives down the sink, as they can be toxic to aquatic life[5].

Operational Workflow Visualization

G Start 1. Pre-Operation Verify Hood & Don PPE Weighing 2. Solid Handling Anti-static Transfer Start->Weighing Reconstitution 3. Reconstitution Solvent Addition (e.g., DMSO) Weighing->Reconstitution Validation 4. Validation Visual Clarity Check Reconstitution->Validation Decon 5. Decontamination Wipe Down Surfaces Validation->Decon Disposal 6. Waste Management EPA Compliant Disposal Decon->Disposal

Step-by-step safety and operational workflow for handling N-(4-phenylbutyl)benzamide.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl- , Benchchem, 4

  • BENZAMIDE CAS Number - HAZARD SUMMARY , NJ.gov / OSHA, 3

  • SAFETY DATA SHEET - Benzamide oxime , Fisher Scientific, 6

  • N-(4-phenylbutyl)benzamide | CID 309734 , PubChem, 1

  • 333396-16-0 | 3-Bromo-N-(4-phenylbutyl)benzamide , ChemScene, 2

  • Benzamide Safety Profile , Santa Cruz Biotechnology, 5

Sources

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